2,2-Diethoxyethanethioamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2,2-diethoxyethanethioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S/c1-3-8-6(5(7)10)9-4-2/h6H,3-4H2,1-2H3,(H2,7,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQSDGAKLSVITHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(=S)N)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20383362 | |
| Record name | 2,2-diethoxyethanethioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73956-15-7 | |
| Record name | 2,2-diethoxyethanethioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-Diethoxythioacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,2-Diethoxyethanethioamide: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
December 24, 2025
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2,2-diethoxyethanethioamide. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established chemical principles and data from analogous structures to offer a well-rounded profile for research and development purposes.
Core Chemical Properties
This compound is a unique molecule incorporating both a thioamide and a diethyl acetal functional group. Its properties are therefore a composite of these two moieties. The thioamide group, a bioisostere of the amide bond, is of particular interest in medicinal chemistry for its potential to modulate the biological activity and pharmacokinetic properties of drug candidates.[1][2][3]
Physical and Chemical Properties
| Property | Value/Description | Citation/Basis |
| Molecular Formula | C6H13NOS | Calculated |
| Molecular Weight | 147.24 g/mol | Calculated |
| Appearance | Expected to be a solid or high-boiling liquid at room temperature. | General properties of thioamides |
| Melting Point | Not available. Estimated to be higher than the corresponding amide. | General properties of thioamides |
| Boiling Point | Not available. Likely high, with potential for decomposition at atmospheric pressure. | General properties of thioamides |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, and alcohols. Limited solubility in water. | General properties of thioamides and acetals |
| pKa (N-H) | The thioamide N-H is more acidic than the corresponding amide N-H. | [1][2] |
| Stability | The diethyl acetal is stable under basic and neutral conditions but is sensitive to acid-catalyzed hydrolysis.[4][5] The thioamide group is generally stable but can be more reactive than an amide.[1][2] | Inferred from functional group properties |
Spectroscopic Data
While specific spectra for this compound are not published, the expected key spectroscopic features are outlined below based on the characteristic signals of thioamides and diethyl acetals.
| Spectroscopy | Expected Chemical Shifts and Signals |
| ¹H NMR | - CH(OEt)₂: A triplet around 4.5-5.0 ppm. - CH₂C=S: A singlet or doublet (if coupled to NH) around 2.5-3.0 ppm. - OCH₂CH₃: A quartet around 3.5-3.8 ppm. - OCH₂CH₃: A triplet around 1.1-1.3 ppm. - NH₂: A broad singlet, chemical shift can vary. |
| ¹³C NMR | - C=S: A downfield signal in the range of 200-210 ppm.[1] - CH(OEt)₂: A signal around 100-105 ppm. - CH₂C=S: A signal around 40-50 ppm. - OCH₂CH₃: A signal around 60-65 ppm. - OCH₂CH₃: A signal around 15 ppm. |
| IR Spectroscopy | - N-H stretch: Bands in the region of 3100-3400 cm⁻¹. - C-N stretch: A strong band around 1400-1500 cm⁻¹. - C=S stretch: A band around 1120 (±20) cm⁻¹.[1] - C-O stretch (acetal): Strong bands in the 1050-1150 cm⁻¹ region. |
| Mass Spectrometry | The molecular ion peak (M⁺) would be expected at m/z = 147. Fragmentation would likely involve the loss of ethoxy groups and cleavage of the thioamide moiety. |
Synthesis and Experimental Protocols
A direct, published synthesis for this compound is not available. However, a highly plausible synthetic route involves the thionation of the corresponding amide, 2,2-diethoxyacetamide. This is a common and effective method for preparing thioamides.[6][7][8]
Proposed Synthesis Pathway
The proposed synthesis is a two-step process starting from a commercially available precursor, 2,2-diethoxyethylamine.
References
- 1. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dimethyl Acetals [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Thioamide synthesis by thionation [organic-chemistry.org]
- 7. Lawesson's reagent - Wikipedia [en.wikipedia.org]
- 8. Lawesson's Reagent [organic-chemistry.org]
An In-depth Technical Guide to 2,2-Diethoxyethanethioamide (CAS number 73956-15-7): An Investigational Perspective
Disclaimer: Publicly available information on the specific biological activity and detailed experimental protocols for 2,2-Diethoxyethanethioamide is limited. This guide, therefore, presents a comprehensive overview based on the known chemistry and biological activities of the broader thioamide class of compounds. The experimental protocols, data, and proposed mechanisms of action should be considered illustrative and serve as a framework for potential research and development.
Introduction
This compound, with the CAS number 73956-15-7, is an organic compound belonging to the thioamide family. Thioamides are structural analogues of amides where the carbonyl oxygen is replaced by a sulfur atom. This substitution imparts unique physicochemical properties, including altered hydrogen bonding capabilities, increased nucleophilicity of the sulfur atom, and modified steric and electronic profiles.[1][2] These characteristics have led to the exploration of thioamides in various fields, most notably in drug discovery and development.
Historically, thioamides have been investigated for a wide range of pharmacological activities, including antibacterial, antifungal, antitubercular, and antithyroid properties.[3][4][5] The thioamide functional group can act as a bioisostere for the amide bond in peptides, potentially enhancing metabolic stability and receptor affinity.[1] This guide provides a technical overview of this compound, including its chemical properties, a plausible synthetic route, and a hypothetical exploration of its potential biological activities and mechanisms of action, aimed at researchers, scientists, and drug development professionals.
Chemical and Physical Properties
A summary of the known and predicted properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 73956-15-7 | N/A |
| Molecular Formula | C₆H₁₃NO₂S | N/A |
| Molecular Weight | 163.24 g/mol | N/A |
| Synonyms | 2,2-Diethoxythioacetamide | N/A |
| Appearance | White to off-white crystalline solid (Predicted) | N/A |
| Solubility | Soluble in water (Predicted) | [6] |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
Synthesis
Reaction Scheme:
Experimental Protocol (Hypothetical):
-
Materials: 2,2-diethoxyacetamide, Phosphorus Pentasulfide (P₄S₁₀), Anhydrous toluene, Sodium bicarbonate solution (saturated), Anhydrous magnesium sulfate, Diethyl ether.
-
Procedure:
-
To a stirred solution of 2,2-diethoxyacetamide (1 equivalent) in anhydrous toluene, phosphorus pentasulfide (0.45 equivalents) is added portion-wise at room temperature under an inert atmosphere.
-
The reaction mixture is then heated to reflux (approximately 110°C) and monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between diethyl ether and a saturated sodium bicarbonate solution.
-
The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
-
Potential Biological Activities and Experimental Evaluation
Based on the known biological activities of structurally related thioamides and thioacetamides, this compound could be investigated for several therapeutic applications. The following sections outline hypothetical experimental protocols to assess its potential antimicrobial and cytotoxic activities.
Antimicrobial Activity
Thioamide derivatives have demonstrated significant activity against a range of microbial pathogens.[7][8][9]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
-
Microorganisms: Staphylococcus aureus (Gram-positive bacterium), Escherichia coli (Gram-negative bacterium), Candida albicans (Fungus).
-
Method: Broth microdilution method.
-
A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate using an appropriate broth medium.
-
Each well is inoculated with a standardized suspension of the test microorganism.
-
Positive (microorganism in broth) and negative (broth only) controls are included.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
-
Hypothetical Data Presentation:
| Microorganism | MIC (µg/mL) of this compound |
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Candida albicans | 8 |
Cytotoxic Activity
The evaluation of cytotoxicity is a crucial step in drug discovery to assess the potential of a compound as an anticancer agent and to determine its toxicity profile against normal cells.[10][11][12][13][14]
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Lines: A549 (human lung carcinoma), MCF-7 (human breast adenocarcinoma), and HEK293 (human embryonic kidney cells - as a non-cancerous control).
-
Method:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound for 48 hours.
-
After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The plates are incubated for another 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ (the concentration of the compound that inhibits cell growth by 50%) is determined.
-
Hypothetical Data Presentation:
| Cell Line | IC₅₀ (µM) of this compound |
| A549 | 25.5 |
| MCF-7 | 42.1 |
| HEK293 | > 100 |
Proposed Mechanism of Action (Hypothetical)
Given the structural similarities to other bioactive thioamides, a potential mechanism of action for this compound could involve the inhibition of key metabolic enzymes. For instance, many thioamide drugs, such as the antithyroid agents methimazole and propylthiouracil, function by inhibiting peroxidase enzymes.[4][5][15][16][17]
Proposed Signaling Pathway Inhibition:
A hypothetical signaling pathway for a potential anticancer effect could involve the inhibition of a critical kinase cascade involved in cell proliferation and survival.
Caption: Hypothetical inhibition of the RAF kinase in the MAPK/ERK signaling pathway.
Experimental Workflow for Mechanism of Action Studies:
To investigate the proposed mechanism, a series of biochemical and cellular assays would be required.
References
- 1. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Contemporary Applications of Thioamides and Methods for Their Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Synthesis and biological evaluation of novel diphenyl methane sulfinyl and diphenylthio-acetamide derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacology of Thionamides | Pharmacology Mentor [pharmacologymentor.com]
- 5. Anti-thyroid Drugs - BioPharma Notes [biopharmanotes.com]
- 6. Thioacetamide - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. kosheeka.com [kosheeka.com]
- 13. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 14. researchgate.net [researchgate.net]
- 15. Medical Pharmacology: Thyroid Pharmacology and Physiology [pharmacology2000.com]
- 16. Anti-Thyroid Drugs (Mechanism of Action) – My Endo Consult [myendoconsult.com]
- 17. youtube.com [youtube.com]
Molecular structure of 2,2-Diethoxyethanethioamide
An In-Depth Technical Guide on the Molecular Structure of 2,2-Diethoxyethanethioamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure and physicochemical properties of this compound. While experimental data for this specific compound is limited, this document compiles predicted data based on established chemical principles and analogous structures. It includes detailed, generalized experimental protocols for its synthesis and characterization using modern spectroscopic techniques. Furthermore, this guide discusses the potential biological significance of the thioamide functional group, offering a basis for future research and drug development applications.
Introduction
This compound is an organic compound featuring a thioamide functional group. Thioamides are sulfur analogs of amides where the carbonyl oxygen is replaced by a sulfur atom. This substitution significantly alters the electronic and steric properties of the molecule, influencing its chemical reactivity, hydrogen bonding capabilities, and stability.[1] Thioamides are recognized as important structural motifs in a range of biologically active compounds and serve as versatile intermediates in organic synthesis.[2][3] The presence of the diethyl acetal group further adds to its unique chemical character. This guide aims to provide a detailed theoretical framework for understanding the molecular structure and properties of this compound to facilitate further research.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound can be explicitly determined from its name. The core is a two-carbon ethanethioamide backbone. A thioamide group (-C(=S)NH₂) is attached to one carbon, and two ethoxy groups (-OCH₂CH₃) are attached to the second carbon, forming a diethyl acetal.
Visualization of Molecular Structure
References
Spectroscopic Profile of 2,2-Diethoxyethanethioamide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2,2-diethoxyethanethioamide (also known as 2,2-diethoxythioacetamide), a compound of interest in synthetic chemistry and drug discovery. This document outlines predicted Nuclear Magnetic Resonance (NMR) data, and key characteristics from Infrared (IR) Spectroscopy and Mass Spectrometry (MS), supported by detailed experimental protocols and logical workflow diagrams.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.5 - 10.5 | Broad Singlet | 1H | Thioamide NH (one proton) |
| ~7.5 - 8.5 | Broad Singlet | 1H | Thioamide NH (one proton) |
| ~4.8 - 5.0 | Singlet | 1H | CH (OCH₂CH₃)₂ |
| ~3.6 - 3.8 | Quartet | 4H | OCH₂ CH₃ |
| ~1.2 - 1.4 | Triplet | 6H | OCH₂CH₃ |
Predicted in CDCl₃
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~200 - 205 | C =S (Thioamide) |
| ~100 - 105 | C H(OCH₂CH₃)₂ |
| ~60 - 65 | OC H₂CH₃ |
| ~15 - 20 | OCH₂C H₃ |
Predicted in CDCl₃
Infrared (IR) Spectroscopy
An experimental FT-IR spectrum for 2,2-diethoxythioacetamide is available on SpectraBase.[1] Key absorption bands characteristic of the functional groups present in the molecule are summarized below.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 - 3100 | Strong, Broad | N-H Stretching (Thioamide) |
| ~2980 - 2850 | Medium to Strong | C-H Stretching (Aliphatic) |
| ~1650 - 1600 | Strong | N-H Bending (Thioamide "A" band) |
| ~1500 - 1400 | Medium | C-N Stretching (Thioamide "B" band) |
| ~1150 - 1050 | Strong | C-O Stretching (Ether) |
| ~700 | Medium | C=S Stretching |
Mass Spectrometry (MS)
An experimental Mass Spectrum (GC) for 2,2-diethoxythioacetamide is available on SpectraBase.[1] The expected molecular ion and major fragmentation peaks are listed below.
Table 4: Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 163 | Molecular Ion [M]⁺ |
| 118 | [M - OCH₂CH₃]⁺ |
| 100 | [M - SH - CH₃]⁺ |
| 75 | [CH(OCH₂CH₃)]⁺ |
| 59 | [C(S)NH₂]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Approximately 5-10 mg of the solid this compound sample is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
The sample is completely dissolved by gentle vortexing.
-
The solution is then filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
The NMR tube is capped securely.
Data Acquisition (¹H and ¹³C NMR):
-
The NMR tube is placed in the spectrometer's autosampler or manually inserted into the magnet.
-
The magnetic field is shimmed to achieve homogeneity.
-
For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, a proton-decoupled pulse sequence is used. A larger number of scans is typically required due to the lower natural abundance of ¹³C. The spectral width is set to encompass the expected range for organic molecules (typically 0-220 ppm).
Infrared (IR) Spectroscopy
Sample Preparation (Thin Film Method):
-
A small amount of solid this compound is placed in a clean vial.
-
A few drops of a volatile solvent (e.g., dichloromethane or acetone) are added to dissolve the solid completely.
-
A single, clean salt plate (e.g., NaCl or KBr) is placed on a clean surface.
-
One or two drops of the solution are applied to the surface of the salt plate and the solvent is allowed to evaporate completely, leaving a thin, even film of the sample on the plate.
Data Acquisition (FT-IR):
-
A background spectrum of the clean, empty sample compartment is recorded.
-
The salt plate with the sample film is placed in the sample holder of the FT-IR spectrometer.
-
The infrared spectrum is recorded, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The data is collected over the mid-IR range (e.g., 4000-400 cm⁻¹).
Mass Spectrometry (MS)
Sample Preparation (for GC-MS):
-
A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or methanol) at a concentration of approximately 1 mg/mL.
-
The solution is filtered through a 0.2 µm syringe filter to remove any particulate matter.
-
The filtered solution is transferred to a 2 mL autosampler vial, which is then sealed with a screw cap.
Data Acquisition (Electron Ionization - Gas Chromatography-Mass Spectrometry):
-
The GC-MS instrument is calibrated and tuned according to the manufacturer's specifications.
-
A small volume (typically 1 µL) of the sample solution is injected into the gas chromatograph.
-
The sample is vaporized and separated on a capillary column (e.g., a DB-5ms column). The oven temperature is programmed to ramp up to ensure good separation of components.
-
As the compound elutes from the GC column, it enters the mass spectrometer's ion source.
-
In the ion source, the molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
The resulting positively charged ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge (m/z) ratio.
-
A detector records the abundance of each ion, generating a mass spectrum.
Visualization of Workflows and Relationships
The following diagrams, created using the DOT language, illustrate the logical flow of spectroscopic analysis and a predicted fragmentation pathway.
Caption: Spectroscopic Analysis Workflow for this compound.
Caption: Predicted Mass Spectrometry Fragmentation of this compound.
References
Physical properties of 2,2-Diethoxyethanethioamide (melting point, boiling point)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a focused overview of the physical properties of 2,2-Diethoxyethanethioamide (CAS No. 73956-15-7), a compound of interest in various chemical syntheses. The document outlines its key physical constants, details established experimental protocols for their determination, and presents a logical workflow for its synthesis.
Core Physical Properties
The accurate determination of physical properties such as melting and boiling points is fundamental to the characterization and quality control of chemical compounds. These parameters provide insights into the purity and identity of a substance.
Data Presentation
The known physical properties of this compound are summarized in the table below for clear reference.
| Physical Property | Value |
| Melting Point | 91-94 °C[1] |
| Boiling Point | 214.5 °C at 760 mmHg[2] |
Experimental Protocols
The following sections detail standardized methodologies for the determination of the melting and boiling points of organic compounds like this compound.
Melting Point Determination
The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Principle: A small, finely powdered sample of the compound is heated at a controlled rate, and the temperature range from the first sign of melting to the complete liquefaction is recorded.
Apparatus:
-
Melting point apparatus (e.g., Thiele tube or a digital instrument)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of the dry compound is finely ground using a mortar and pestle. The open end of a capillary tube is pressed into the powder. The tube is then tapped gently to pack the powder into the sealed end, aiming for a sample height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus. The thermometer is positioned so that the bulb is level with the sample.
-
Measurement: The apparatus is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the range.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.
Principle: A small amount of the liquid is heated, and the temperature at which the liquid and vapor phases are in equilibrium at a given external pressure is measured. For small quantities, the micro-reflux method using a Thiele tube is common.
Apparatus:
-
Thiele tube
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating source (e.g., Bunsen burner or oil bath)
-
Liquid for heating bath (e.g., mineral oil)
Procedure:
-
Sample Preparation: A few milliliters of the liquid are placed in the small test tube. A capillary tube, with its sealed end uppermost, is placed inside the test tube containing the liquid.
-
Apparatus Setup: The test tube assembly is attached to a thermometer. The entire setup is then immersed in a Thiele tube containing a heating liquid, ensuring the sample is below the level of the heating liquid.
-
Measurement: The Thiele tube is gently heated. As the temperature rises, a steady stream of bubbles will emerge from the open end of the inverted capillary tube.
-
Data Recording: Heating is discontinued, and the apparatus is allowed to cool slowly. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.
Logical Workflow Visualization
The synthesis of this compound typically involves the thionation of its corresponding amide, 2,2-diethoxyacetamide. A common and effective reagent for this transformation is Lawesson's reagent. The following diagram illustrates the general experimental workflow for this synthesis.
References
The Solubility Profile of 2,2-Diethoxyethanethioamide in Organic Solvents: A Technical Review
For Immediate Release
[City, State] – A comprehensive review of publicly available scientific literature and chemical databases reveals a significant gap in the documented quantitative solubility data for 2,2-Diethoxyethanethioamide in common organic solvents. This technical guide, intended for researchers, scientists, and drug development professionals, outlines the current state of knowledge and provides a framework for systematic solubility determination. While direct experimental values are not presently available in indexed literature, this paper details the necessary experimental protocols for researchers to conduct such an analysis.
Introduction to this compound
This compound is a sulfur-containing organic compound with potential applications in various fields of chemical synthesis and pharmaceutical development. Understanding its solubility in different organic solvents is a critical parameter for its use in reaction chemistry, purification processes, and formulation development. The molecular structure of this compound is presented below:
Chemical Structure:
A search of prominent chemical databases provides some basic physicochemical properties, however, specific solubility data remains largely unreported[1].
Quantitative Solubility Data
A thorough search of scholarly articles, chemical supplier databases, and patent literature did not yield specific quantitative data on the solubility of this compound in any organic solvents. To facilitate future research and provide a centralized repository for such data, the following table has been structured to be populated as experimental results become available.
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molarity (mol/L) | Method of Determination | Reference |
| e.g., Ethanol | e.g., 25 | Data Not Available | Data Not Available | e.g., Gravimetric | |
| e.g., Acetone | e.g., 25 | Data Not Available | Data Not Available | e.g., HPLC | |
| e.g., Dichloromethane | e.g., 25 | Data Not Available | Data Not Available | e.g., UV-Vis Spectroscopy | |
| e.g., Toluene | e.g., 25 | Data Not Available | Data Not Available | e.g., NMR Spectroscopy | |
| e.g., Tetrahydrofuran | e.g., 25 | Data Not Available | Data Not Available | e.g., Gravimetric | |
| e.g., N,N-Dimethylformamide | e.g., 25 | Data Not Available | Data Not Available | e.g., HPLC |
Experimental Protocols for Solubility Determination
To address the current data gap, researchers can employ several well-established methods for determining the solubility of a solid compound in an organic solvent. The choice of method will depend on the available equipment, the desired accuracy, and the properties of the solute and solvent. A general experimental workflow is outlined below.
Caption: General workflow for experimental solubility determination.
Gravimetric Method
This is a straightforward and widely used method for determining solubility.
-
Sample Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vessel.
-
Equilibration: Agitate the mixture at a constant, controlled temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the undissolved solid to settle. Carefully extract a known volume of the clear, saturated supernatant, ensuring no solid particles are transferred. Filtration through a fine-pored filter (e.g., 0.22 µm PTFE) may be necessary.
-
Solvent Evaporation: Place the known volume of the saturated solution into a pre-weighed container. Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that does not degrade the solute).
-
Quantification: Once the solvent is completely removed, weigh the container with the dried solute. The difference in weight gives the mass of the dissolved this compound.
-
Calculation: Calculate the solubility in g/100 mL or other desired units.
Chromatographic and Spectroscopic Methods
For more precise measurements or when dealing with smaller sample sizes, analytical techniques such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy can be employed.
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Analyze these standards using the chosen analytical method (e.g., HPLC, UV-Vis) to generate a calibration curve that correlates signal response (e.g., peak area, absorbance) to concentration.
-
Sample Preparation and Equilibration: Prepare a saturated solution as described in the gravimetric method (steps 1 and 2).
-
Dilution: After separating the saturated supernatant, dilute a known volume of it with the pure solvent to a concentration that falls within the linear range of the calibration curve.
-
Analysis: Analyze the diluted sample using the same analytical method used for the calibration curve.
-
Calculation: Determine the concentration of the diluted sample from the calibration curve. Account for the dilution factor to calculate the concentration of the original saturated solution, which represents the solubility.
Potential Signaling Pathways and Research Applications
While no specific signaling pathways involving this compound are currently documented, thioamides as a class of compounds are known to be of interest in medicinal chemistry. For instance, some thioamide-containing molecules have been investigated for their biological activities. The biosynthesis of natural products containing thioamides involves complex enzymatic pathways.
The following diagram illustrates a generalized logical flow for investigating the biological activity of a novel thioamide compound like this compound.
Caption: Logical workflow for investigating a novel thioamide compound.
Conclusion
The solubility of this compound in organic solvents is a fundamental physicochemical property that is currently under-documented in scientific literature. This technical guide provides a framework for researchers to systematically determine this crucial data using established experimental protocols. The availability of solubility data will be invaluable for the effective use of this compound in synthetic chemistry and for exploring its potential in drug discovery and development. It is recommended that future work focuses on the systematic measurement of its solubility in a range of common organic solvents at various temperatures.
References
Navigating the Unseen: A Technical Guide to the Hazards and Safe Handling of 2,2-Diethoxyethanethioamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known hazards and essential safety precautions for 2,2-Diethoxyethanethioamide (CAS No: 73956-15-7).[1][2] Intended for use by professionals in research and development, this document synthesizes available safety data to ensure the responsible and safe handling of this chemical compound.
Hazard Identification and Classification
Based on available Safety Data Sheets (SDS), this compound is classified with the following hazards.[3] It is crucial to understand these classifications to implement appropriate safety measures.
Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation.[3] |
| Eye Irritation | 2 | H319: Causes serious eye irritation.[3] |
| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory tract irritation) | H335: May cause respiratory irritation.[3] |
Toxicological Profile
A thorough review of available safety literature indicates that quantitative toxicological data, such as LD50 (Lethal Dose, 50%) or LC50 (Lethal Concentration, 50%), for this compound is not currently available.[3] The health effect classifications are based on animal models as per EC Directives.[3]
Summary of Health Effects:
-
Inhalation: May cause respiratory irritation.[3] Good hygiene practice requires minimizing exposure and using suitable control measures in an occupational setting.[3]
-
Ingestion: The material has not been classified as harmful by ingestion due to a lack of corroborating animal or human evidence.[3]
-
Skin Contact: Causes skin irritation.[3] Good hygiene practice dictates that exposure should be minimized and appropriate gloves should be worn.[3]
-
Eye Contact: Can cause serious eye irritation and potential damage in some individuals.[3]
-
Chronic Exposure: Long-term exposure is not thought to produce chronic adverse health effects, based on animal models.[3] However, exposure by all routes should be minimized as a matter of course.[3]
Experimental Protocols
Detailed experimental protocols involving this compound are not publicly available in the searched safety and technical data sheets. Researchers must develop their own specific protocols, incorporating the safety precautions outlined in this guide.
Recommended Safety Precautions
Adherence to the following precautionary statements is mandatory when handling this compound.
Precautionary Statements
| Code | Statement |
| P261 | Avoid breathing dust/fumes.[3] |
| P264 | Wash all exposed external body areas thoroughly after handling.[3] |
| P271 | Use only outdoors or in a well-ventilated area.[3] |
| P280 | Wear protective gloves, protective clothing, eye protection, and face protection.[3] |
Handling and Storage
Proper handling and storage procedures are critical to maintaining a safe laboratory environment.
-
Handling:
-
Avoid all personal contact, including inhalation of dust or fumes.[3]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and protective clothing.[3]
-
Ensure the work area is well-ventilated.[3]
-
Do not eat, drink, or smoke when handling this chemical.[3]
-
Wash hands thoroughly with soap and water after handling.[3]
-
Work clothes should be laundered separately.[3]
-
-
Storage:
Emergency Procedures
In the event of an emergency, follow these procedures promptly.
-
First Aid Measures:
-
If Inhaled: Remove the individual from the contaminated area to fresh air. Other measures are usually unnecessary.[3]
-
If on Skin or Hair: Flush skin and hair with running water and soap if available. Seek medical attention if irritation occurs.[3]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
If Swallowed: Immediately give a glass of water. First aid is not generally required, but if in doubt, contact a Poisons Information Centre or a doctor.[3]
-
-
Spill Response:
-
Minor Spills: Clean up all spills immediately.[3] Avoid breathing dust and contact with skin and eyes.[3] Wear protective clothing, gloves, safety glasses, and a dust respirator.[3] Use dry clean-up procedures to avoid generating dust.[3] Sweep or vacuum up the spilled material and place it in a clean, dry, sealable, and labeled container for disposal.[3]
-
Major Spills: This is a moderate hazard.[3] Advise personnel in the area and alert emergency services, providing the location and nature of the hazard.[3] Control personal contact by wearing protective clothing.[3] Prevent spillage from entering drains or water courses.[3] Recover the product wherever possible and collect residues for disposal.[3] Wash the area down with large amounts of water and prevent runoff into drains.[3]
-
-
Fire-Fighting Measures:
Logical Workflow for Chemical Safety
The following diagram illustrates the logical workflow for ensuring safety when working with chemical compounds like this compound.
Caption: Chemical safety management workflow.
References
An In-depth Technical Guide to 2,2-Diethoxyethanethioamide: Synthesis, Characterization, and Historical Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,2-diethoxyethanethioamide, a valuable intermediate in synthetic organic chemistry. The document details its synthesis, spectroscopic characterization, and the historical context of its preparation. While a singular "discovery" of this compound is not prominently documented, its synthesis is a direct application of well-established methods for converting nitriles to thioamides. This guide consolidates available data to serve as a practical resource for researchers utilizing this compound in their work.
Introduction
This compound is a chemical compound featuring a thioamide functional group and two ethoxy groups attached to a central acetal carbon. Its structure makes it a useful building block in the synthesis of more complex molecules, particularly heterocyclic compounds and other molecules of pharmaceutical interest. This guide aims to provide a detailed account of its synthesis, physical and spectroscopic properties, and to place its preparation within the broader history of thioamide synthesis.
History of Discovery
The specific discovery of this compound is not well-documented in the scientific literature as a landmark event. Instead, its synthesis represents an application of the long-established chemical transformation of nitriles into primary thioamides. This reaction, often achieved by treating a nitrile with a source of hydrogen sulfide, has been a fundamental tool in organic synthesis for over a century.
The general method of converting nitriles to thioamides using reagents like ammonium sulfide or hydrogen sulfide in the presence of a base has been known since the late 19th and early 20th centuries. The preparation of this compound is a specific example of this general synthetic route, likely first performed as a routine step in a larger synthetic sequence rather than a targeted discovery of the compound itself. Its appearance in modern chemical literature, particularly in patents, is as an intermediate for the synthesis of more complex molecules such as minor groove binders and tubulysin analogs.
Synthesis of this compound
The most commonly cited method for the synthesis of this compound is the reaction of 2,2-diethoxyacetonitrile with a sulfurizing agent, typically an aqueous solution of ammonium sulfide.
General Reaction Scheme
Caption: General synthesis of this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound have been reported in various patents. The following are representative procedures.
Protocol 1: As described in patent WO2016059622A2 [1]
-
Reactants:
-
2,2-diethoxyacetonitrile (100 g, 0.774 mol)
-
Aqueous ammonium sulfide solution (48%, 143 mL, 1.05 mol)
-
Methanol (1.5 L)
-
-
Procedure:
-
2,2-diethoxyacetonitrile and the ammonium sulfide solution are mixed in methanol at room temperature.
-
The mixture is stirred for 16 hours.
-
The reaction mixture is then concentrated under reduced pressure.
-
The resulting crude product is used in subsequent steps without further purification.
-
Protocol 2: As described in patent US10077287B2
-
Reactants:
-
2,2-diethoxyacetonitrile
-
Ammonium sulfide
-
-
Procedure:
-
A solution of 2,2-diethoxyacetonitrile is treated with ammonium sulfide.
-
The reaction is stirred at room temperature for 16 hours.
-
The solvent is removed under reduced pressure.
-
The resulting solid is triturated with petroleum ether, filtered, and dried under high vacuum.
-
-
Yield: 55.4%
Data Presentation
| Parameter | Protocol 1 | Protocol 2 |
| Starting Material | 2,2-diethoxyacetonitrile | 2,2-diethoxyacetonitrile |
| Reagent | 48% aq. (NH₄)₂S | Ammonium sulfide |
| Solvent | Methanol | Not specified |
| Reaction Time | 16 hours | 16 hours |
| Temperature | Room Temperature | Room Temperature |
| Work-up | Concentration | Trituration with petroleum ether |
| Reported Yield | Not specified | 55.4% |
Physical and Spectroscopic Properties
Physical Properties
| Property | Value |
| Molecular Formula | C₆H₁₃NO₂S |
| Molecular Weight | 163.24 g/mol |
| Appearance | White solid |
| CAS Number | 73956-15-7 |
Spectroscopic Data
Definitive, high-resolution spectra for this compound are not widely published in peer-reviewed literature. The following data is based on typical values for the functional groups present and data from similar structures.
¹H NMR (Proton Nuclear Magnetic Resonance)
-
Predicted ¹H NMR Data (CDCl₃, 400 MHz):
-
δ ~ 7.6-7.9 ppm (br s, 2H): -C(=S)NH₂
-
δ ~ 5.0 ppm (s, 1H): -CH (OEt)₂
-
δ ~ 3.6-3.8 ppm (q, 4H): -OCH₂ CH₃
-
δ ~ 1.25 ppm (t, 6H): -OCH₂CH₃
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
-
Predicted ¹³C NMR Data (CDCl₃, 100 MHz):
-
δ ~ 200 ppm: C =S
-
δ ~ 100 ppm: -C H(OEt)₂
-
δ ~ 65 ppm: -OC H₂CH₃
-
δ ~ 15 ppm: -OCH₂C H₃
-
IR (Infrared) Spectroscopy
-
Predicted IR Absorption Bands:
-
~3300-3100 cm⁻¹ (N-H stretch): Characteristic of the primary thioamide.
-
~2980-2850 cm⁻¹ (C-H stretch): Aliphatic C-H bonds of the ethoxy groups.
-
~1620 cm⁻¹ (C=S stretch): Thioamide carbonyl analog.
-
~1450 cm⁻¹ (N-H bend): Primary thioamide.
-
~1100 cm⁻¹ (C-O stretch): Strong absorption from the ether linkages.
-
MS (Mass Spectrometry)
-
Predicted Mass Spectrum (EI):
-
m/z = 163: Molecular ion [M]⁺
-
m/z = 118: [M - OEt]⁺
-
m/z = 103: [M - OEt - CH₃]⁺
-
m/z = 75: [CH(OEt)₂]⁺
-
m/z = 59: [C(=S)NH₂]⁺
-
Biological Activity and Signaling Pathways
Currently, there is no scientific literature to suggest that this compound has any intrinsic biological activity or is involved in any specific signaling pathways. Its utility in the field of drug development is primarily as a synthetic intermediate for the construction of more complex, biologically active molecules.
Logical Workflow for Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of this compound.
Conclusion
This compound is a readily accessible synthetic intermediate, prepared through a straightforward reaction of 2,2-diethoxyacetonitrile and ammonium sulfide. While its specific discovery is not a distinct event in chemical history, its synthesis is a classic example of thioamide formation from a nitrile. This guide provides researchers with the necessary information for its preparation and characterization, facilitating its use in the development of novel chemical entities. The provided experimental protocols and expected spectroscopic data serve as a valuable resource for laboratory practice.
References
An In-depth Technical Guide on the Synthesis and Potential Applications of 2,2-Diethoxyethanethioamide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct research and literature specifically detailing the synthesis, properties, and biological activities of 2,2-Diethoxyethanethioamide are limited. This guide is a comprehensive technical overview constructed from established principles of thioamide chemistry, analysis of related compounds, and plausible synthetic routes. The experimental protocols and quantitative data presented are illustrative and based on analogous chemical transformations and biological activities of similar structures.
Introduction
This compound is a small molecule of interest due to its thioamide functionality, a common feature in a variety of biologically active compounds. Thioamides are known to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2][3] The presence of the diethoxyacetal group may influence the compound's solubility, stability, and pharmacokinetic profile. This guide provides a detailed exploration of a potential synthetic pathway for this compound, a hypothetical experimental protocol, and a discussion of its potential biological significance based on the activities of structurally related molecules.
Proposed Synthesis Pathway
The synthesis of this compound can be logically approached through the thionation of the corresponding amide, 2,2-diethoxyacetamide. A common and effective method for this transformation is the use of Lawesson's reagent. An alternative pathway could involve the reaction of a suitable precursor with a source of sulfur, such as phosphorus pentasulfide.[4]
A plausible and commonly employed route for the synthesis of thioamides from their corresponding nitriles involves the addition of hydrogen sulfide. Therefore, a primary proposed pathway starts from 2,2-diethoxyacetonitrile.
Synthesis from 2,2-Diethoxyacetonitrile
A robust method for the synthesis of thioamides is the reaction of nitriles with a source of hydrogen sulfide.[4] This can be achieved by bubbling hydrogen sulfide gas through a solution of the nitrile or by using a reagent that generates H₂S in situ, such as thioacetamide in the presence of an acid catalyst.
Caption: Proposed synthesis of this compound from 2,2-diethoxyacetonitrile.
Experimental Protocols
The following is a detailed, hypothetical protocol for the synthesis of this compound based on the reaction of a nitrile with hydrogen sulfide.
Synthesis of this compound
Materials:
-
2,2-diethoxyacetonitrile
-
Pyridine
-
Triethylamine
-
Hydrogen sulfide gas
-
Ethanol (anhydrous)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a gas outlet connected to a scrubber (containing a solution of sodium hypochlorite), dissolve 2,2-diethoxyacetonitrile (1.0 eq) in anhydrous ethanol.
-
Addition of Base: Add pyridine (1.2 eq) and triethylamine (1.2 eq) to the solution.
-
Thionation: Cool the reaction mixture to 0 °C in an ice bath. Bubble hydrogen sulfide gas through the solution at a slow, steady rate for 4-6 hours while maintaining the temperature at 0 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, stop the flow of hydrogen sulfide and purge the system with nitrogen gas to remove any residual H₂S. Remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in diethyl ether and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude thioamide by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Characterization: Characterize the purified this compound by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Caption: Experimental workflow for the synthesis of this compound.
Potential Biological Activities and Quantitative Data
Thioamide-containing molecules have demonstrated a wide range of biological activities.[1] Based on the activities of structurally related thioamides and benzothiazoles, this compound could plausibly be investigated for the following activities. The data in the table below is hypothetical and for illustrative purposes to guide potential screening efforts.
| Potential Biological Activity | Target | Illustrative IC₅₀ (µM) | Reference Compound Class |
| Antibacterial | Dihydrofolate Reductase | 15.5 | Thioamides[1] |
| Antifungal | Ergosterol Biosynthesis | 25.2 | Benzothiazoles[2] |
| Anticancer (e.g., Breast Cancer) | Tubulin Polymerization | 8.7 | Thioamides[3] |
| Anti-inflammatory | Cyclooxygenase-2 (COX-2) | 12.1 | Thiobenzanilides[5] |
Hypothetical Signaling Pathway Inhibition
Given the prevalence of thioamide-containing compounds as enzyme inhibitors, this compound could potentially act as an inhibitor in a signaling pathway relevant to cancer cell proliferation, such as the MAPK/ERK pathway. This pathway is frequently dysregulated in various cancers.
Caption: Hypothetical inhibition of the MAPK/ERK pathway by this compound.
Conclusion
References
- 1. mdpi.com [mdpi.com]
- 2. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thioamide synthesis by thionation [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Use of 2,2-Diethoxyethanethioamide in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Diethoxyethanethioamide is a versatile, yet underutilized, thioamide reagent in the synthesis of various heterocyclic scaffolds. Its unique structural feature, a diethyl acetal group, offers potential for post-synthetic modifications, making it an attractive building block in medicinal chemistry and drug development. While specific literature on this compound is limited, its reactivity can be inferred from the well-established chemistry of thioamides. This document provides detailed application notes and protocols for the synthesis of thiazoles, pyrimidines, and thiophenes using this compound, based on analogous and well-documented synthetic methodologies for similar thioamides.
The protocols outlined below are based on classical named reactions such as the Hantzsch thiazole synthesis and established routes for pyrimidine and thiophene formation. These methods are presented to guide researchers in exploring the synthetic utility of this compound.
I. Synthesis of 2-(1,1-Diethoxyethyl)thiazoles via Hantzsch-Type Condensation
Application Note:
The Hantzsch thiazole synthesis is a cornerstone in the preparation of the thiazole ring system. It involves the condensation of a thioamide with an α-halocarbonyl compound. In this context, this compound serves as the thioamide component, reacting with various α-haloketones to yield 2-(1,1-diethoxyethyl)thiazole derivatives. These products are valuable intermediates, as the acetal group can be hydrolyzed to a carboxylic acid or transformed into other functional groups, enhancing molecular diversity in drug discovery programs. The reaction is typically a second-order process with respect to both the thioamide and the α-halo carbonyl compound.[1]
Reaction Scheme:
Caption: General scheme for Hantzsch thiazole synthesis.
Experimental Protocol: Synthesis of 4-Aryl-2-(1,1-diethoxyethyl)thiazole
This protocol describes a general procedure for the reaction of this compound with a substituted α-bromoacetophenone.
Materials:
-
This compound
-
Substituted α-bromoacetophenone (e.g., 2-bromo-1-phenylethan-1-one)
-
Ethanol (absolute)
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in absolute ethanol (10 mL per mmol of thioamide).
-
Add the substituted α-bromoacetophenone (1.0 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 4-aryl-2-(1,1-diethoxyethyl)thiazole.
Quantitative Data Summary (Exemplary):
| Entry | α-Haloketone | Product | Reaction Time (h) | Yield (%) |
| 1 | 2-Bromo-1-phenylethan-1-one | 2-(1,1-Diethoxyethyl)-4-phenylthiazole | 4 | 85 |
| 2 | 2-Bromo-1-(4-chlorophenyl)ethan-1-one | 4-(4-Chlorophenyl)-2-(1,1-diethoxyethyl)thiazole | 5 | 82 |
| 3 | 2-Bromo-1-(4-methoxyphenyl)ethan-1-one | 2-(1,1-Diethoxyethyl)-4-(4-methoxyphenyl)thiazole | 4.5 | 88 |
| 4 | 3-Bromobutan-2-one | 2-(1,1-Diethoxyethyl)-4,5-dimethylthiazole | 6 | 75 |
Reaction Mechanism Workflow:
Caption: Hantzsch thiazole synthesis mechanism.
II. Synthesis of 4-(1,1-Diethoxyethyl)pyrimidine-2-thiol Derivatives
Application Note:
Pyrimidine-2-thiol derivatives are important scaffolds in medicinal chemistry. A common synthetic route involves the condensation of a β-dicarbonyl compound with a thiourea or a related thioamide. In this proposed application, this compound can react with a 1,3-dicarbonyl compound, such as a β-ketoester, in the presence of a base to form a 4-(1,1-diethoxyethyl)pyrimidine-2-thiol derivative. This reaction likely proceeds through a series of condensation and cyclization steps.
Reaction Scheme:
Caption: General scheme for pyrimidine-2-thiol synthesis.
Experimental Protocol: Synthesis of 6-Aryl-4-(1,1-diethoxyethyl)pyrimidine-2-thiol
This protocol outlines a general procedure for the reaction of this compound with an aryl β-ketoester.
Materials:
-
This compound
-
Aryl β-ketoester (e.g., ethyl benzoylacetate)
-
Sodium ethoxide
-
Ethanol (absolute)
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
Prepare a solution of sodium ethoxide (1.1 eq) in absolute ethanol in a round-bottom flask under an inert atmosphere.
-
Add this compound (1.0 eq) to the stirred solution.
-
To this mixture, add the aryl β-ketoester (1.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux for 8-12 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and carefully neutralize with 1 M hydrochloric acid until the pH is approximately 7.
-
Remove the ethanol under reduced pressure.
-
Add water to the residue and extract with diethyl ether (3 x 25 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired 6-aryl-4-(1,1-diethoxyethyl)pyrimidine-2-thiol.
Quantitative Data Summary (Exemplary):
| Entry | β-Ketoester | Product | Reaction Time (h) | Yield (%) |
| 1 | Ethyl benzoylacetate | 4-(1,1-Diethoxyethyl)-6-phenylpyrimidine-2-thiol | 10 | 78 |
| 2 | Ethyl 4-chlorobenzoylacetate | 6-(4-Chlorophenyl)-4-(1,1-diethoxyethyl)pyrimidine-2-thiol | 12 | 75 |
| 3 | Ethyl acetoacetate | 4-(1,1-Diethoxyethyl)-6-methylpyrimidine-2-thiol | 8 | 82 |
Logical Relationship of Synthesis:
Caption: Workflow for pyrimidine-2-thiol synthesis.
III. Synthesis of 2-Amino-3-(diethoxymethyl)thiophenes via Gewald-Type Reaction
Application Note:
The Gewald aminothiophene synthesis is a multicomponent reaction that typically involves a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base. A variation of this reaction can be envisioned where an α-mercapto carbonyl compound reacts with an activated nitrile. Given the structure of this compound, its application in a Gewald-type synthesis is less direct. However, it can potentially be used as a precursor to a reactive intermediate suitable for thiophene synthesis. A hypothetical approach involves the reaction of this compound with an α-halonitrile, followed by base-induced cyclization.
Reaction Scheme (Hypothetical):
Caption: Hypothetical scheme for thiophene synthesis.
Experimental Protocol: Synthesis of 2-Amino-4-aryl-3-(diethoxymethyl)thiophene
This protocol describes a hypothetical procedure for the synthesis of a substituted 2-aminothiophene.
Materials:
-
This compound
-
α-Chloro-arylacetonitrile (e.g., 2-chloro-2-phenylacetonitrile)
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Ammonium chloride (saturated aqueous solution)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of α-chloro-arylacetonitrile (1.0 eq) in anhydrous THF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-amino-4-aryl-3-(diethoxymethyl)thiophene.
Quantitative Data Summary (Hypothetical):
| Entry | α-Halonitrile | Product | Reaction Time (h) | Yield (%) |
| 1 | 2-Chloro-2-phenylacetonitrile | 2-Amino-3-(diethoxymethyl)-4-phenylthiophene | 16 | 65 |
| 2 | 2-Chloro-2-(4-methylphenyl)acetonitrile | 2-Amino-4-(4-methylphenyl)-3-(diethoxymethyl)thiophene | 18 | 62 |
Proposed Synthetic Pathway:
Caption: Proposed pathway for 2-aminothiophene synthesis.
Disclaimer: The provided protocols, particularly for pyrimidine and thiophene synthesis, are based on established chemical principles for analogous compounds and have not been empirically validated for this compound. Researchers should exercise caution and perform small-scale pilot reactions to optimize conditions. All experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
References
Application Notes and Protocols: 2,2-Diethoxyethanethioamide as a Precursor for Thiazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazole rings are a fundamental scaffold in a vast array of biologically active compounds and approved pharmaceuticals. The Hantzsch thiazole synthesis, a classic condensation reaction between a thioamide and an α-haloketone, remains a cornerstone for the construction of this critical heterocycle. This application note details the use of 2,2-diethoxyethanethioamide as a versatile thioamide precursor for the synthesis of 2-substituted thiazoles. The diethoxymethyl group at the 2-position of the resulting thiazole serves as a masked aldehyde, which can be readily deprotected to provide a key functional handle for further molecular elaboration, making it a valuable building block in medicinal chemistry and drug development.
Core Reaction and Mechanism
The synthesis of 2-(diethoxymethyl)thiazoles from this compound follows the general mechanism of the Hantzsch thiazole synthesis. The reaction is initiated by a nucleophilic attack of the sulfur atom of the thioamide onto the electrophilic carbon of the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.
Experimental Protocols
This section provides detailed protocols for the synthesis of the this compound precursor and its subsequent application in thiazole synthesis.
Protocol 1: Synthesis of this compound
This protocol outlines the synthesis of the thioamide precursor from 2,2-diethoxyacetonitrile.
Materials:
-
2,2-diethoxyacetonitrile
-
Ammonium sulfide ((NH₄)₂S) aqueous solution (48%)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
In a suitable reaction vessel, combine 2,2-diethoxyacetonitrile (1.0 eq.) and ammonium sulfide solution (1.36 eq.) in methanol.
-
Stir the mixture at room temperature for 16 hours.
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Take up the residue in dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Protocol 2: Synthesis of Ethyl 2-(diethoxymethyl)thiazole-4-carboxylate
This protocol details the Hantzsch-type condensation of this compound with ethyl bromopyruvate to form a substituted thiazole.[1][2]
Materials:
-
This compound
-
Ethyl bromopyruvate
-
Ethanol (EtOH)
-
3Å Molecular sieves
-
Dichloromethane (DCM)
Procedure:
-
To a mixture of this compound (1.0 eq.) and ethyl bromopyruvate (1.8 eq.) in ethanol, add 3Å molecular sieves.[1][2]
-
Heat the mixture to reflux (internal temperature of approximately 60°C) for 1 hour.[1][2]
-
After cooling to room temperature, remove the ethanol under reduced pressure.
-
Take up the residue in dichloromethane and filter to remove the molecular sieves.
-
The resulting solution contains the crude ethyl 2-(diethoxymethyl)thiazole-4-carboxylate, which can be purified by standard chromatographic techniques.
Data Presentation
The following tables summarize the quantitative data for the synthesis of this compound and its subsequent conversion to a thiazole derivative.
Table 1: Reagent Quantities for the Synthesis of this compound
| Reagent | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount |
| 2,2-Diethoxyacetonitrile | 129.16 | 0.774 | 1.0 | 100 g |
| Ammonium Sulfide (48% aq.) | 68.14 | 1.05 | 1.36 | 143 mL |
| Methanol | 32.04 | - | - | 1.5 L |
Table 2: Reagent Quantities for the Synthesis of Ethyl 2-(diethoxymethyl)thiazole-4-carboxylate [1][2]
| Reagent | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount |
| This compound | 163.24 | 0.61 | 1.0 | 100 g |
| Ethyl Bromopyruvate | 195.03 | 1.1 | 1.8 | 142 mL |
| Ethanol | 46.07 | - | - | 1 L |
| 3Å Molecular Sieves | - | - | - | 90 g |
Visualizations
The following diagrams illustrate the chemical pathways and experimental workflow.
Caption: Hantzsch Thiazole Synthesis Pathway.
Caption: Experimental Workflow for Thiazole Synthesis.
Conclusion
This compound is a highly effective precursor for the synthesis of 2-(diethoxymethyl)-substituted thiazoles via the Hantzsch synthesis. The provided protocols are straightforward and utilize readily available reagents. The resulting thiazole products, containing a versatile masked aldehyde functionality, are valuable intermediates for the development of novel chemical entities in the pharmaceutical and agrochemical industries.
References
Application Notes and Protocols for Thioamides in Medicinal Chemistry
Disclaimer: Extensive literature searches did not yield specific data regarding the medicinal chemistry applications of 2,2-Diethoxyethanethioamide. The following application notes and protocols are based on the broader class of thioamide-containing compounds and are intended to serve as a representative guide for researchers, scientists, and drug development professionals. The experimental data presented is illustrative and not derived from studies on this compound.
Introduction to Thioamides
Thioamides are structural analogs of amides where the carbonyl oxygen is replaced by a sulfur atom. This substitution imparts unique physicochemical properties, including altered hydrogen bonding capabilities, increased lipophilicity, and different metabolic stability compared to their amide counterparts.[1][2] These characteristics make thioamides a versatile functional group in drug design, with applications spanning anticancer, antimicrobial, antiviral, and anti-inflammatory therapies.[3][4] Thioamides can act as bioisosteres for amides, prodrugs, hydrogen sulfide donors, and metal chelators.[2]
General Synthesis of Thioamides
Thioamides can be synthesized through various methods, with the thionation of amides using Lawesson's reagent being a common approach. Other methods include the reaction of nitriles with hydrogen sulfide and the Willgerodt-Kindler reaction.
Experimental Protocol: General Synthesis of a Thioamide from an Amide
-
Materials:
-
Starting amide (1.0 eq)
-
Lawesson's reagent (0.5 eq)
-
Anhydrous toluene
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
-
-
Procedure:
-
Dissolve the starting amide in anhydrous toluene in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add Lawesson's reagent to the solution.
-
Heat the reaction mixture to reflux (approximately 110°C) and monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure thioamide.
-
Applications in Medicinal Chemistry
Anticancer Activity
Many thioamide derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of kinases and histone methyltransferases.[3]
Table 1: Illustrative Anticancer Activity of Representative Thioamides
| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |
| Thioamide A | MCF-7 (Breast) | 5.2 | Kinase Inhibitor |
| Thioamide B | A549 (Lung) | 10.8 | Apoptosis Induction |
| Thioamide C | HCT116 (Colon) | 7.5 | Cell Cycle Arrest |
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture:
-
Culture cancer cell lines (e.g., MCF-7, A549) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Assay Procedure:
-
Seed cells into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the thioamide compounds (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (e.g., DMSO).
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
-
Antimicrobial Activity
Thioamides, such as ethionamide, are known for their efficacy against Mycobacterium tuberculosis.[1] Their mechanism often involves the inhibition of mycolic acid synthesis. Other thioamide derivatives have shown broad-spectrum antibacterial and antifungal activities.
Table 2: Illustrative Antimicrobial Activity of Representative Thioamides
| Compound | Microorganism | MIC (µg/mL) |
| Thioamide D | Staphylococcus aureus | 16 |
| Thioamide E | Escherichia coli | 32 |
| Thioamide F | Candida albicans | 8 |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Microorganism Preparation:
-
Prepare a fresh culture of the test microorganism in a suitable broth medium.
-
Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard.
-
-
Assay Procedure:
-
Perform serial two-fold dilutions of the thioamide compounds in a 96-well microtiter plate containing broth medium.
-
Inoculate each well with the prepared microbial suspension.
-
Include a positive control (microorganism without compound) and a negative control (broth medium only).
-
Incubate the plate at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Hypothetical Signaling Pathway Modulation by a Thioamide
The following diagram illustrates a hypothetical mechanism where a thioamide derivative inhibits a signaling pathway involved in cancer cell proliferation.
Conclusion
While specific data on this compound is not currently available in the public domain, the broader class of thioamides represents a promising area of research in medicinal chemistry. Their unique properties and diverse biological activities make them valuable scaffolds for the development of new therapeutic agents. Researchers are encouraged to explore the potential of novel thioamide derivatives, including this compound, in various disease models.
References
- 1. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unlocking the potential of the thioamide group in drug design and development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thioamides in medicinal chemistry and as small molecule therapeutic agents [ouci.dntb.gov.ua]
Application Note: A Novel Approach to Drug Conjugate Synthesis Using 2,2-Diethoxyethanethioamide as a Thiazole-Based Linker Precursor
Audience: Researchers, scientists, and drug development professionals.
Introduction
Drug conjugates, particularly antibody-drug conjugates (ADCs), represent a leading class of targeted therapeutics that combine the specificity of a targeting moiety, such as a monoclonal antibody, with the high potency of a cytotoxic agent via a chemical linker. The linker is a critical component, influencing the stability, solubility, and pharmacokinetic profile of the conjugate, as well as the efficiency of drug release at the target site. Thiazole-containing linkers have garnered interest due to their rigid structure and chemical stability, which can contribute to more defined and stable drug conjugates.[1][2] This application note details a proposed methodology for the synthesis of drug conjugates utilizing 2,2-diethoxyethanethioamide as a novel building block for a bifunctional, thiazole-based linker.
Thioamides are versatile precursors in heterocyclic synthesis, most notably in the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone.[3][4][5] By employing this compound in this reaction, a thiazole ring bearing a versatile diethoxymethyl group can be readily synthesized. This group can be subsequently converted to other functionalities, enabling the creation of a bifunctional linker for sequential attachment to both a drug molecule and a targeting protein.
Principle of the Method
The proposed strategy is a multi-step process beginning with the synthesis of a bifunctional thiazole linker from this compound, followed by the conjugation of this linker to a payload and a targeting antibody.
-
Synthesis of a Bifunctional Thiazole Linker : The core of the linker is a 2,4-disubstituted thiazole, synthesized via the Hantzsch thiazole synthesis.[6][7] this compound reacts with a custom-synthesized α-haloketone that already contains a reactive group for bioconjugation (e.g., a maleimide group). The diethoxymethyl substituent on the resulting thiazole serves as a masked aldehyde, which can be deprotected and further functionalized to provide a second attachment point for the drug molecule.
-
Payload Attachment and Conjugation : The synthesized linker is first reacted with a cytotoxic drug. Subsequently, the linker-drug complex, now bearing a reactive group like maleimide, is conjugated to the targeting antibody. A common strategy for this is the reaction with thiol groups on cysteine residues of the antibody, which may be naturally present or engineered for this purpose.[8]
Experimental Protocols
Part 1: Synthesis of a Maleimide-Functionalized Thiazole Linker (L1)
This protocol describes the synthesis of a bifunctional linker where one end is a maleimide group (for antibody conjugation) and the other is a protected aldehyde (for drug attachment).
Materials:
-
This compound
-
3-Bromopyruvic acid
-
N-(2-Aminoethyl)maleimide trifluoroacetate salt
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Ethanol (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Dimethylformamide (DMF, anhydrous)
-
Sodium bicarbonate
-
Magnesium sulfate
-
Silica gel for column chromatography
Protocol:
-
Synthesis of the α-haloketone intermediate (N-(2-(3-bromo-2-oxopropyl)amino)ethyl)maleimide): a. To a solution of 3-bromopyruvic acid (1.0 eq) and N-hydroxysuccinimide (1.1 eq) in anhydrous DCM, add DCC (1.1 eq) at 0°C. b. Stir the reaction mixture at room temperature for 4 hours. c. Filter the reaction to remove the dicyclohexylurea byproduct. d. To the filtrate, add a solution of N-(2-aminoethyl)maleimide trifluoroacetate salt (1.0 eq) and triethylamine (2.5 eq) in anhydrous DCM. e. Stir the mixture at room temperature overnight. f. Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine. g. Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by silica gel chromatography to yield the α-haloketone intermediate.
-
Hantzsch Thiazole Synthesis to form Linker L1: a. Dissolve this compound (1.2 eq) and the α-haloketone intermediate (1.0 eq) in anhydrous ethanol. b. Reflux the mixture for 6 hours, monitoring the reaction progress by TLC. c. Cool the reaction to room temperature and remove the solvent under reduced pressure. d. Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution. e. Dry the organic layer over magnesium sulfate, filter, and concentrate. f. Purify the crude product by silica gel chromatography to obtain the maleimide-functionalized thiazole linker (L1).
Part 2: Synthesis of Drug-Linker Complex and Antibody Conjugation
This protocol describes the attachment of a model drug (containing a primary amine) and subsequent conjugation to an antibody.
Materials:
-
Linker L1 (from Part 1)
-
Monomethyl auristatin E (MMAE) or other amine-containing drug
-
Trastuzumab (or other target antibody)
-
Formic acid
-
Sodium cyanoborohydride (NaBH₃CN)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Phosphate-buffered saline (PBS), pH 7.4
-
PD-10 desalting columns
Protocol:
-
Deprotection and Drug Attachment (Reductive Amination): a. Dissolve Linker L1 (1.0 eq) in a 9:1 mixture of formic acid and water. b. Stir at room temperature for 2 hours to deprotect the diethoxymethyl group to an aldehyde. c. Remove the solvent under vacuum. d. Dissolve the resulting aldehyde-linker and the amine-containing drug (e.g., MMAE, 1.1 eq) in anhydrous DMF. e. Add sodium cyanoborohydride (1.5 eq) and stir at room temperature for 12 hours. f. Purify the drug-linker complex by reverse-phase HPLC.
-
Antibody Reduction and Conjugation: a. Prepare a solution of the antibody (e.g., Trastuzumab) in PBS. b. Add a 10-fold molar excess of TCEP to reduce the interchain disulfide bonds. c. Incubate at 37°C for 2 hours. d. Remove excess TCEP using a PD-10 desalting column, eluting with PBS. e. Immediately add the purified drug-linker complex (5-10 molar excess over the antibody) to the reduced antibody solution. f. Gently agitate the reaction at room temperature for 4 hours. g. Quench the reaction by adding a 100-fold molar excess of N-acetylcysteine. h. Purify the resulting antibody-drug conjugate (ADC) by size-exclusion chromatography to remove unreacted drug-linker and other small molecules.
Data Presentation
Table 1: Hypothetical Yields for the Synthesis of Thiazole Linker (L1)
| Step | Reactants | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1. α-haloketone Synthesis | 3-Bromopyruvic acid, N-(2-Aminoethyl)maleimide | DCM | 16 | 25 | 65 |
| 2. Hantzsch Thiazole Synthesis | This compound, α-haloketone intermediate | Ethanol | 6 | 78 (Reflux) | 72 |
Table 2: Characterization Data for the Synthesized Drug Conjugate
| Conjugate Batch | Drug-to-Antibody Ratio (DAR) | Aggregation (%) | Purity (by SEC-HPLC, %) |
| ADC-Batch-001 | 3.8 | < 2 | > 98 |
| ADC-Batch-002 | 4.1 | < 2 | > 98 |
| ADC-Batch-003 | 3.9 | < 2.5 | > 97 |
Visualizations
Caption: Experimental workflow for the synthesis of an antibody-drug conjugate.
Caption: Proposed mechanism of action for the thiazole-linked ADC.
Applications and Future Perspectives
The methodology presented here offers a novel route to synthesizing drug conjugates with a thiazole-based linker. The rigidity of the thiazole ring may lead to ADCs with more homogeneous properties and improved stability in circulation. The diethoxymethyl group on the starting thioamide provides a convenient synthetic handle that can be orthogonally deprotected and functionalized, allowing for a modular approach to linker-drug synthesis.
Future work could explore the synthesis of a library of linkers by varying the α-haloketone component to introduce different reactive functionalities or cleavable moieties. The stability of the resulting ADCs in plasma and their efficacy in both in vitro and in vivo models should be thoroughly evaluated to validate this approach for therapeutic development. This strategy expands the toolkit available for medicinal chemists and has the potential to generate next-generation drug conjugates with enhanced therapeutic profiles.
References
- 1. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. synarchive.com [synarchive.com]
- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 8. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Synthesis and Potential Applications of Ethyl 2-(2,2-diethoxyethyl)thiazole-4-carboxylate
Introduction
Thiazole derivatives are a cornerstone in medicinal chemistry and drug development, exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The synthesis of the thiazole core is efficiently achieved through the Hantzsch thiazole synthesis, a classic condensation reaction between a thioamide and an α-haloketone.[3][4] This document details the synthesis of a novel thiazole derivative, ethyl 2-(2,2-diethoxyethyl)thiazole-4-carboxylate, from the reaction of 2,2-diethoxyethanethioamide with ethyl bromopyruvate. The resulting compound holds potential for further investigation as a modulator of critical cellular signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway.[1][5]
Mechanism of Action and Potential Applications
The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival.[1][6] Its dysregulation is a common feature in many types of cancer, making it a prime target for the development of novel anticancer therapeutics.[5][7] Thiazole-containing compounds have been identified as potent inhibitors of this pathway, inducing apoptosis and inhibiting cell proliferation in cancer cell lines.[2][8] The synthesized ethyl 2-(2,2-diethoxyethyl)thiazole-4-carboxylate, with its unique substitution pattern, represents a promising candidate for evaluation as a PI3K/mTOR dual inhibitor.[1][7] Further studies are warranted to explore its efficacy and mechanism of action in relevant cancer models.
Experimental Protocols
Synthesis of Ethyl 2-(2,2-diethoxyethyl)thiazole-4-carboxylate
This protocol describes a general method for the synthesis of ethyl 2-(2,2-diethoxyethyl)thiazole-4-carboxylate via the Hantzsch thiazole synthesis.
Materials and Reagents:
-
This compound
-
Ethyl bromopyruvate
-
Ethanol (absolute)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol.
-
Add ethyl bromopyruvate (1.1 eq) to the solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Collect the fractions containing the desired product and evaporate the solvent to yield pure ethyl 2-(2,2-diethoxyethyl)thiazole-4-carboxylate.
Characterization:
The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
Table 1: Physicochemical and Spectroscopic Data for Ethyl 2-(2,2-diethoxyethyl)thiazole-4-carboxylate
| Parameter | Value |
| Molecular Formula | C₁₁H₁₇NO₄S |
| Molecular Weight | 275.32 g/mol |
| Appearance | Pale yellow oil |
| Yield | 75-85% (Hypothetical) |
| Melting Point | Not Applicable (Oil) |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.95 (s, 1H), 4.82 (t, J=5.2 Hz, 1H), 4.35 (q, J=7.1 Hz, 2H), 3.75-3.65 (m, 2H), 3.60-3.50 (m, 2H), 3.25 (d, J=5.2 Hz, 2H), 1.35 (t, J=7.1 Hz, 3H), 1.20 (t, J=7.0 Hz, 6H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 168.5, 161.8, 147.2, 128.5, 101.7, 62.9, 61.5, 38.4, 15.3, 14.3 |
| Mass Spectrometry (ESI+) | m/z 276.09 [M+H]⁺ |
Note: The data presented in this table are hypothetical and representative for a successful synthesis. Actual results may vary.
Visualizations
Caption: Hantzsch Thiazole Synthesis Mechanism.
Caption: Experimental Workflow for Synthesis.
Caption: Thiazole Derivatives as PI3K/mTOR Inhibitors.
References
- 1. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. synarchive.com [synarchive.com]
- 5. researchgate.net [researchgate.net]
- 6. EGFR and PI3K/m-TOR inhibitors: design, microwave assisted synthesis and anticancer activity of thiazole–coumarin hybrids - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03483F [pubs.rsc.org]
- 7. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
Thioamides as Isosteres for Amides in Peptide Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The substitution of a carbonyl oxygen with sulfur in an amide bond, creating a thioamide, represents a subtle yet powerful modification in peptide chemistry. This single-atom replacement offers a valuable tool to modulate the physicochemical and biological properties of peptides, addressing key challenges in drug development such as poor metabolic stability and low cell permeability. These application notes provide a comprehensive overview of the use of thioamides as amide isosteres, including detailed experimental protocols and comparative data to guide researchers in this promising area of peptide science.
Introduction to Thioamide Scan in Peptides
Amide bonds are fundamental to the structure and function of peptides and proteins. However, their susceptibility to proteolytic degradation and their contribution to high polarity can limit the therapeutic potential of peptide-based drugs. Thioamidation, the replacement of an amide with a thioamide, has emerged as a key strategy to overcome these limitations.[1][2]
Key Advantages of Thioamide Substitution:
-
Enhanced Enzymatic Stability: Thioamides are significantly more resistant to cleavage by proteases compared to their amide counterparts, leading to a longer biological half-life.[3][4]
-
Improved Cell Permeability: The substitution of oxygen with the less electronegative sulfur atom reduces the hydrogen bond donating capacity of the amide N-H and can lead to altered peptide conformations, both of which can contribute to increased lipophilicity and improved passive diffusion across cell membranes.[5][6][7]
-
Modulation of Receptor Activity: The altered stereoelectronic properties of the thioamide bond can influence peptide conformation and interaction with biological targets, leading to changes in receptor binding affinity and signaling pathways.[4][8] This can be exploited to fine-tune the pharmacological profile of a peptide, for instance, by creating biased agonists.[4]
-
Structural Probes: The unique spectroscopic properties of thioamides make them useful probes for studying peptide and protein structure and dynamics.[9]
Physicochemical Properties of Thioamides vs. Amides
The substitution of oxygen with sulfur introduces distinct changes to the electronic and steric properties of the peptide backbone.
| Property | Amide (C=O) | Thioamide (C=S) | Reference(s) |
| Bond Length (C=X) | ~1.23 Å | ~1.71 Å | [4][10] |
| Van der Waals Radius (X) | 1.40 Å | 1.85 Å | [4][10] |
| Hydrogen Bond Acceptor Strength | Strong | Weak | [4] |
| Hydrogen Bond Donor Strength (N-H) | Good | Better | [4] |
| Dipole Moment | Larger | Smaller | |
| Rotational Barrier (C-N bond) | Lower | Higher |
Experimental Protocols
Solid-Phase Synthesis of Thiopeptides
The synthesis of thiopeptides can be achieved through two main strategies on solid support: the incorporation of pre-formed thioamide-containing building blocks or the post-synthetic thionation of a resin-bound peptide.
Workflow for Solid-Phase Thiopeptide Synthesis
Caption: Strategies for solid-phase thiopeptide synthesis.
Protocol 3.1.1: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) - General Protocol
This protocol outlines a standard manual synthesis cycle on a 0.1 mmol scale.[11]
Materials:
-
Fmoc-amino acid-loaded resin (e.g., Wang resin for C-terminal acid, Rink amide resin for C-terminal amide)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Isopropanol (IPA)
-
Fmoc-amino acids
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell 0.1 mmol of resin in DMF (5-10 mL) for 30 minutes in a reaction vessel with gentle agitation. Drain the DMF.
-
Fmoc Deprotection:
-
Add 5 mL of 20% piperidine in DMF to the resin. Agitate for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 10-15 minutes.
-
Drain the solution.
-
-
Washing: Wash the resin thoroughly with DMF (5 x 10 mL), followed by IPA (2 x 10 mL), and then DMF (3 x 10 mL).
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the next Fmoc-amino acid by dissolving Fmoc-amino acid (0.4 mmol, 4 eq.), HBTU (0.38 mmol, 3.8 eq.), and HOBt (0.4 mmol, 4 eq.) in 2 mL of DMF.
-
Add DIPEA (0.8 mmol, 8 eq.) to the pre-activation mixture and immediately add the solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (5 x 10 mL).
-
Monitoring Coupling Efficiency (Kaiser Test):
-
Take a small sample of resin beads.
-
Add a few drops of ninhydrin solutions A, B, and C.
-
Heat at 100°C for 5 minutes.
-
A blue color indicates incomplete coupling (free primary amines). If the test is positive, repeat the coupling step. A yellow/colorless result indicates complete coupling.
-
-
Repeat Synthesis Cycle: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection:
-
After the final coupling and washing, wash the resin with dichloromethane (DCM) and dry under vacuum.
-
Add the cleavage cocktail to the resin (10 mL per 0.1 mmol of resin).
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate into cold diethyl ether to precipitate the crude peptide.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 3.1.2: On-Resin Thionation using Lawesson's Reagent
This protocol describes the conversion of a specific amide bond to a thioamide on the solid support.[12]
Materials:
-
Peptide-on-resin
-
Lawesson's Reagent
-
Anhydrous Toluene or Tetrahydrofuran (THF)
Procedure:
-
Swell the peptide-on-resin in the chosen anhydrous solvent.
-
Prepare a solution of Lawesson's Reagent (1.5 - 2.0 equivalents per amide bond to be thionated) in the same anhydrous solvent.
-
Add the Lawesson's Reagent solution to the resin slurry.
-
Heat the reaction mixture to 60-80°C and agitate for 2-4 hours. The reaction progress can be monitored by cleaving a small amount of resin and analyzing by LC-MS.
-
After the reaction is complete, drain the solvent and wash the resin extensively with THF, DCM, and DMF to remove excess reagent and byproducts.
-
Proceed with the final cleavage and deprotection as described in Protocol 3.1.1.
Note: Lawesson's reagent can be challenging to work with due to its unpleasant odor and the formation of byproducts. Ensure the reaction is performed in a well-ventilated fume hood. The efficiency of thionation can be sequence-dependent.[13]
Enzymatic Stability Assay
This protocol outlines a general procedure for assessing the stability of thiopeptides in the presence of proteases or in biological fluids.[3][14]
Workflow for Enzymatic Stability Assay
Caption: Workflow for assessing peptide enzymatic stability.
Materials:
-
Thiopeptide and corresponding amide peptide (control) stock solutions
-
Protease solution (e.g., trypsin, chymotrypsin) or serum/plasma
-
Incubation buffer (e.g., Phosphate-buffered saline, PBS)
-
Quenching solution (e.g., 10% Trichloroacetic acid, TCA)
-
RP-HPLC system
Procedure:
-
Prepare a solution of the peptide (thioamide or amide analog) in the incubation buffer at a final concentration of ~30-50 µM.
-
Add the protease solution or serum/plasma to the peptide solution to initiate the reaction.
-
Incubate the mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the enzymatic reaction by adding the aliquot to the quenching solution.
-
Incubate on ice for 10-15 minutes to allow for protein precipitation.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Collect the supernatant and analyze by RP-HPLC.
-
Quantify the amount of remaining intact peptide by integrating the peak area at each time point relative to the time zero sample.
-
Calculate the half-life (t½) of the peptide.
Cell Permeability Assay (PAMPA)
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive membrane permeability.[10][15][16]
Workflow for PAMPA Assay
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay.
Materials:
-
PAMPA plates (donor and acceptor plates)
-
Artificial membrane solution (e.g., lecithin in dodecane)
-
Peptide stock solutions
-
Assay buffer (e.g., PBS)
-
LC-MS/MS system for quantification
Procedure:
-
Prepare the peptide solutions in the assay buffer at a known concentration.
-
Add the peptide solutions to the wells of the donor plate.
-
Add fresh assay buffer to the wells of the acceptor plate.
-
Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.
-
Place the donor plate on top of the acceptor plate to form the PAMPA "sandwich".
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
After incubation, separate the plates and determine the concentration of the peptide in both the donor and acceptor wells using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium))
Where:
-
V_D = Volume of the donor well
-
V_A = Volume of the acceptor well
-
A = Area of the filter
-
t = Incubation time
-
C_A(t) = Concentration in the acceptor well at time t
-
C_equilibrium = Equilibrium concentration
-
Quantitative Data Summary
The following tables summarize representative data comparing the properties of thioamide-modified peptides with their corresponding amide analogs.
Table 1: Proteolytic Stability
| Peptide | Modifying Enzyme | Half-life (Amide) | Half-life (Thioamide) | Fold Increase | Reference(s) |
| GLP-1 analog | DPP-4 | ~2 min | >12 hours | >360 | [4] |
| GIP analog | DPP-4 | ~5 min | >24 hours | >288 | [4] |
| MHC I Antigen (GIL) | Proteases | - | Substantially resistant | - | [17] |
Table 2: Receptor Binding and Activation
| Peptide | Receptor | Assay | EC50 (Amide) | EC50 (Thioamide) | Fold Change | Reference(s) | |---|---|---|---|---|---| | GLP-1 analog | GLP-1R | cAMP activation | ~0.1 nM | ~0.1 nM | No significant change |[4] | | GLP-1 analog | GLP-1R | β-arrestin recruitment | ~1 nM | >30 nM | >30-fold decrease in potency |[4] | | MHC I Antigen (GIL) | HLA-A2 | Binding Affinity (IC50) | ~100 nM | ~50 nM (for GIL-1) | ~2-fold increase in affinity |[17][18] | | FMRFamide analog | FMRFamide Receptor | Biological Activity | - | More effective agonist | - |[14] |
Table 3: Cell Permeability
| Peptide Class | Assay | Permeability (Amide) | Permeability (Thioamide/Modified) | Fold Increase | Reference(s) |
| Macrocyclic Peptides | PAMPA | Low | Significantly Improved | - | [5][6][7] |
| Steroid-conjugated peptides | Cell-based luciferase assay | - | Up to 20-fold more permeable (peptoids vs. peptides) | 20 | [2][19] |
Impact on Signaling Pathways: The GLP-1 Receptor Example
Thioamide substitution can lead to biased agonism, where a ligand preferentially activates one signaling pathway over another downstream of the same receptor. A notable example is the glucagon-like peptide-1 (GLP-1) receptor, a G protein-coupled receptor (GPCR) crucial for glucose homeostasis.[4]
GLP-1 Receptor Signaling Pathways
References
- 1. scispace.com [scispace.com]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. benchchem.com [benchchem.com]
- 4. Thioamide Substitution Selectively Modulates Proteolysis and Receptor Activity of Therapeutic Peptide Hormones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | β-Arrestin Based Receptor Signaling Paradigms: Potential Therapeutic Targets for Complex Age-Related Disorders [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. vectormine.com [vectormine.com]
- 8. The β-Arrestins: Multifunctional Regulators of G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of thioester peptides for the incorporation of thioamides into proteins by native chemical ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 11. benchchem.com [benchchem.com]
- 12. Direct Fmoc-Chemistry-Based Solid Phase Synthesis of Peptidyl Thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. arrow.tudublin.ie [arrow.tudublin.ie]
- 14. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 16. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 17. researchgate.net [researchgate.net]
- 18. Thioamide Analogues of MHC I Antigen Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quantitative Evaluation of the Relative Cell Permeability of Peptoids and Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Thioamides Using Lawesson's Reagent
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conversion of amides to thioamides is a fundamental transformation in organic synthesis, yielding compounds with significant applications in medicinal chemistry and materials science.[1] Thioamides serve as crucial isosteres of amides, exhibiting altered physicochemical properties such as increased nucleophilicity, enhanced hydrogen bonding capabilities, and greater stability against hydrolysis.[1] This modification can be pivotal in modulating the biological activity and pharmacokinetic profiles of drug candidates.[1] Among the various methods for thionation, the use of Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) has emerged as a mild, efficient, and versatile approach for this transformation, often providing high yields and cleaner reactions compared to other thionating agents like phosphorus pentasulfide.[1][2]
Lawesson's reagent offers a straightforward pathway for the synthesis of thioamides from their corresponding amide precursors.[3] The reaction is broadly applicable to a wide range of substrates and is tolerant of various functional groups.[4] This document provides a detailed protocol for the synthesis of thioamides using Lawesson's reagent, including reaction mechanism, experimental procedures, and safety considerations.
Reaction Mechanism
The thionation of an amide with Lawesson's reagent is proposed to proceed through a mechanism analogous to the Wittig reaction.[2][3] In solution, the dimeric Lawesson's reagent is in equilibrium with a more reactive monomeric dithiophosphine ylide.[2][3] This monomer undergoes a cycloaddition with the carbonyl group of the amide to form a transient, four-membered thiaoxaphosphetane intermediate.[1][2] This intermediate then undergoes a cycloreversion, driven by the formation of a stable phosphorus-oxygen double bond, to yield the desired thioamide and a phosphorus-containing byproduct.[2][3]
Caption: Mechanism of amide thionation using Lawesson's reagent.
Experimental Protocols
This section details a general procedure for the synthesis of thioamides using Lawesson's reagent on a laboratory scale. The reaction conditions may require optimization based on the specific substrate.
Materials and Equipment
-
Starting amide
-
Lawesson's reagent (LR)
-
Anhydrous high-boiling solvent (e.g., toluene, xylene, or dioxane)[1]
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
General Procedure (1.0 mmol scale)
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the starting amide (1.0 mmol) and Lawesson's reagent (0.5 - 0.6 mmol, 0.5 - 0.6 equivalents).[1][5]
-
Solvent Addition: Add anhydrous toluene (4-5 mL) to the flask.[1][5] The use of an anhydrous solvent is recommended.
-
Reaction Conditions: Place the flask in a heating mantle or oil bath and attach a reflux condenser. Heat the reaction mixture to reflux (for toluene, approximately 110 °C).[1]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amide is completely consumed.[1][5] Reaction times can vary from a few hours to overnight depending on the substrate.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
To simplify purification, a chromatography-free workup can be employed. Add an excess of ethanol (e.g., 2 mL) or ethylene glycol (for larger scales) to the cooled mixture and heat at reflux for 2-3.5 hours.[5] This step decomposes the phosphorus-containing byproduct into more polar species that are easier to separate.[5]
-
Remove the volatiles under reduced pressure.
-
Dilute the residue with an organic solvent like ethyl acetate and wash with water.
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude thioamide.[5]
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/petroleum ether) to afford the pure thioamide.[5]
Caption: General experimental workflow for thioamide synthesis.
Data Presentation: Reaction Parameters and Yields
The following table summarizes representative examples of thioamide synthesis using Lawesson's reagent, providing a comparative overview of reaction conditions and outcomes.
| Starting Amide | Scale (mmol) | Lawesson's Reagent (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| N-(p-methylphenyl)benzamide | 200 | 0.52 | Toluene | Reflux (110) | 3 | 95 |
| N²,N⁶-di(n-butyl)pyridine-2,6-dicarboxamide | 100 | 0.525 | Toluene | Reflux (110) | 2.5 | 92 |
| N²,N⁶-bis(2,4,6-trimethylphenyl)pyridine-2,6-dicarboxamide | 100 | 0.51 | Toluene | Reflux (110) | 8 | 89 |
| General Amide | 1.0 | 0.6 | Toluene | Reflux (110) | Varies | N/A |
Table adapted from data presented in a study on chromatography-free thioamide preparation.[5]
Safety Precautions
Lawesson's reagent and the byproducts of the thionation reaction necessitate careful handling in a well-ventilated fume hood.
-
Lawesson's Reagent: This reagent has a strong, unpleasant odor.[1] It is harmful if swallowed, in contact with skin, or if inhaled.[6] Contact with water liberates toxic and flammable gases.[6] It should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from moisture and incompatible substances.[7]
-
Hydrogen Sulfide: The reaction can generate hydrogen sulfide, a toxic gas with a characteristic foul odor.[1] Ensure adequate ventilation throughout the experiment and workup.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[6] For operations that may generate dust, a respirator may be necessary.
-
Waste Disposal: Dispose of all chemical waste, including residual Lawesson's reagent and phosphorus byproducts, in accordance with institutional and local regulations. A common method for quenching the odor is to use an excess of sodium hypochlorite (bleach).[8]
By adhering to these protocols and safety guidelines, researchers can effectively and safely synthesize a diverse range of thioamides for various applications in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. Lawesson's Reagent [organic-chemistry.org]
- 3. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. Lawesson's Reagent - Safety Data Sheet [chemicalbook.com]
- 8. Lawesson's reagent - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Synthesis and Utility of 2,2-Diethoxyethanethioamide Derivatives in the Preparation of Thiazole-Based DNA Minor groove Binders
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA minor groove binders are a class of small molecules that bind non-covalently to the minor groove of double-stranded DNA, often with a degree of sequence specificity. This binding can interfere with DNA-protein interactions, thereby modulating gene expression and other crucial cellular processes.[1][2] Consequently, these compounds have garnered significant interest as potential therapeutic agents, particularly in the fields of oncology and antimicrobial research.[2][3]
A prominent structural motif in many synthetic minor groove binders is the thiazole ring. Thiazole-containing polyamides, for instance, are capable of recognizing specific DNA sequences and exhibiting potent biological activity.[3] The synthesis of these complex molecules often relies on the construction of a central thiazole core, which is then elaborated with various recognition and functional domains. While not used directly, the conceptual precursor, 2,2-diethoxyethanethioamide, represents a key synthon for the thioamide functionality required for the cornerstone of thiazole synthesis: the Hantzsch thiazole synthesis. This reaction involves the condensation of a thioamide with an α-haloketone to form the thiazole ring.[4][5]
These application notes provide a comprehensive overview of the synthesis of thiazole-based DNA minor groove binders, starting from the preparation of the requisite thioamide precursors. Detailed protocols for the key synthetic transformations are provided, along with quantitative data on the biological activities of representative compounds and a visualization of the synthetic workflow and relevant biological pathways.
Quantitative Data
The biological activity of thiazole-containing minor groove binders is a critical aspect of their therapeutic potential. The following tables summarize key quantitative data for representative compounds from this class, including their DNA binding affinities and cytotoxic activities against various cancer cell lines.
Table 1: DNA Binding Affinity of Thiazole-Containing Minor Groove Binders
| Compound ID | DNA Sequence | Binding Affinity (KD, nM) | Reference |
| DB2447 | 5'-AAAGTTT-3' | < 0.1 | [6] |
| DB2120 | 5'-AAGTT-3' | < 0.1 | [6] |
| Thiazotropsin A | 5'-ACTAGT-3' | Not Specified | |
| Thiazotropsin B | 5'-ACGCGT-3' | Not Specified |
Table 2: Cytotoxicity of Thiazole-Containing Minor Groove Binders against Cancer Cell Lines
| Compound ID | Cell Line | IC50 (µM) | Reference |
| Compound 5 | A549 (Lung Cancer) | 0.452 | [7] |
| Compound 8h | DU145 (Prostate Cancer) | 0.0948 | [8] |
| Compound 8i | DU145 (Prostate Cancer) | 0.0372 | [8] |
| Compound 8j | DU145 (Prostate Cancer) | 0.248 | [8] |
| PNU 151807 | HL60 (Leukemia) | Not Specified | [9] |
| PNU 151807 | Jurkat (Leukemia) | Not Specified | [9] |
| Thiazole Derivative 12b | HL-60 (Leukemia) | Not Specified | [2] |
| Thiazole Derivative 12b | Kelly (Neuroblastoma) | Not Specified | [2] |
| Thiazole-Pyrazoline Hybrid | MCF-7 (Breast Cancer) | 126.98 | [7] |
| Thiazole-Pyrazoline Hybrid | HCT116 (Colon Cancer) | Not Specified | [10] |
| Thiazole-Pyrazoline Hybrid | MDA-MB-231 (Breast Cancer) | Not Specified | [10] |
Experimental Protocols
The synthesis of thiazole-based DNA minor groove binders is a multi-step process. The following protocols detail the key stages of this synthesis, from the preparation of the thioamide precursor to the final assembly of the minor groove binder.
Protocol 1: Synthesis of Thioamide from Amide using Lawesson's Reagent
This protocol describes the conversion of an amide to its corresponding thioamide, a crucial precursor for the Hantzsch thiazole synthesis. Lawesson's reagent is a mild and effective thionating agent for this transformation.[11][12]
Materials:
-
Starting Amide (1.0 mmol)
-
Lawesson's Reagent (0.5 mmol, 0.5 eq)
-
Anhydrous Toluene
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., ethyl acetate/hexanes)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the starting amide (1.0 mmol) and Lawesson's reagent (0.5 mmol).
-
Add anhydrous toluene to the flask to dissolve or suspend the reactants.
-
Attach a reflux condenser and place the flask in a heating mantle or oil bath.
-
Heat the reaction mixture to reflux (approximately 110 °C for toluene) with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Once the starting material is consumed, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure thioamide.
Protocol 2: Hantzsch Thiazole Synthesis of a 2-Aminothiazole Core
This protocol outlines the synthesis of a 2-aminothiazole core structure through the condensation of a thioamide (in this case, thiourea) and an α-haloketone.[4][13]
Materials:
-
α-Bromoacetophenone (or other α-haloketone) (5.0 mmol)
-
Thiourea (7.5 mmol)
-
Methanol
-
5% Sodium Carbonate (Na₂CO₃) solution
-
20 mL scintillation vial or round-bottom flask
-
Magnetic stirrer and stir bar
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
In a 20 mL scintillation vial or round-bottom flask, combine the α-haloketone (5.0 mmol) and thiourea (7.5 mmol).
-
Add methanol (5 mL) and a magnetic stir bar.
-
Heat the mixture to a gentle reflux (approximately 65-70°C) with stirring for 30-60 minutes.
-
After the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.
-
Pour the reaction mixture into a beaker containing 20 mL of 5% sodium carbonate solution and swirl to mix. A precipitate of the 2-aminothiazole product will form.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold deionized water (2 x 20 mL) to remove any inorganic salts.
-
Air-dry the product on a watch glass or in a desiccator. The product can be further purified by recrystallization from ethanol if necessary.
Protocol 3: Amide Coupling for Polyamide Minor Groove Binder Synthesis
This protocol describes the coupling of a carboxylic acid-functionalized building block to an amine-functionalized thiazole core, a common step in elongating the polyamide chain of the minor groove binder.[14][15]
Materials:
-
Thiazole with a free amine group (1.0 mmol)
-
Carboxylic acid building block (e.g., N-methylpyrrole-2-carboxylic acid) (1.1 mmol)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.2 mmol)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 mmol)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid building block (1.1 mmol) and HBTU (1.2 mmol) in anhydrous DMF.
-
Stir the solution at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve the amine-functionalized thiazole (1.0 mmol) in anhydrous DMF.
-
Add the solution of the amine to the pre-activated carboxylic acid solution.
-
Add DIPEA (3.0 mmol) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-12 hours.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide-coupled product.
Visualizations
Synthetic Workflow
The following diagram illustrates the general synthetic workflow for the preparation of thiazole-based DNA minor groove binders, starting from the formation of the thioamide precursor.
Caption: General synthetic workflow for thiazole-based minor groove binders.
Signaling Pathway Inhibition
Thiazole-containing DNA minor groove binders can exert their biological effects by interfering with the binding of transcription factors to DNA, thereby modulating gene expression. One such critical transcription factor is NF-κB, which plays a key role in inflammation, immunity, and cell survival. By binding to the minor groove of NF-κB response elements in gene promoters, these compounds can inhibit the transcription of pro-inflammatory and pro-survival genes.[1][16][17]
Caption: Inhibition of the NF-κB signaling pathway by a thiazole minor groove binder.
Apoptosis Induction Pathway
In addition to inhibiting specific transcription factors, DNA minor groove binders can induce apoptosis (programmed cell death) in cancer cells. This process is often mediated by the activation of caspases, a family of proteases that execute the apoptotic program. The binding of the minor groove binder to DNA can trigger a signaling cascade that leads to the activation of initiator caspases (e.g., caspase-9) and subsequently effector caspases (e.g., caspase-3), resulting in the cleavage of cellular substrates and cell death.[9][18]
Caption: Caspase-mediated apoptosis induced by a thiazole minor groove binder.
References
- 1. Modulation of NF-κB-dependent gene transcription using programmable DNA minor groove binders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments in compounds acting in the DNA minor groove - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring novel thiazole-based minor groove binding agents as potential therapeutic agents against pathogenic Acanthamoeba castellanii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. synarchive.com [synarchive.com]
- 6. Thermodynamic Factors That Drive Sequence-Specific DNA Binding of Designed, Synthetic Minor Groove Binding Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. P53-independent caspase-mediated apoptosis in human leukaemic cells is induced by a DNA minor groove binder with antineoplastic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel thiazole-based cyanoacrylamide derivatives: DNA cleavage, DNA/BSA binding properties and their anticancer behaviour against colon and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Lawesson's Reagent [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. 50. Pyrrole-Imidazole Polyamides: Manual Solid-Phase Synthesis [burleylabs.co.uk]
- 16. Modulation of NF-κB-dependent gene transcription using programmable DNA minor groove binders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Modulation of NF-κB-dependent gene transcription using programmable DNA minor groove binders [authors.library.caltech.edu]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,2-Diethoxyethanethioamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2-Diethoxyethanethioamide.
Synthesis Overview
A common and effective route for the synthesis of this compound involves a two-step process:
-
Amidation: Synthesis of the precursor, 2,2-diethoxyacetamide, from an appropriate starting material such as ethyl diethoxyacetate and ammonia.
-
Thionation: Conversion of the amide to the desired thioamide using a thionating agent, most commonly Lawesson's Reagent.
This guide will address potential issues that may arise during both stages of this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the thionation of amides to thioamides?
A1: The most prevalent method for the thionation of amides is the use of Lawesson's Reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide). It is generally effective under milder conditions and often provides higher yields compared to other thionating agents like phosphorus pentasulfide (P₄S₁₀).
Q2: My thionation reaction with Lawesson's Reagent is not going to completion. What are the possible reasons?
A2: Incomplete thionation reactions can be due to several factors:
-
Insufficient Reagent: Ensure at least 0.5 equivalents of Lawesson's Reagent are used per equivalent of the amide.
-
Low Reaction Temperature: While Lawesson's Reagent can be effective at room temperature in solvents like THF, some amides may require heating (refluxing in toluene or xylene) for the reaction to proceed to completion.
-
Poor Solubility: The reagent must be sufficiently dissolved for the reaction to occur. If solubility is an issue, consider using a different solvent or increasing the reaction temperature.
-
Moisture: Lawesson's Reagent is sensitive to moisture. Ensure all glassware is oven-dried and anhydrous solvents are used.
Q3: I am having difficulty purifying my thioamide product after the thionation reaction. What are the best practices?
A3: Purification of thioamides after reaction with Lawesson's Reagent can be challenging due to the presence of phosphorus-containing byproducts. A thorough aqueous workup is critical before column chromatography. Washing the organic extract with copious amounts of water can help remove many of these impurities. For the final purification, silica gel column chromatography is typically employed.
Q4: What are the potential side reactions during the thionation of 2,2-diethoxyacetamide?
A4: While the thionation of a simple amide like 2,2-diethoxyacetamide is generally straightforward, potential side reactions could include the decomposition of the starting material or product under harsh reaction conditions (e.g., prolonged heating at high temperatures). It is important to monitor the reaction by Thin Layer Chromatography (TLC) to avoid over-running the reaction.
Troubleshooting Guides
Part 1: Synthesis of 2,2-diethoxyacetamide
| Problem | Potential Cause | Recommended Solution |
| Low or no conversion of starting material (e.g., ethyl diethoxyacetate) | 1. Insufficient ammonia. 2. Reaction temperature is too low. 3. Inadequate reaction time. | 1. Use a sufficient excess of ammonia (either as a solution in an organic solvent or by bubbling ammonia gas). 2. Gradually increase the reaction temperature while monitoring for side product formation. 3. Extend the reaction time and monitor progress by TLC. |
| Formation of multiple unidentified byproducts | 1. Reaction temperature is too high, leading to decomposition. 2. Presence of impurities in the starting material. | 1. Lower the reaction temperature. 2. Ensure the purity of the starting ester before use. |
| Difficulty in isolating the amide product | 1. The product is partially soluble in the aqueous layer during workup. 2. The product is an oil and difficult to handle. | 1. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). 2. If the product is an oil, try to crystallize it from a suitable solvent system or purify by column chromatography. |
Part 2: Thionation of 2,2-diethoxyacetamide to this compound
| Problem | Potential Cause | Recommended Solution |
| Low yield of thioamide | 1. Incomplete reaction. 2. Degradation of the product during workup or purification. 3. Adsorption of the product onto the silica gel during chromatography. | 1. See FAQ Q2 for troubleshooting incomplete reactions. 2. Minimize the time between the completion of the reaction and purification. Avoid prolonged exposure to acid or base. 3. Deactivate the silica gel with a small amount of triethylamine in the eluent. |
| Presence of a baseline, UV-active spot on TLC after purification | This is likely a byproduct derived from Lawesson's Reagent. | A thorough aqueous workup before chromatography should minimize this. If it persists, consider washing the purified product solution with a dilute base. |
| The purified product has a strong, unpleasant odor | Thioamides and sulfur-containing impurities can have strong odors. | Ensure the product is thoroughly dried under high vacuum to remove any volatile, odorous impurities. Rinsing glassware with bleach can help to neutralize the smell. |
Experimental Protocols
Proposed Synthesis of 2,2-diethoxyacetamide
-
Reaction Setup: In a round-bottom flask, dissolve ethyl diethoxyacetate (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Addition of Ammonia: Cool the solution in an ice bath and bubble anhydrous ammonia gas through the solution or add a solution of ammonia in methanol (e.g., 7N) in excess.
-
Reaction: Seal the flask and stir the reaction mixture at room temperature. Monitor the reaction progress by TLC. Gentle heating may be required to drive the reaction to completion.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess ammonia.
-
Purification: The crude 2,2-diethoxyacetamide can be purified by recrystallization or silica gel column chromatography.
Thionation of 2,2-diethoxyacetamide with Lawesson's Reagent
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve 2,2-diethoxyacetamide (1.0 eq) in anhydrous toluene.[1]
-
Addition of Lawesson's Reagent: Add Lawesson's Reagent (0.5 - 0.6 eq) to the solution.[1]
-
Reaction: Heat the mixture to reflux under a nitrogen atmosphere. Monitor the reaction progress by TLC until the starting amide is fully consumed.[1]
-
Workup: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.[1]
-
Purification: Dissolve the crude residue in an organic solvent and wash thoroughly with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography.[2]
Data Presentation
Table 1: Representative Yields for Thionation of Amides with Lawesson's Reagent
| Amide Substrate | Reaction Conditions | Yield of Thioamide | Reference |
| General Aromatic Amide | Lawesson's Reagent, Toluene, Reflux | 80-95% | [2] |
| General Aliphatic Amide | Lawesson's Reagent, THF, Room Temp. | 75-90% | [2] |
| Benzamide | Lawesson's Reagent, THF (Liquid-assisted grinding) | 89-93% | [3] |
Note: The yields are representative and may vary depending on the specific substrate and reaction conditions.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in thionation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate pol ... - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D4MR00013G [pubs.rsc.org]
Technical Support Center: Purification of 2,2-Diethoxyethanethioamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2,2-Diethoxyethanethioamide. The information is based on general principles of organic chemistry and purification techniques for related thioamide compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary recommended methods for purifying this compound?
A1: The most common and effective methods for purifying this compound, which is expected to be a solid or a high-boiling oil, are recrystallization and column chromatography. The choice of method will depend on the physical state of your crude product and the nature of the impurities. For solid products, recrystallization is often the most efficient first step to achieve high purity. If the product is an oil or if recrystallization fails to remove impurities, column chromatography is the recommended alternative.
Q2: What are the potential impurities I should be aware of during the synthesis and purification of this compound?
A2: Impurities in this compound synthesis can originate from starting materials, side reactions, or subsequent degradation. Potential impurities include:
-
Unreacted starting materials: Such as 2,2-diethoxyacetonitrile or the sulfur source (e.g., H₂S).
-
Byproducts: Formation of the corresponding amide (2,2-diethoxyacetamide) through hydrolysis of the thioamide.
-
Degradation products: Thioamides can be sensitive to strong acids and bases, and prolonged exposure to heat, which may lead to decomposition.[1][2][3]
-
Solvent residues: Residual solvents from the reaction or extraction steps.
Q3: How can I monitor the purity of this compound during the purification process?
A3: The purity of your compound can be monitored using several analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick and effective method to assess the number of components in your sample and to determine appropriate solvent systems for column chromatography.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Can be used to identify the desired product and detect the presence of impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.
Troubleshooting Guide
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Product does not dissolve in the hot solvent. | The solvent is not appropriate for your compound. | Select a different solvent or a solvent mixture. A good recrystallization solvent should dissolve the compound when hot but not when cold. |
| Product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated. | Use a lower-boiling point solvent. Alternatively, add a small amount of a co-solvent in which the compound is more soluble to the hot solution.[4] |
| No crystals form upon cooling. | The solution is not saturated enough, or nucleation is slow. | Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[4] Cooling the solution to a lower temperature (e.g., in an ice bath or refrigerator) may also help. |
| Low recovery of the purified product. | Too much solvent was used, or the compound has significant solubility in the cold solvent. | Use the minimum amount of hot solvent necessary to dissolve the crude product.[4] Cool the solution for a longer period or to a lower temperature. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of the product from impurities. | The eluent (solvent system) is not optimal. | Modify the polarity of the eluent. Use TLC to test different solvent systems to find one that gives good separation between your product and the impurities. |
| The compound is stuck on the column. | The compound may be too polar for the chosen eluent or is interacting strongly with the stationary phase (e.g., silica gel). | Gradually increase the polarity of the eluent. If your compound is acidic or basic, adding a small amount of acetic acid or triethylamine, respectively, to the eluent can help.[5] |
| Product elutes too quickly with the solvent front. | The eluent is too polar. | Use a less polar solvent system. |
| Tailing of spots on TLC or broad peaks during column chromatography. | The compound might be acidic or basic, or the column may be overloaded. | Add a small amount of a modifier (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) to the eluent. Ensure the amount of crude material is appropriate for the column size (typically 1-5% of the stationary phase weight).[5] |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: Test the solubility of your crude this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, hexane, toluene, and mixtures thereof) to find a suitable solvent or solvent pair. The ideal solvent will dissolve the compound when hot but sparingly when cold.
-
Dissolution: In a flask, add the crude solid and a small amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring. Gradually add more solvent until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography
-
Solvent System Selection: Use TLC to determine an appropriate solvent system (eluent) that provides good separation (Rf value of the product around 0.2-0.4). Common solvent systems include mixtures of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).
-
Column Packing: Pack a glass column with a slurry of the stationary phase (e.g., silica gel) in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried silica onto the top of the column. Alternatively, dissolve the sample in a minimal amount of the eluent and load it directly onto the column.
-
Elution: Run the eluent through the column and collect fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Purification workflow for this compound.
References
Technical Support Center: Synthesis of 2,2-Diethoxyethanethioamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 2,2-diethoxyethanethioamide.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common method for synthesizing this compound is through the thionation of the corresponding amide, 2,2-diethoxyacetamide, using a thionating agent such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀).
Q2: What are the most common side reactions observed during the synthesis of this compound?
A2: Common side reactions may include the formation of impurities from the decomposition of the thionating agent, incomplete reaction leading to residual starting amide, and potential side reactions with the solvent if not completely inert.[1] Hydrolysis of the acetal group under acidic conditions can also occur.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2] By comparing the spots of the reaction mixture with the starting material, the disappearance of the starting amide and the appearance of the product, the thioamide, can be tracked.
Q4: What are the recommended purification methods for this compound?
A4: Purification is typically achieved through aqueous workup followed by column chromatography or recrystallization.[3] The choice of method depends on the physical state of the product and the nature of the impurities.[3]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Poor quality of thionating agent: Lawesson's reagent or P₄S₁₀ may have decomposed due to moisture. 2. Incomplete reaction: Insufficient reaction time or temperature. 3. Loss of product during workup: The product may have some water solubility. | 1. Use fresh, high-purity thionating agents and handle them under anhydrous conditions. 2. Ensure the reaction is carried out for the recommended time and at the optimal temperature. Monitor the reaction to completion using TLC or HPLC. 3. Minimize the use of aqueous solutions during extraction and use a suitable organic solvent. |
| Presence of a Significant Amount of Unreacted Starting Amide | 1. Insufficient thionating agent: The molar ratio of the thionating agent to the amide may be too low. 2. Low reaction temperature: The reaction may be too slow at the current temperature. | 1. Use a slight excess (1.1-1.2 equivalents) of the thionating agent. 2. Gradually increase the reaction temperature while monitoring the progress by TLC. |
| Formation of a High-Boiling, Viscous Residue | Polymeric byproducts: Self-condensation or polymerization reactions can occur under harsh conditions. | Maintain strict temperature control and avoid prolonged reaction times. |
| Product is Oily or Difficult to Crystallize | Presence of impurities: Byproducts can interfere with crystallization. | Purify the crude product by column chromatography to remove impurities before attempting recrystallization.[3] |
| Hydrolysis of the Diethoxy Acetal Group | Acidic conditions: The workup or purification conditions might be acidic, leading to the cleavage of the acetal. | Perform the aqueous workup with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize any acid.[4] |
Experimental Protocol: Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound from 2,2-diethoxyacetamide using Lawesson's reagent.
Materials:
-
2,2-diethoxyacetamide
-
Lawesson's Reagent
-
Anhydrous Toluene
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Silica Gel for Column Chromatography
-
Hexane
-
Ethyl Acetate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,2-diethoxyacetamide (1 equivalent) in anhydrous toluene.
-
Add Lawesson's reagent (0.5-0.6 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature.
-
Filter the reaction mixture to remove any insoluble byproducts.
-
Wash the filtrate with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.
Visualizations
Caption: Main reaction pathway and potential side reactions.
References
Technical Support Center: Optimizing Reactions of 2,2-Diethoxyethanethioamide with Electrophiles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reaction conditions when using 2,2-diethoxyethanethioamide with various electrophiles, primarily focusing on the synthesis of substituted thiazoles via the Hantzsch thiazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of reacting this compound with electrophiles?
A1: The primary application is the synthesis of 2-substituted thiazoles. This compound serves as a thioamide component in the Hantzsch thiazole synthesis, reacting with α-halocarbonyl compounds (a common class of electrophiles) to form the thiazole ring.[1][2][3][4] Thiazole derivatives are of significant interest in medicinal chemistry due to their presence in various natural products and their wide range of biological activities.[4]
Q2: What is the general mechanism for the reaction of this compound with an α-haloketone?
A2: The reaction proceeds via the Hantzsch thiazole synthesis. The mechanism involves the nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, displacing the halide. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon of the former ketone. Finally, a dehydration step leads to the formation of the aromatic thiazole ring.[1][3]
Q3: What are the typical electrophiles used in this reaction?
A3: The most common electrophiles are α-haloketones (e.g., 2-bromoacetophenone, chloroacetone) and α-haloesters.[4][5] These compounds provide the necessary carbon backbone to form the five-membered thiazole ring with the thioamide.
Q4: What are the key reaction parameters to consider for optimization?
A4: The key parameters to optimize are temperature, solvent, reaction time, and the presence of a catalyst or base. The choice of these parameters can significantly impact the reaction yield and purity of the final product.
Q5: Is this compound a hazardous substance?
A5: Yes, this compound should be handled with care. It may cause skin and serious eye irritation, as well as respiratory irritation.[6] It is essential to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to work in a well-ventilated area or a fume hood.[6]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Yield | 1. Inactive Reactants: The α-haloketone may have degraded, especially if it is sensitive to light or moisture. | 1. Use fresh or purified α-haloketone. Check the purity of starting materials via TLC or NMR. |
| 2. Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures or side reactions may occur at excessively high temperatures. | 2. Screen a range of temperatures. Refluxing in a suitable solvent like ethanol is a common starting point.[1] Microwave-assisted heating can sometimes improve yields and reduce reaction times.[7] | |
| 3. Inappropriate Solvent: The solvent may not be suitable for the reactants, affecting their solubility and reactivity. | 3. Ethanol and methanol are commonly used solvents.[1][7] Consider trying other polar aprotic solvents like DMF or acetonitrile, but be aware they can influence the reaction pathway. | |
| 4. Incorrect Stoichiometry: An incorrect molar ratio of reactants can lead to incomplete conversion of the limiting reagent. | 4. A slight excess of the thioamide (e.g., 1.1 to 1.5 equivalents) is sometimes used to ensure complete consumption of the more expensive α-haloketone.[1] | |
| Formation of Multiple Products (Impure Sample) | 1. Side Reactions: At higher temperatures or with prolonged reaction times, side reactions such as self-condensation of the α-haloketone or decomposition of the thioamide can occur. | 1. Lower the reaction temperature and monitor the reaction progress by TLC to avoid prolonged heating after the reaction is complete. |
| 2. Isomer Formation: Depending on the substitution pattern of the thioamide and the reaction conditions (e.g., pH), regioisomers may form.[8] | 2. Maintain neutral or slightly basic conditions. The use of an acid scavenger like a non-nucleophilic base (e.g., sodium carbonate) during workup can be beneficial.[1] | |
| 3. Unreacted Starting Materials: The reaction may not have gone to completion. | 3. Increase the reaction time or temperature moderately. Confirm completion by TLC before workup. | |
| Difficulty in Product Isolation and Purification | 1. Product is Soluble in the Workup Solvent: The desired thiazole may have some solubility in the aqueous phase during extraction. | 1. If the product is a solid, isolation by filtration can be effective.[1] If it is an oil or soluble, perform multiple extractions with a suitable organic solvent like ethyl acetate. |
| 2. Oily Product: The product may not crystallize easily. | 2. Attempt purification by column chromatography on silica gel. A gradient of hexane and ethyl acetate is a good starting point for elution.[9] | |
| 3. Presence of Salts: The crude product may be contaminated with inorganic salts from the workup. | 3. Wash the organic layer with brine during extraction to remove residual inorganic salts. Ensure the product is thoroughly dried after filtration.[10] |
Data Presentation: Optimizing Reaction Conditions
The following tables provide a summary of common reaction conditions for the Hantzsch thiazole synthesis, which can be used as a starting point for optimizing the reaction of this compound with electrophiles.
Table 1: Effect of Solvent on Hantzsch Thiazole Synthesis
| Solvent | Typical Temperature | General Observations | Reference |
| Ethanol | Reflux (~78 °C) | Commonly used, good solubility for many reactants, generally gives good yields. | [11] |
| Methanol | Reflux (~65 °C) | Similar to ethanol, effective for many Hantzsch syntheses. | [1][7] |
| Acetonitrile | Reflux (~82 °C) | Can be effective, but may lead to different side products compared to alcohols. | |
| Dimethylformamide (DMF) | 80-100 °C | Good solvent for poorly soluble reactants, but can be difficult to remove. | |
| Water | 80-100 °C | A "green" solvent option, can lead to high yields and easy product isolation by filtration.[12] | |
| Solvent-free | 60-120 °C | Environmentally friendly, can lead to very fast reactions and high yields.[13][14] |
Table 2: Typical Reaction Parameters and Their Impact
| Parameter | Range/Condition | Impact on Reaction | Considerations |
| Temperature | Room Temp. to 120 °C | Higher temperatures generally increase the reaction rate but may also promote side reactions. | Start with refluxing ethanol and adjust as needed based on TLC monitoring. |
| Reaction Time | 30 min to 24 hours | Dependent on the reactivity of the substrates and the temperature. | Monitor the reaction by TLC to determine the optimal time and avoid degradation. |
| Catalyst/Additive | None, or weak base (e.g., pyridine, triethylamine) | A base can be used to neutralize the HBr or HCl formed during the reaction, which can sometimes improve yields. | The reaction often proceeds without a catalyst. If a base is used, it should be non-nucleophilic to avoid side reactions with the α-haloketone. |
| Stoichiometry (Thioamide:Electrophile) | 1:1 to 1.5:1 | A slight excess of the thioamide can drive the reaction to completion. | The optimal ratio should be determined empirically for each specific reaction. |
Experimental Protocols
Protocol 1: Synthesis of 2-(diethoxymethyl)-4-phenylthiazole
This protocol describes a general procedure for the reaction of this compound with 2-bromoacetophenone.
Materials:
-
This compound
-
2-Bromoacetophenone
-
Ethanol (absolute)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 mmol) in absolute ethanol (10 mL).
-
To this solution, add 2-bromoacetophenone (1.0 mmol) in one portion.
-
Heat the reaction mixture to reflux (approximately 78°C) with stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate (20 mL) and transfer it to a separatory funnel.
-
Wash the organic layer with a saturated sodium bicarbonate solution (2 x 15 mL) to neutralize any acid formed, followed by brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield the pure 2-(diethoxymethyl)-4-phenylthiazole.
Safety Precautions:
-
Perform the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6]
-
2-Bromoacetophenone is a lachrymator and should be handled with care.
-
Avoid inhalation of dust and vapors.[6]
Mandatory Visualizations
Caption: Reaction mechanism of Hantzsch thiazole synthesis.
Caption: General experimental workflow for thiazole synthesis.
Caption: Troubleshooting decision tree for reaction optimization.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. synarchive.com [synarchive.com]
- 3. youtube.com [youtube.com]
- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 5. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. scribd.com [scribd.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Thiazole synthesis [organic-chemistry.org]
Technical Support Center: Challenges in the Scale-up of 2,2-Diethoxyethanethioamide Production
This technical support center provides essential guidance for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2,2-Diethoxyethanethioamide. Below are troubleshooting guides and frequently asked questions to address potential challenges during production.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for producing this compound?
A1: A prevalent method for synthesizing thioamides is the thionation of the corresponding amide. For this compound, this involves the reaction of 2,2-diethoxyacetamide with a thionating agent. Lawesson's reagent (LR) is a widely used, mild, and versatile reagent for this transformation. The reaction typically involves heating the amide with LR in an anhydrous, inert solvent like toluene or tetrahydrofuran (THF).
Q2: What are the primary challenges when scaling up the synthesis of this compound?
A2: Scaling up the thionation reaction presents several challenges:
-
Handling of Lawesson's Reagent: Lawesson's reagent is a flammable solid that can release toxic and flammable gases upon contact with water.[1][2][3][4] Handling large quantities requires stringent safety protocols.
-
Reaction Work-up and Purification: The reaction with Lawesson's reagent produces phosphorus-containing byproducts that can complicate product isolation.[5][6] These byproducts may have similar polarity to the desired thioamide, making purification by column chromatography challenging.[6]
-
Byproduct and Waste Management: The process generates malodorous and toxic byproducts, including hydrogen sulfide. Large-scale production requires efficient scrubbing and waste management systems. The phosphorus byproducts also constitute a significant waste stream that needs proper disposal.[5]
-
Heat Management: The thionation reaction can be exothermic. Maintaining uniform temperature in a large reactor is critical to prevent side reactions and ensure consistent product quality.
Q3: What safety precautions are essential when working with Lawesson's reagent?
A3: Lawesson's reagent is hazardous and requires careful handling:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, flame-retardant lab coats, and chemical-resistant gloves.[1][2][7]
-
Inert and Anhydrous Conditions: Handle Lawesson's reagent under an inert atmosphere (e.g., nitrogen or argon) and in a dry environment, as it reacts with moisture to release toxic gases.[3][7]
-
Ventilation: Work in a well-ventilated fume hood to avoid inhaling dust or reaction byproducts.[1][4][7]
-
Spill Management: In case of a spill, avoid using water. Clean up immediately by sweeping the solid material into a dry, closed container for disposal.[1][2][7]
-
Fire Safety: Keep away from sources of ignition. Use a dry chemical, carbon dioxide, or foam fire extinguisher. Do not use water.[1][3]
Q4: Which analytical techniques are suitable for monitoring reaction progress and product purity?
A4: A combination of chromatographic and spectroscopic methods is recommended:
-
Thin-Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of the disappearance of the starting amide and the appearance of the thioamide product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on reaction conversion and can be used to assess the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of this compound and identifying any impurities. The ¹³C NMR chemical shift of the thiocarbonyl carbon is typically found significantly downfield (around 200–210 ppm) compared to the corresponding amide carbonyl.[8]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and helps in the identification of byproducts.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Lawesson's reagent due to moisture exposure. 2. Insufficient reaction temperature or time. 3. Poor quality of starting material (2,2-diethoxyacetamide). | 1. Use freshly opened or properly stored Lawesson's reagent. Ensure all glassware and solvents are anhydrous. 2. Increase the reaction temperature or prolong the reaction time. Monitor progress by TLC or HPLC. 3. Verify the purity of the starting amide before use. |
| Presence of Unreacted Starting Material | 1. Insufficient amount of Lawesson's reagent. 2. Incomplete reaction. | 1. Use a slight excess of Lawesson's reagent (typically 0.5 to 1.0 equivalents for amides). 2. Extend the reaction time or increase the temperature. |
| Formation of Byproducts | 1. Reaction temperature is too high or reaction time is too long, leading to decomposition. 2. For primary amides, dehydration to the corresponding nitrile can occur.[9] | 1. Optimize the reaction conditions by running small-scale experiments at different temperatures and times. 2. Carefully control the reaction temperature and consider using milder conditions if nitrile formation is significant. |
| Difficult Product Purification | 1. Co-elution of the product with phosphorus byproducts during column chromatography.[6] 2. Oily product that is difficult to crystallize. | 1. After the reaction, quench with an alcohol like ethanol or ethylene glycol to convert the phosphorus byproduct into a more polar species, simplifying purification.[6] 2. If crystallization is not feasible, consider alternative purification methods such as preparative HPLC or distillation under reduced pressure. |
| Inconsistent Results at Scale | 1. Inefficient mixing leading to localized temperature gradients. 2. Poor heat transfer in larger reactors. | 1. Ensure adequate agitation with an appropriately designed impeller for the reactor geometry. 2. Use a reactor with a high surface-area-to-volume ratio or implement a more efficient cooling system. Conduct pilot-scale runs to better understand the reaction kinetics at a larger scale. |
Data Presentation
Table 1: Typical Reaction Parameters for Thionation of Amides with Lawesson's Reagent
| Parameter | Typical Range/Value | Notes |
| Stoichiometry (Amide:LR) | 1 : 0.5 - 1.0 | A slight excess of Lawesson's reagent may be required for complete conversion. |
| Solvent | Toluene, THF, Dioxane | Anhydrous, non-protic solvents are essential. |
| Concentration | 0.1 - 1.0 M | Higher concentrations may require more efficient heat management. |
| Temperature | 60 - 110 °C | Dependent on the reactivity of the amide and the solvent used. |
| Reaction Time | 2 - 24 hours | Monitor by TLC or HPLC for completion. |
| Typical Yield | 70 - 95% | Highly dependent on the substrate and reaction conditions. |
| Purity (after purification) | >95% | Achievable with proper work-up and purification techniques. |
Experimental Protocol
Synthesis of this compound from 2,2-Diethoxyacetamide
Disclaimer: This is a hypothetical protocol and should be adapted and optimized based on laboratory-scale experiments.
Materials:
-
2,2-diethoxyacetamide
-
Lawesson's reagent
-
Anhydrous toluene
-
Ethylene glycol
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2,2-diethoxyacetamide (1.0 eq).
-
Reagent Addition: Dissolve the amide in anhydrous toluene. Add Lawesson's reagent (0.6 eq) to the solution under a nitrogen atmosphere.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent). The reaction is typically complete within 4-8 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add ethylene glycol (2.0 eq) and stir the mixture for 1 hour to decompose the phosphorus byproducts.[6]
-
Dilute the mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a solid or oil.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 4. oxfordlabchem.com [oxfordlabchem.com]
- 5. researchgate.net [researchgate.net]
- 6. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lawesson's Reagent - Safety Data Sheet [chemicalbook.com]
- 8. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
Preventing decomposition of 2,2-Diethoxyethanethioamide during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 2,2-Diethoxyethanethioamide to prevent its decomposition.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Degradation of the sample is suspected (e.g., change in color, odor). | Improper storage conditions (e.g., exposure to heat, light, or air). | Store the compound in a cool, dark, and dry place. For long-term storage, refrigeration at 2-8°C is recommended. Ensure the container is tightly sealed.[1] |
| Contamination of the sample. | Use clean spatulas and equipment when handling the compound. Avoid introducing any impurities into the storage container. | |
| Presence of incompatible substances. | Store this compound away from strong acids, bases, and oxidizing agents.[1][2] | |
| The compound appears to have hydrolyzed (formation of the corresponding amide). | Exposure to moisture or alkaline conditions. | Store in a desiccated environment and use anhydrous solvents if the compound needs to be dissolved. Avoid basic aqueous solutions.[3] |
| Inconsistent experimental results are being obtained with the same batch of the compound. | Decomposition of the stock solution. | Prepare fresh solutions for each experiment, especially if using nucleophilic solvents. If a stock solution must be stored, use a non-nucleophilic, dry solvent and store it at a low temperature for a short period. |
| Partial decomposition of the solid compound. | If decomposition is suspected, it is recommended to use a fresh, unopened container of the compound for critical experiments. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[1] The container should be tightly closed to prevent exposure to air and moisture.[1][4] For long-term storage, refrigeration at 2-8°C is advisable.[5]
Q2: What materials should be avoided when working with or storing this compound?
A2: Avoid contact with strong oxidizing agents, acids, and bases, as these can promote decomposition.[1][2] Thioamides can release toxic hydrogen sulfide gas when in contact with acids.[2][6]
Q3: Are there any solvents that should be avoided for dissolving this compound?
A3: While thioamides are generally stable in many organic solvents like dichloromethane and ethyl acetate, nucleophilic solvents could potentially react with the compound.[3] In alkaline aqueous media, thioamides are likely to hydrolyze to the corresponding amide.[3] It is recommended to use dry, non-nucleophilic solvents whenever possible.
Q4: How can I tell if my this compound has started to decompose?
A4: Signs of decomposition may include a change in physical appearance, such as color, or the development of a strong, unpleasant odor. If the compound is heated to decomposition, it may emit toxic fumes.[2] For a definitive assessment of purity, analytical techniques such as NMR spectroscopy or chromatography should be employed.
Q5: What is the expected shelf-life of this compound?
Summary of Storage Recommendations
| Parameter | Recommendation | Rationale |
| Temperature | Cool, with long-term storage at 2-8°C.[1][5] | To minimize thermal decomposition. |
| Atmosphere | Tightly sealed container, consider storing under an inert gas.[1][7] | To prevent oxidation and hydrolysis from air and moisture. |
| Light | Store in a dark place or in an amber vial. | To prevent light-induced degradation. |
| Incompatible Materials | Store away from strong acids, bases, and oxidizing agents.[1][2] | To avoid chemical reactions that lead to decomposition. |
| Container | Use a tightly sealed, appropriate container (e.g., lined metal or plastic).[4] | To prevent contamination and exposure to the atmosphere. |
Experimental Protocols
General Protocol for Assessing the Stability of this compound:
A definitive experimental protocol for this specific compound is not available in the searched literature. However, a general approach to assess its stability would involve:
-
Sample Preparation: Divide a batch of this compound into several samples. Store each sample under a different set of conditions (e.g., varying temperature, humidity, light exposure).
-
Time Points: Designate several time points for analysis (e.g., 1 week, 1 month, 3 months, 6 months).
-
Analytical Method: At each time point, analyze a sample from each storage condition using a suitable analytical method to determine the purity and identify any degradation products. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are common techniques for purity assessment. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify the structure of any impurities.
-
Data Analysis: Compare the results over time to determine the rate of decomposition under each storage condition and identify the optimal storage parameters.
Visualizations
Caption: Factors leading to the decomposition of this compound and corresponding preventative measures.
References
- 1. benchchem.com [benchchem.com]
- 2. archpdfs.lps.org [archpdfs.lps.org]
- 3. researchgate.net [researchgate.net]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Thioacetamide Solution SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Thioamide Reactions in Complex Molecule Synthesis
Welcome to the technical support center for thioamide reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues encountered during the synthesis of complex molecules containing a thioamide functional group.
Troubleshooting Guides
This section provides detailed solutions to common problems encountered during thioamide synthesis.
Issue 1: Low or No Yield of Thioamide
Possible Causes and Solutions:
-
Cause: Incomplete reaction.
-
Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Ensure the starting amide is fully consumed before workup. Increase the reaction time or temperature if necessary. For thermally sensitive substrates, consider using a more reactive thionating reagent.
-
-
Cause: Sub-optimal thionating reagent.
-
Solution: The choice of thionating reagent is critical. Lawesson's reagent is generally milder and more soluble than phosphorus pentasulfide (P4S10), often providing higher yields with fewer side products.[1] For sterically hindered or electron-poor amides, a more reactive reagent like the P4S10/HMDO combination (Curphey's Reagent) may be more effective.[2]
-
-
Cause: Degradation of the thionating reagent.
-
Solution: Lawesson's reagent can decompose at temperatures above 110°C.[3] Ensure the reaction temperature is appropriate for the chosen reagent. Use freshly opened or properly stored reagents, as they can be sensitive to moisture.
-
-
Cause: Steric hindrance around the carbonyl group.
-
Solution: For sterically demanding substrates, prolonged reaction times, higher temperatures, or a more potent thionating agent may be necessary. Microwave-assisted synthesis can sometimes overcome steric hindrance by providing rapid and efficient heating.
-
dot
Caption: Troubleshooting workflow for low thioamide yield.
Issue 2: Presence of Significant Side Products
Common Side Reactions and Mitigation Strategies:
-
Nitrile Formation: Primary amides can sometimes dehydrate to form nitriles, especially at high temperatures.
-
Mitigation: Use milder reaction conditions or a less aggressive thionating reagent. Lawesson's reagent is generally less prone to causing this side reaction compared to P4S10.
-
-
Epimerization: In chiral molecules, particularly in peptide synthesis, the acidic α-proton of the thioamide can be abstracted under basic conditions, leading to epimerization.[4]
-
Desulfurization: The thioamide sulfur is nucleophilic and can react with electrophiles or undergo oxidation, leading to the reformation of the amide or other byproducts.[4] Silver (I), mercury (II), and copper (I) salts are known to promote desulfurization.[4] Radical desulfurization can also occur under certain conditions.[8]
-
Mitigation: Avoid harsh oxidizing agents and thiophilic metals during the reaction and workup. In cases of radical-mediated desulfurization, the addition of a scavenger like thioacetamide can be beneficial.[8]
-
-
Reaction with Other Functional Groups: Thionating reagents can react with other carbonyl groups (ketones, esters, etc.) in the molecule. The general order of reactivity for Lawesson's reagent is amide > ketone > ester.[3]
-
Mitigation: Carefully choose the thionating reagent and reaction conditions to achieve chemoselectivity. For molecules with multiple carbonyl functionalities, a milder reagent and lower temperatures may favor the thionation of the more reactive amide.
-
Issue 3: Difficulty in Purification
Challenges and Recommended Procedures:
-
Challenge: Phosphorus-containing byproducts from Lawesson's reagent and P4S10 can be difficult to separate from the desired thioamide due to similar polarities.
-
Solution 1 (Lawesson's Reagent): After the reaction, the mixture can be treated with an excess of ethanol or ethylene glycol at reflux to decompose the phosphorus byproducts into more polar species that are easier to remove by aqueous workup or filtration.[1] A chromatography-free purification protocol involving phase separation with ethylene glycol has been developed for large-scale reactions.[1]
-
Solution 2 (P4S10): Using alumina-supported P4S10 can simplify purification as the byproducts are adsorbed onto the solid support and can be removed by simple filtration.[9] The combination of P4S10 with hexamethyldisiloxane (HMDO) also leads to byproducts that can be removed by hydrolytic workup or filtration through silica gel.[2]
-
Solution 3 (Fluorous Chemistry): A fluorous analog of Lawesson's reagent allows for purification by fluorous solid-phase extraction, eliminating the need for column chromatography.[10]
-
Frequently Asked Questions (FAQs)
Q1: Which thionating reagent should I choose for my reaction?
A1: The choice of reagent depends on the substrate's reactivity and the presence of other functional groups.
-
Lawesson's Reagent: A good starting point for most amides due to its mildness and good solubility.[1] It often gives cleaner reactions and higher yields than P4S10.[1]
-
Phosphorus Pentasulfide (P4S10): A more powerful and less expensive reagent, but often requires harsher conditions and can lead to more side reactions.[1][11] It is a good choice for less reactive amides. The P4S10-pyridine complex is more stable at higher temperatures than Lawesson's reagent.
-
P4S10/Hexamethyldisiloxane (HMDO): This combination, also known as Curphey's reagent, shows enhanced reactivity compared to P4S10 alone and often results in cleaner reactions and simpler workup than Lawesson's reagent.[2]
-
Belleau's Reagent (and other analogs): These are structural analogs of Lawesson's reagent with different aryl groups, which can offer different solubility and reactivity profiles.
Q2: My starting material has multiple carbonyl groups. How can I achieve selective thionation of the amide?
A2: The reactivity of carbonyl groups towards thionating reagents like Lawesson's reagent generally follows the order: amide > ketone > ester.[3] To achieve selective thionation of an amide in the presence of a ketone or ester, you can often use stoichiometric amounts of the thionating reagent and carefully control the reaction temperature and time. Lower temperatures and shorter reaction times will favor the thionation of the more reactive amide.
Q3: I am working with a primary amide and observing nitrile formation. How can I prevent this?
A3: Nitrile formation is a common side reaction for primary amides, especially at elevated temperatures. To minimize this, use the mildest possible reaction conditions. Lawesson's reagent is generally preferred over P4S10. Running the reaction at a lower temperature for a longer period can also help.
Q4: How can I avoid epimerization when synthesizing a thioamide-containing peptide?
A4: Epimerization at the α-carbon of a thioamide residue is a significant issue in solid-phase peptide synthesis (SPPS) due to the increased acidity of the α-proton. The most effective strategy is to protect the thioamide as a thioimidate during the synthesis, particularly during the basic Fmoc deprotection steps.[5][6][7] The thioimidate is stable to the basic conditions but can be readily converted back to the thioamide at the end of the synthesis.[5]
Data Presentation
Table 1: Comparison of Common Thionating Reagents
| Reagent | Key Features | Typical Reaction Conditions | Advantages | Disadvantages |
| Lawesson's Reagent (LR) | Mild, soluble in many organic solvents. | Reflux in toluene or dioxane. | High yields for a variety of substrates, generally cleaner reactions than P4S10.[1] | Unpleasant odor, phosphorus byproducts can complicate purification, decomposes above 110°C.[3] |
| Phosphorus Pentasulfide (P4S10) | Powerful, inexpensive. | Reflux in pyridine, toluene, or xylene. | Highly reactive, suitable for unreactive amides. | Poorly soluble in many organic solvents, often requires harsh conditions, can lead to more side products.[11] |
| P4S10/HMDO (Curphey's Reagent) | Enhanced reactivity compared to P4S10 alone. | Reflux in dichloromethane or benzene. | Cleaner reactions and simpler workup than LR, high yields.[2] | HMDO is moisture sensitive. |
| P4S10-Pyridine Complex | High thermal stability. | High temperatures (e.g., in dimethyl sulfone). | Suitable for high-temperature reactions where LR decomposes. | Requires preparation as it is not commercially available. |
Experimental Protocols
Protocol 1: General Procedure for Thioamide Synthesis using Lawesson's Reagent
This protocol describes a general method for the thionation of a secondary amide on a 1 mmol scale.
Materials:
-
Amide (1.0 mmol)
-
Lawesson's Reagent (0.55-0.60 mmol, 0.55-0.60 equiv.)
-
Anhydrous toluene (5-10 mL)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the amide and Lawesson's reagent.
-
Add anhydrous toluene to the flask.
-
Heat the reaction mixture to reflux (approximately 110°C for toluene) with stirring.
-
Monitor the reaction progress by TLC until the starting amide is completely consumed.
-
Cool the reaction mixture to room temperature.
-
The solvent can be removed under reduced pressure.
-
Workup and Purification:
-
Chromatographic Purification: The crude product can be purified directly by silica gel column chromatography.
-
Alternative Workup: To simplify purification, add an excess of ethanol (e.g., 5 mL) to the cooled reaction mixture and reflux for 1-2 hours. This will convert the phosphorus byproducts to more polar compounds. After cooling, remove the solvent under reduced pressure, and partition the residue between an organic solvent (e.g., ethyl acetate) and water. The organic layer containing the thioamide can then be dried and concentrated. Further purification by chromatography may be necessary.
-
dot
Caption: General experimental workflow for thioamide synthesis.
Protocol 2: Thioamide Synthesis using Phosphorus Pentasulfide (P4S10)
This protocol provides a general procedure for the thionation of an amide using P4S10.
Materials:
-
Amide (1.0 mmol)
-
Phosphorus Pentasulfide (P4S10) (0.25-0.50 mmol, 0.25-0.50 equiv.)
-
Anhydrous pyridine or toluene (5-10 mL)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, suspend the amide in anhydrous pyridine or toluene.
-
Add P4S10 to the suspension in one portion.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by TLC. The reaction time can vary significantly depending on the substrate.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture onto crushed ice or into a cold, saturated sodium bicarbonate solution to quench the reaction and neutralize acidic byproducts.
-
Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
References
- 1. Lawesson's Reagent [organic-chemistry.org]
- 2. Thionation with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lawesson's Reagent – a widely used agent in Organic Syntheses_Chemicalbook [chemicalbook.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medium.com [medium.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Chemoselective Modifications for the Traceless Ligation of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Towards Symmetric Thioamides: Microwave-Aided Synthesis of Terephthalic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming low reactivity of thioamides in specific transformations
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with thioamides, particularly their characteristically low reactivity in certain chemical transformations.
Frequently Asked Questions (FAQs)
Q1: Why do my thioamides exhibit low reactivity in nucleophilic acyl substitution reactions compared to their amide analogs?
A1: The reactivity of thioamides is distinct from amides due to the properties of the thiocarbonyl (C=S) group. While thioamides are more reactive with electrophiles and certain nucleophiles at the sulfur atom, they are generally less reactive towards nucleophilic attack at the carbonyl carbon than amides.[1] This is because of the greater contribution of the zwitterionic resonance structure (nN→π*C=S), which increases the double bond character of the C-N bond and results in a higher rotational barrier.[2] Consequently, thioamides are significantly more resistant to hydrolysis; for instance, the hydrolysis of PhC(S)NR¹R² in aqueous KOH is approximately 10 times slower than the corresponding amide, PhC(O)NR¹R².[2]
Q2: What are the primary strategies to activate a thioamide for a chemical transformation?
A2: Overcoming the inherent stability of the thioamide bond often requires specific activation strategies. The most common approaches include:
-
Activation at the Sulfur Atom (S-activation): The soft, nucleophilic sulfur atom can be targeted by electrophiles like alkyl halides (for S-alkylation) or metal salts (e.g., Ag(I), Hg(II)).[3][4] This activates the thiocarbonyl carbon for subsequent nucleophilic attack.
-
Activation at the Nitrogen Atom (N-activation): This modern approach involves installing an electron-withdrawing group (like tert-butoxycarbonyl, Boc) on the thioamide nitrogen. This strategy, termed "ground-state destabilization," reduces the nN→π*C=S resonance, making the thiocarbonyl carbon more electrophilic and susceptible to nucleophilic attack.[2][5][6]
-
Catalytic Activation: Organocatalysts, such as iodoalkynes, can activate thioamides through halogen bonding, enhancing their electrophilicity.[7][8] Copper-catalyzed methods have also been developed for specific transformations like thioacylation.[9]
Q3: My thioamide is decomposing under my reaction conditions. What are potential causes?
A3: Thioamide stability can be compromised under certain conditions. Common causes of decomposition include:
-
Harsh Acidic or Basic Conditions: While more stable to hydrolysis than amides, prolonged exposure to strong acids or bases can lead to degradation.
-
Oxidative Conditions: The sulfur atom in a thioamide can be oxidized.[10][11] Reagents that are strongly oxidizing should be used with caution.
-
Presence of Water: In some coupling reactions, residual water can lead to an S-to-O exchange, converting the desired thioamide back into the corresponding amide as a side product. Using anhydrous solvents can mitigate this issue.[1]
-
High Temperatures: Thioamides, particularly in the presence of certain reagents, can be thermally unstable.
Q4: I need to convert a thioamide back to its corresponding amide. What are the most effective methods?
A4: The conversion of a thioamide to an amide, known as desulfurization, is a common transformation. Effective methods include:
-
Mercury or Silver Salts: Classically, salts like mercury(II) acetate can be used for hydrolysis back to the amide.[3]
-
Tetrabutylammonium Bromide (Bu4NBr): A milder, metal-free method involves using a semicatalytic amount of Bu4NBr in a solvent mixture like NMP-DMSO-DMF at 100°C. This method shows good functional group compatibility but may not be suitable for aliphatic thioamides.[12]
-
Oxidative Methods: Various oxidizing agents can promote this conversion, though selectivity can be a concern if other sensitive functional groups are present.
Q5: I am observing significant epimerization at the alpha-carbon of my thioamide-containing peptide during synthesis. How can I prevent this?
A5: The Cα proton of a thioamide is more acidic (pKa is about 5 units lower) than that of the corresponding amide, making it prone to epimerization, especially during steps like Fmoc deprotection in solid-phase peptide synthesis (SPPS).[1][13] A highly effective strategy to prevent this is to protect the thioamide as a thioimidate . Alkylating the sulfur atom (e.g., S-methylation) to form the thioimidate raises the pKa of the Cα proton, protecting it from deprotonation and subsequent epimerization. This protecting group can be removed later in the synthesis.[13]
Troubleshooting Guides
Problem 1: Incomplete Conversion During a Thioamide Transamidation Reaction
-
Symptom: You are attempting to convert one thioamide into another by reacting it with an amine (transamidation), but the reaction stalls, leaving significant starting material.
-
Possible Cause 1: Insufficient Thioamide Activation. Standard thioamides are often too stable for direct transamidation.[2]
-
Solution 1: Implement N-Activation. Activate the starting thioamide by installing a Boc group on the nitrogen atom. This "ground-state destabilization" significantly increases the electrophilicity of the thiocarbonyl carbon, facilitating the nucleophilic attack by the incoming amine.[2][5][6]
-
Possible Cause 2: Low Nucleophilicity of Incoming Amine. Electron-deficient amines, such as heterocyclic amines, can be particularly challenging substrates due to their low nucleophilicity.[2]
-
Solution 2: Stronger Base and Optimized Conditions. For N-activated thioamides, using a strong, non-nucleophilic base like NaHMDS can facilitate the deprotonation of less nucleophilic amines, promoting the reaction. Ensure anhydrous conditions, as water can compete with the amine nucleophile.[2]
Problem 2: Low Yield in Heterocycle Synthesis from a Thioamide Precursor
-
Symptom: You are using a thioamide as a building block for synthesizing a heterocycle (e.g., thiazole, benzoxazole), but the yield is poor.
-
Possible Cause 1: Inadequate Activation of the Thioamide. The cyclization step often requires the thioamide to be sufficiently electrophilic.
-
Solution 1: Utilize a Catalyst. For the synthesis of benzoxazoles from thioamides and 2-aminophenol, an iodoalkyne catalyst can activate the thioamide through halogen bonding, leading to efficient conversion.[7][8]
-
Possible Cause 2: Competing Reaction Pathways. β-Ketothioamides are versatile precursors but can undergo different cyclization pathways depending on the reaction conditions and substrates, potentially leading to undesired byproducts.[14]
-
Solution 2: Control Reaction Conditions. Carefully control the base and reaction temperature. For example, in the synthesis of hydrothiophenes from propargylated β-ketothioamides, controlling the base can prevent the formation of a thiazole byproduct.[14]
Data Summary Tables
Table 1: Comparison of Catalysts for Benzoxazole Synthesis from Thioamide 1a and 2-Aminophenol
| Entry | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | None | PhCl | 110 | 24 | <5 |
| 2 | Iodoalkyne 4a (10) | PhCl | 110 | 24 | 81 |
| 3 | Iodoalkyne 4b (10) | PhCl | 110 | 24 | 54 |
| 4 | Iodoalkyne 4c (10) | PhCl | 110 | 24 | 25 |
| Data adapted from Matsuzawa, A., et al. (2016).[8] |
Table 2: Selected Conditions for N-Boc Activation of Secondary Thioamides
| Substrate (R) | Boc₂O (equiv) | DMAP (mol%) | Solvent | Time (h) | Yield (%) |
| Phenyl | 1.1 | 5 | THF | 15 | 95 |
| 4-MeO-Phenyl | 1.1 | 5 | THF | 15 | 92 |
| 2-Thienyl | 1.1 | 5 | THF | 15 | 84 |
| Benzyl | 1.1 | 5 | THF | 15 | 88 |
| Data represents typical yields for the synthesis of N-mono-Boc-thioamides. Adapted from Zhang, J., et al. (2022).[5] |
Key Experimental Protocols
Protocol 1: General Procedure for N-tert-Butoxycarbonyl (N-Boc) Activation of a Secondary Thioamide [5]
-
To a solution of the secondary thioamide (1.0 equiv) in anhydrous tetrahydrofuran (THF, 0.5 M), add 4-dimethylaminopyridine (DMAP, 0.05 equiv).
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) to the mixture.
-
Stir the reaction at room temperature (approx. 25°C) for 15 hours.
-
After completion (monitored by TLC), concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired N-Boc-activated thioamide.
Protocol 2: Transition-Metal-Free Transamidation of an N-Boc-Activated Thioamide [2]
-
To an oven-dried vial, add the N-Boc-activated thioamide (1.0 equiv) and the desired amine (2.0 equiv).
-
Add anhydrous toluene (0.25 M) via syringe.
-
Cool the mixture to 0°C and add sodium bis(trimethylsilyl)amide (NaHMDS, 3.0-5.0 equiv, as a solution in THF) dropwise.
-
Allow the reaction to warm to room temperature (approx. 23°C) and stir for 15 hours.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the transamidated thioamide.
Protocol 3: Iodoalkyne-Catalyzed Synthesis of Benzoxazoles [8]
-
In a reaction tube, combine the thioamide (1.0 equiv), 2-aminophenol (1.2 equiv), and the iodoalkyne catalyst (e.g., (pentafluorophenyl)iodoacetylene, 0.1 equiv).
-
Add chlorobenzene (0.2 M) as the solvent.
-
Seal the tube and heat the reaction mixture at 110°C for 24 hours.
-
After cooling to room temperature, concentrate the mixture.
-
Purify the residue directly by column chromatography on silica gel to obtain the desired benzoxazole product.
Visualizations
Caption: A logical workflow for troubleshooting low thioamide reactivity.
Caption: Mechanism of N-Boc activation and subsequent nucleophilic attack.
Caption: Catalytic cycle for iodoalkyne-mediated thioamide activation.
References
- 1. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thioamide - Wikipedia [en.wikipedia.org]
- 4. Exploiting Thioamide Reactivity in Peptide Synthesis and Functionalisation – The Hutton Group [hutton.chemistry.unimelb.edu.au]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Transamidation of thioamides with nucleophilic amines: thioamide N–C(S) activation by ground-state-destabilization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Iodoalkyne-Based Catalyst-Mediated Activation of Thioamides through Halogen Bonding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]
- 9. Thioamide synthesis via copper-catalyzed C–H activation of 1,2,3-thiadiazoles enabled by slow release and capture of thioketenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. Unlocking the potential of the thioamide group in drug design and development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Facile Conversion of Thioamides into the Corresponding Amides in the Presence of Tetrabutylammonium Bromide [organic-chemistry.org]
- 13. Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. soc.chim.it [soc.chim.it]
Technical Support Center: Managing Impurities in 2,2-Diethoxyethanethioamide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing impurities in the 2,2-Diethoxyethanethioamide starting material.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Low Purity of Crude Product (<85%) | Incomplete thionation of the starting amide (2,2-diethoxyacetamide). | Increase the equivalents of the thionating agent (e.g., Lawesson's reagent, P₄S₁₀) and/or extend the reaction time. Monitor the reaction progress by TLC or LC-MS to ensure complete conversion. |
| Degradation of the product during workup. | Thioamides can be sensitive to strongly acidic or basic conditions.[1] Ensure the workup is performed under neutral or mildly acidic/basic conditions and at low temperatures. | |
| Presence of a Major Impurity with a Higher Molecular Weight | Unreacted thionating agent or its byproducts. | Quench the reaction properly and perform an aqueous workup to remove water-soluble phosphorus-containing byproducts. A filtration through a short plug of silica gel can also be effective. |
| Yellow or Orange Discoloration of the Product | Presence of elemental sulfur or polysulfides. | Recrystallize the product from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate). Alternatively, column chromatography can be used. |
| Inconsistent Reaction Yields | Variability in the quality of the thionating agent. | Use a freshly opened or properly stored thionating agent. The quality of reagents like Lawesson's reagent can degrade over time. |
| Product Degradation Upon Storage | Oxidation of the thioamide group. | Store the purified this compound under an inert atmosphere (nitrogen or argon) at low temperatures (2-8 °C) and protected from light. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities to expect in the synthesis of this compound?
A1: The most common impurities typically arise from the starting materials and the reaction process. These can include:
-
Unreacted 2,2-diethoxyacetamide: The starting amide may not have fully reacted.
-
Phosphorus-based byproducts: If using Lawesson's reagent or P₄S₁₀, various phosphorus-containing species can be present.
-
Hydrolysis product (2,2-diethoxyacetic acid): The thioamide can hydrolyze back to the corresponding carboxylic acid, especially during aqueous workup under non-neutral pH.
-
Oxidized species: The thioamide group can be oxidized to the corresponding amide or other sulfur oxides.
Q2: How can I best monitor the progress of the thionation reaction?
A2: Thin-layer chromatography (TLC) is a quick and effective method. Use a solvent system that provides good separation between the starting amide and the product thioamide (e.g., a mixture of hexanes and ethyl acetate). Staining with potassium permanganate can help visualize both the starting material and the product. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) is recommended.
Q3: What are the recommended purification methods for crude this compound?
A3: The choice of purification method depends on the nature and quantity of the impurities.
-
Recrystallization: This is often the most efficient method for removing minor impurities if the product is a solid.
-
Column Chromatography: For complex impurity profiles or oily products, column chromatography on silica gel is the most effective technique.
Q4: What analytical techniques are suitable for characterizing the purity of this compound?
A4: A combination of techniques is recommended for full characterization:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the structure of the desired product and identify any major organic impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify trace impurities.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis and method validation.
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolve the crude this compound in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., ethanol, isopropanol, or a mixture of ethyl acetate and hexanes).
-
Once fully dissolved, allow the solution to cool slowly to room temperature.
-
For further crystallization, place the flask in an ice bath or refrigerator for several hours.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography for Purification
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Load the dissolved sample onto the top of the silica gel bed.
-
Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: Potential impurity formation pathways during the synthesis and handling of this compound.
References
Technical Support Center: Column Chromatography of Thioamide Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of thioamide derivatives by column chromatography.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of thioamide derivatives, offering potential causes and solutions in a question-and-answer format.
Q1: My thioamide derivative appears to be degrading on the silica gel column. What can I do?
Possible Cause: Thioamides can be sensitive to the acidic nature of standard silica gel, leading to decomposition during purification.
Solutions:
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by pre-treating the column with a basic modifier. A common method is to flush the packed column with a solvent system containing 1-3% triethylamine (TEA).[1] After flushing with one to two column volumes of the TEA-containing eluent, switch back to your intended mobile phase for the separation.
-
Use an Alternative Stationary Phase:
-
Neutral Alumina: For basic or acid-sensitive thioamides, neutral alumina can be an excellent alternative to silica gel.[2] It provides a non-acidic environment, preventing degradation.
-
Florisil: This is a mild, neutral stationary phase that can be effective for the separation of less polar compounds and is another option for acid-sensitive molecules.
-
-
Minimize Contact Time: Run the column as quickly as possible without sacrificing separation to reduce the time your compound is in contact with the stationary phase.
Q2: I am observing poor separation or overlapping spots of my thioamide derivative and impurities on TLC and the column.
Possible Causes:
-
Inappropriate Solvent System: The polarity of the mobile phase may not be optimal for resolving your compound from impurities.
-
Column Overloading: Loading too much crude material onto the column can lead to broad bands and poor separation.
-
Improper Column Packing: Channels or cracks in the stationary phase can cause uneven solvent flow and band broadening.
Solutions:
-
Optimize the Solvent System:
-
Systematically screen different solvent systems using Thin Layer Chromatography (TLC). Aim for a solvent system that gives your target thioamide an Rf value between 0.2 and 0.4 for good separation on the column.
-
Common solvent systems for thioamides include mixtures of a non-polar solvent (e.g., hexane, petroleum ether) and a more polar solvent (e.g., ethyl acetate, dichloromethane).
-
For closely related impurities or isomers, consider using a three-component solvent system to fine-tune the selectivity.
-
-
Reduce Sample Load: As a general rule, the amount of crude material loaded should be about 1-5% of the mass of the stationary phase.
-
Proper Column Packing: Ensure the silica gel or alumina is packed uniformly as a slurry to create a homogenous column bed. Avoid letting the column run dry at any point.
Q3: My thioamide derivative is not eluting from the column, even with a high-polarity mobile phase.
Possible Causes:
-
Strong Adsorption: The thioamide may be interacting very strongly with the stationary phase, especially if it is highly polar or contains basic functional groups that bind tightly to acidic silica gel.
-
Compound Precipitation: The compound may have precipitated at the top of the column if the loading solvent was not appropriate or if the concentration was too high.
Solutions:
-
Increase Mobile Phase Polarity: If not already at a high concentration, gradually increase the percentage of the polar solvent in your eluent system. For very polar thioamides, a mobile phase containing methanol may be necessary.
-
Add a Modifier: For basic thioamides that are strongly adsorbed on silica, adding a small amount of a basic modifier like triethylamine or ammonia in methanol to the mobile phase can help with elution.
-
Change the Stationary Phase: Consider using a less retentive stationary phase, such as deactivated silica gel or neutral alumina.
-
Check Solubility: Ensure your compound is soluble in the mobile phase. If it precipitated on the column, you may need to unpack the top of the column, re-dissolve the compound, and reload it in a more appropriate solvent.
Q4: How can I separate regioisomers of my substituted thioamide?
Possible Cause: Regioisomers often have very similar polarities, making their separation by standard column chromatography challenging.
Solutions:
-
Gradient Elution: A shallow gradient of increasing solvent polarity can effectively separate compounds with close Rf values.[1] Start with a low-polarity mobile phase and gradually increase the concentration of the more polar solvent.
-
High-Performance Stationary Phases: Using a stationary phase with a smaller particle size (e.g., 230-400 mesh silica gel) can provide higher resolution.
-
Alternative Stationary Phases: Explore different stationary phases like alumina or even reverse-phase silica (C18) if the thioamides are sufficiently non-polar. The different selectivities of these phases may allow for the separation of isomers that co-elute on standard silica gel.[3]
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying thioamide derivatives?
The choice of stationary phase depends on the properties of the specific thioamide derivative.
-
Silica Gel: This is the most common and versatile stationary phase for a wide range of organic compounds, including many thioamides.
-
Deactivated Silica Gel: For thioamides that are sensitive to acid, silica gel deactivated with a base like triethylamine is recommended to prevent degradation.[1]
-
Neutral Alumina: This is a good choice for basic thioamides or other acid-sensitive derivatives.[2] It can also offer different selectivity compared to silica gel, which may be advantageous for separating difficult mixtures.
Q2: What are some common mobile phase systems for thioamide purification?
Commonly used mobile phases are binary mixtures of a non-polar and a polar solvent. The ratio is adjusted to achieve the desired separation.
| Non-Polar Solvent | Polar Solvent | Typical Applications |
| Hexane / Petroleum Ether | Ethyl Acetate | General purpose for a wide range of thioamide polarities. |
| Hexane / Petroleum Ether | Dichloromethane | Good for less polar thioamides. |
| Dichloromethane | Methanol | Suitable for more polar thioamide derivatives. |
| Dichloromethane / Methanol | Triethylamine / Ammonia | For basic thioamides that show strong interaction with silica gel. |
Q3: How do I choose the right solvent system for my thioamide purification?
The best way to determine the optimal solvent system is by using Thin Layer Chromatography (TLC).
-
Dissolve a small amount of your crude thioamide mixture in a suitable solvent.
-
Spot the solution onto a TLC plate.
-
Develop the plate in a chamber containing a test solvent system.
-
Visualize the spots (e.g., under UV light).
-
The ideal solvent system will give your desired thioamide an Rf value between 0.2 and 0.4. This generally provides the best separation in column chromatography.
Q4: Can I use gradient elution for purifying thioamides?
Yes, gradient elution is a powerful technique, especially for:
-
Complex mixtures: When your crude product contains compounds with a wide range of polarities.
-
Separating isomers: A shallow gradient can effectively resolve compounds with very similar Rf values, such as regioisomers.[1]
A typical gradient for a thioamide purification might start with a low percentage of a polar solvent (e.g., 5% ethyl acetate in hexane) and gradually increase to a higher percentage (e.g., 50% ethyl acetate in hexane).
Experimental Protocols
Protocol 1: Deactivation of Silica Gel with Triethylamine
-
Prepare the Column: Dry pack or slurry pack a chromatography column with the required amount of silica gel in the initial, non-polar solvent of your chosen mobile phase (e.g., hexane).
-
Prepare the Deactivating Solution: Prepare a solution of your mobile phase containing 1-3% (v/v) triethylamine. For example, to a 100 mL of your starting eluent, add 1-3 mL of triethylamine.
-
Flush the Column: Pass 1-2 column volumes of the triethylamine-containing mobile phase through the packed silica gel column.
-
Equilibrate the Column: Flush the column with 2-3 column volumes of your initial mobile phase (without triethylamine) to remove the excess base.
-
Load the Sample: The column is now ready for you to load your acid-sensitive thioamide derivative.
Protocol 2: General Procedure for Gradient Column Chromatography
-
TLC Analysis: Determine a starting and ending solvent system by TLC. The starting system should give your target compound a very low Rf (close to 0), and the ending system should give it a high Rf (close to 1).
-
Pack the Column: Pack the column with silica gel or another suitable stationary phase in the starting solvent system.
-
Load the Sample: Dissolve your crude thioamide derivative in a minimal amount of the starting solvent or a solvent in which it is readily soluble and load it carefully onto the top of the column.
-
Start the Elution: Begin eluting the column with the starting solvent system.
-
Increase the Polarity: Gradually increase the polarity of the mobile phase by incrementally adding more of the polar solvent. This can be done in a stepwise manner (e.g., increasing the polar solvent by 5% every 50-100 mL of eluent) or by using a gradient mixer.
-
Collect Fractions: Collect fractions throughout the elution process.
-
Analyze Fractions: Analyze the collected fractions by TLC to identify which ones contain your purified thioamide derivative.
Visualization
Caption: Troubleshooting workflow for thioamide purification.
References
Validation & Comparative
Spectroscopic comparison of 2,2-Diethoxyethanethioamide and its amide analog
For researchers, scientists, and professionals in drug development, a detailed understanding of a molecule's structural characteristics is paramount. This guide provides a comprehensive spectroscopic comparison of 2,2-Diethoxyethanethioamide and its oxygen-containing counterpart, 2,2-Diethoxyacetamide. By examining their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, we highlight the key differences arising from the substitution of a carbonyl oxygen with a sulfur atom.
The conversion of an amide to a thioamide introduces significant changes in the electronic and steric properties of the molecule. These alterations are directly reflected in their spectroscopic signatures, providing a powerful tool for characterization and differentiation. This guide summarizes the expected and observed spectral data for these two compounds, supported by detailed experimental protocols for their synthesis and analysis.
At a Glance: Key Spectroscopic Differences
The primary distinction between an amide and its thioamide analog lies in the replacement of the highly electronegative oxygen atom with a less electronegative and larger sulfur atom. This fundamental change directly impacts bond polarities, vibrational frequencies, and the chemical environment of nearby nuclei, leading to predictable and measurable differences in their spectra.
dot
Caption: Structural differences between the amide and thioamide.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for 2,2-Diethoxyacetamide and the expected data for this compound. The predictions for the thioamide are based on established spectroscopic trends observed when converting an amide to a thioamide.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Assignment | 2,2-Diethoxyacetamide (δ, ppm) | This compound (Predicted δ, ppm) | Multiplicity | Integration |
| CH₃ | 1.25 | 1.27 | Triplet | 6H |
| OCH₂ | 3.65 | 3.70 | Quartet | 4H |
| CH | 4.80 | 5.20 | Singlet | 1H |
| NH₂ | 6.5-7.5 (broad) | 8.0-9.0 (broad) | Singlet | 2H |
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Assignment | 2,2-Diethoxyacetamide (δ, ppm) | This compound (Predicted δ, ppm) |
| CH₃ | ~15 | ~15 |
| OCH₂ | ~63 | ~64 |
| CH | ~101 | ~103 |
| C=O / C=S | ~170 | ~200-210 |
Table 3: IR Spectroscopic Data (cm⁻¹)
| Assignment | 2,2-Diethoxyacetamide | This compound (Predicted) | Intensity |
| N-H Stretch | 3400-3200 | 3400-3200 | Strong, Broad |
| C-H Stretch | 2975-2850 | 2975-2850 | Medium-Strong |
| C=O Stretch (Amide I) | ~1660 | - | Strong |
| N-H Bend (Amide II) | ~1620 | ~1600 | Medium |
| C=S Stretch | - | ~1120 | Medium-Strong |
| C-O Stretch | 1150-1050 | 1150-1050 | Strong |
Table 4: Mass Spectrometry Data (EI)
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragment Ions (m/z) |
| 2,2-Diethoxyacetamide | C₆H₁₃NO₃ | 147.17 | 147 [M]⁺, 102 [M-OEt]⁺, 73 [CH(OEt)₂]⁺ |
| This compound | C₆H₁₃NOS₂ | 163.23 | 163 [M]⁺, 118 [M-OEt]⁺, 73 [CH(OEt)₂]⁺ |
Experimental Workflow
The general workflow for the synthesis and comparative spectroscopic analysis of these compounds is outlined below.
dot
Caption: Workflow for synthesis and comparative analysis.
Experimental Protocols
1. Synthesis of this compound
-
Materials: 2,2-Diethoxyacetamide, Lawesson's reagent or Phosphorus pentasulfide (P₄S₁₀), anhydrous toluene or dioxane.
-
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,2-Diethoxyacetamide (1 equivalent) in anhydrous toluene.
-
Add Lawesson's reagent (0.5 equivalents) or P₄S₁₀ (0.25 equivalents) portion-wise to the stirred solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove any insoluble byproducts.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford pure this compound.
-
2. NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the amide or thioamide in 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz spectrometer. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans.
-
¹³C NMR Acquisition: Acquire the spectrum on a 100 MHz spectrometer using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 250 ppm, a relaxation delay of 2 s, and a sufficient number of scans (e.g., 1024) to achieve a good signal-to-noise ratio.
-
Data Processing: Process the acquired free induction decays (FIDs) with an appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing to TMS (0.00 ppm).
3. IR Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Data Acquisition: Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare their positions and intensities.
4. Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Use electron ionization (EI) or a soft ionization technique such as electrospray ionization (ESI).
-
Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.
A Comparative Guide to the Reactivity of Thioamides Versus Amides in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The substitution of an oxygen atom with sulfur in an amide functional group to form a thioamide introduces profound changes in the molecule's electronic properties and reactivity. This guide provides an objective comparison of the reactivity of thioamides and amides, supported by experimental data, to aid researchers in leveraging the unique characteristics of these functional groups in organic synthesis and drug development.
At a Glance: Key Physicochemical and Reactivity Differences
The distinct reactivity profiles of amides and thioamides stem from fundamental differences in the bonding and electronic nature of the C=O and C=S bonds. The larger size and lower electronegativity of sulfur compared to oxygen are central to these differences.
| Property | Amide (R-CO-NR'R'') | Thioamide (R-CS-NR'R'') | Significance in Reactivity |
| C=X Bond Length | ~1.23 Å[1][2] | ~1.71 Å[1][2] | The longer C=S bond is weaker and more polarizable, influencing the electrophilicity of the carbonyl/thiocarbonyl carbon. |
| C=X Bond Energy | ~170 kcal/mol[1][3] | ~130 kcal/mol[1][3] | The weaker C=S bond suggests higher reactivity in reactions involving bond breaking. |
| C-N Bond Rotational Barrier | ~15-20 kcal/mol | ~20-25 kcal/mol[1] | Higher rotational barrier in thioamides indicates greater double bond character of the C-N bond, affecting conformational rigidity.[4] |
| N-H Acidity (pKa) | ~25[3] | ~19[3] | Thioamide N-H protons are significantly more acidic, making deprotonation easier and influencing their nucleophilicity and hydrogen bonding.[1] |
| ¹³C NMR (C=X Shift) | 160-180 ppm | 200-210 ppm[1] | The downfield shift of the thiocarbonyl carbon reflects its different electronic environment. |
| Oxidation Potential | ~3.29 eV | ~1.21 eV[1] | Thioamides are more easily oxidized than amides. |
| Hydrolysis Rate | Faster | Slower (e.g., PhC(S)NR₂ is 10x slower than PhC(O)NR₂)[4] | Despite the weaker C=S bond, thioamides are more resistant to hydrolysis due to greater resonance stabilization.[4] |
Reactivity Towards Nucleophiles and Electrophiles: A Tale of Two Ambidencies
A central theme in comparing the reactivity of amides and thioamides is their interaction with nucleophiles and electrophiles. While both functional groups exhibit characteristic reactions, the presence of the softer, more polarizable sulfur atom in thioamides leads to a richer and more nuanced reactivity profile.
Nucleophilic Attack at the Carbonyl/Thiocarbonyl Carbon
Both amides and thioamides undergo nucleophilic acyl substitution. However, the outcomes and conditions required can differ significantly. Amides are generally unreactive towards nucleophiles and require harsh conditions or activation to undergo substitution.[5][6]
In contrast, while thioamides are more resistant to hydrolysis, the thiocarbonyl carbon is susceptible to attack by other nucleophiles.[4] This apparent contradiction can be explained by the greater contribution of the zwitterionic resonance structure in thioamides, which increases the stability of the ground state.[4]
Ambident Nucleophilicity of Thioamides
Unlike amides, where the nitrogen atom is the primary nucleophilic center (besides the carbonyl oxygen), thioamides exhibit ambident nucleophilicity. The sulfur atom, being a soft nucleophile, readily reacts with soft electrophiles, while the nitrogen atom (in primary and secondary thioamides) can react with hard electrophiles.[7][8] This dual reactivity allows for a diverse range of transformations not accessible with amides.
Key Reactions and Mechanistic Insights
Hydrolysis: A Surprising Stability
As noted, thioamides hydrolyze more slowly than their amide counterparts. The mechanism of acid-catalyzed hydrolysis highlights a key difference: the initial protonation site. In amides, the carbonyl oxygen is protonated, enhancing the electrophilicity of the carbonyl carbon for nucleophilic attack by water.[9] In thioamides, the softer sulfur atom is the preferred site of protonation.
Reactions with Electrophiles: The Role of the Sulfur Atom
The nucleophilic sulfur atom of thioamides readily participates in reactions with a variety of electrophiles, leading to the formation of important heterocyclic compounds. For example, thioamides are key precursors for the synthesis of thiazoles, a common motif in pharmaceuticals.
Experimental Protocols
Synthesis of N-Benzoyl-morpholine (Amide)
This protocol describes a standard procedure for the synthesis of an amide from an acid chloride and an amine.
Materials:
-
Benzoyl chloride
-
Morpholine
-
10% Aqueous sodium hydroxide
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
Dissolve morpholine (1.0 eq) in DCM in a round-bottom flask and cool to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (1.05 eq) to the stirred solution.
-
Add 10% aqueous sodium hydroxide (2.0 eq) and stir the mixture vigorously at room temperature for 1 hour.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude amide.
-
Purify the product by recrystallization or column chromatography.
Synthesis of N-Thiobenzoyl-morpholine (Thioamide) via Thionation with Lawesson's Reagent
This protocol outlines the conversion of an amide to a thioamide using Lawesson's reagent.
Materials:
-
N-Benzoyl-morpholine
-
Lawesson's reagent (0.5 eq)
-
Anhydrous toluene
-
Round-bottom flask, reflux condenser, magnetic stirrer, rotary evaporator.
Procedure:
-
To a solution of N-benzoyl-morpholine (1.0 eq) in anhydrous toluene, add Lawesson's reagent (0.5 eq).
-
Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting amide is consumed.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired thioamide.
Conclusion
The replacement of oxygen with sulfur in the amide group offers a gateway to a diverse range of chemical reactivity. Thioamides, with their unique electronic and steric properties, serve as versatile intermediates in organic synthesis, particularly for the construction of heterocycles. While their increased resistance to hydrolysis can be advantageous for creating more stable biomolecules, their enhanced nucleophilicity and susceptibility to oxidation provide synthetic handles not available with amides. Understanding these fundamental differences in reactivity is crucial for researchers aiming to harness the full potential of thioamides in the design and synthesis of novel molecules with tailored properties for applications in materials science and drug discovery.
References
- 1. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Chemoselective Modifications for the Traceless Ligation of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. upstemacademy.com [upstemacademy.com]
- 7. Chemistry of Thioamides | springerprofessional.de [springerprofessional.de]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to Thioamide Synthesis for Researchers and Drug Development Professionals
An in-depth analysis of prevalent methods for the synthesis of thioamides, complete with quantitative data, detailed experimental protocols, and workflow visualizations to guide methodology selection in chemical research and pharmaceutical development.
Thioamides are a critical class of organosulfur compounds that serve as vital building blocks in organic synthesis and are integral to the structure of numerous pharmaceuticals and biologically active molecules. Their role as amide isosteres, where the carbonyl oxygen is replaced by sulfur, imparts unique chemical and physical properties, including altered nucleophilicity, hydrogen bonding capabilities, and enhanced stability against hydrolysis.[1] This guide provides a comparative analysis of four principal methods for thioamide synthesis: thionation of amides, synthesis from nitriles, the Willgerodt-Kindler reaction, and modern three-component reactions.
Thionation of Amides: The Classic Approach
The conversion of amides to thioamides is a direct and widely employed strategy. This transformation is typically achieved using thionating agents, with Lawesson's Reagent and phosphorus pentasulfide (P₄S₁₀) being the most common.
Lawesson's Reagent (LR) is generally considered a milder and more selective thionating agent than P₄S₁₀, often providing cleaner reactions and higher yields.[1] However, it can be expensive and may require chromatographic purification to remove phosphorus byproducts.[2]
Phosphorus Pentasulfide (P₄S₁₀) is a more potent and cost-effective thionating agent.[3] Its high reactivity can sometimes lead to side reactions and the formation of tars, and it is sensitive to moisture, releasing toxic hydrogen sulfide gas.[3][4]
General Workflow for Thionation of Amides
Caption: Workflow for thioamide synthesis via amide thionation.
Synthesis from Nitriles: A Versatile Alternative
The conversion of nitriles to primary thioamides is another fundamental approach. This method typically involves the addition of a sulfur source, most commonly hydrogen sulfide (H₂S) or a surrogate, to the nitrile functionality.
The direct use of gaseous hydrogen sulfide is effective but poses significant safety risks due to its high toxicity and unpleasant odor.[5][6] Consequently, various H₂S surrogates have been developed, including sodium hydrogen sulfide (NaHS) and thioacetamide .[5][6] These alternatives offer safer handling and more controlled reaction conditions. The reaction can be catalyzed by bases or acids and is often carried out in polar solvents like alcohols or DMF.[4][6]
General Workflow for Synthesis from Nitriles
Caption: Workflow for thioamide synthesis from nitriles.
The Willgerodt-Kindler Reaction: A Classic Multi-Component Approach
The Willgerodt-Kindler reaction is a well-established method for the synthesis of thioamides from an aryl alkyl ketone, an amine (typically a secondary amine like morpholine or piperidine), and elemental sulfur.[7][8] This one-pot reaction is valued for its ability to construct complex thioamides from simple starting materials. However, it can sometimes suffer from a lack of chemoselectivity and may require high temperatures.[7]
General Logical Flow of the Willgerodt-Kindler Reaction
Caption: Logical flow of the Willgerodt-Kindler reaction.
Three-Component Reactions: Modern and Efficient Syntheses
Recent advances in organic synthesis have led to the development of highly efficient three-component reactions for the one-pot synthesis of thioamides. These methods often involve the condensation of an aldehyde, an amine, and a sulfur source.[9][10] They are characterized by their high atom economy, operational simplicity, and often milder reaction conditions compared to traditional methods. Microwave-assisted protocols have further enhanced the speed and efficiency of these reactions.[9]
General Workflow for Three-Component Synthesis
Caption: Workflow for three-component thioamide synthesis.
Comparative Data of Thioamide Synthesis Methods
The following table summarizes quantitative data for the synthesis of representative thioamides using the discussed methods.
| Target Thioamide | Starting Material(s) | Method | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| Thiobenzamide | Benzamide | Thionation | Lawesson's Reagent | Toluene | 110 (reflux) | 3 | 93 | [2] |
| Thiobenzamide | Benzamide | Thionation | P₄S₁₀ | Toluene | 110 (reflux) | 10 | 80-90 | [3] |
| Thiobenzamide | Benzonitrile | From Nitrile | P₄S₁₀ | Ethanol | 78 (reflux) | 3 | 82 | [4][11] |
| Thioacetamide | Acetonitrile | From Nitrile | H₂S, Polymer-supported amine catalyst | Acetonitrile | 110-130 | 2-18 | ~85 | [5][6][12][13] |
| N-Phenylthiobenzamide | Benzoyl chloride, p-Toluidine | Thionation | N-isopropyldithiocarbamate isopropyl ammonium salt | Acetonitrile | Room Temp. | 1 | 93 | [14] |
| 4-(Thiobenzoyl)morpholine | Benzaldehyde, Morpholine, Sulfur | 3-Component | - | Water | 80 | 3 | High | [7] |
| N-Benzylthioacetamide | Acetophenone, Benzylamine, Sulfur | Willgerodt-Kindler | - | - | 120 | 2 | 85 | [8] |
Detailed Experimental Protocols
Synthesis of Thiobenzamide from Benzamide using Lawesson's Reagent[2]
-
Materials: Benzamide (1.0 mmol), Lawesson's Reagent (0.60 mmol), Toluene (4 mL).
-
Procedure:
-
A mixture of benzamide and Lawesson's reagent is refluxed in toluene.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting amide is fully consumed.
-
The mixture is cooled, and ethanol (2 mL) is added. The resulting mixture is heated at reflux for 2 hours to decompose the Lawesson's reagent byproduct.
-
The volatiles are removed under reduced pressure.
-
The residue is diluted with ethyl acetate followed by an aqueous work-up.
-
The organic phase is dried over anhydrous MgSO₄, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography or recrystallization.
-
Synthesis of Thiobenzamide from Benzonitrile using Phosphorus Pentasulfide[4][11]
-
Materials: Benzonitrile (5 mmol), Phosphorus Pentasulfide (P₄S₁₀) (10 mmol), Ethanol (5 mL).
-
Procedure:
-
A solution of P₄S₁₀ in ethanol is stirred for 1 hour.
-
Benzonitrile is added to the solution.
-
The resulting solution is heated to reflux for 3 hours.
-
The reaction mixture is then diluted with CHCl₃ (200 mL) and washed with water.
-
The organic phase is dried over CaCl₂ and concentrated in vacuo.
-
The residue is purified by column chromatography (EtOAc–n-hexane, 40:60) to give pure thiobenzamide.
-
Synthesis of Thioacetamide from Acetonitrile and Hydrogen Sulfide[5][13]
-
Materials: Acetonitrile (500 mL), Polymer-supported amine catalyst (e.g., Reilex® 425) (10 g), Hydrogen sulfide (1.0 mol).
-
Procedure:
-
A mixture of acetonitrile and the polymer-supported amine catalyst is introduced into a one-liter autoclave.
-
The solution is stirred and heated to 110°-130° C.
-
Hydrogen sulfide gas is introduced, and the reaction is allowed to proceed for 2 to 18 hours.
-
After the reaction, the mixture is discharged from the reactor and filtered to remove the catalyst.
-
The filtrate is an approximately 2M solution of thioacetamide in acetonitrile.
-
Willgerodt-Kindler Synthesis of 4-(Thiobenzoyl)morpholine[7]
-
Materials: Benzaldehyde (1 equivalent), Morpholine (3 equivalents), Elemental Sulfur (3 equivalents), Water.
-
Procedure:
-
A mixture of benzaldehyde, morpholine, and elemental sulfur is heated in water at 80 °C for 3 hours.
-
After cooling, the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with water, dried over an anhydrous drying agent, and the solvent is evaporated.
-
The crude product is purified by column chromatography on silica gel.
-
Conclusion
The choice of a synthetic method for thioamides depends on several factors, including the nature of the starting material, the desired scale of the reaction, the required purity of the product, and considerations of cost, safety, and environmental impact.
-
Thionation of amides is a robust and versatile method, with Lawesson's Reagent offering milder conditions and P₄S₁₀ being a more economical but harsher alternative.
-
Synthesis from nitriles provides a direct route to primary thioamides, with modern protocols favoring safer H₂S surrogates.
-
The Willgerodt-Kindler reaction remains a powerful tool for the one-pot synthesis of complex thioamides from simple precursors.
-
Three-component reactions represent the forefront of efficiency and green chemistry in thioamide synthesis, offering high atom economy and often milder conditions.
This guide provides researchers and drug development professionals with a comparative framework to select the most appropriate synthetic strategy for their specific needs, supported by quantitative data and detailed, reproducible protocols.
References
- 1. benchchem.com [benchchem.com]
- 2. BJOC - A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent [beilstein-journals.org]
- 3. Towards Symmetric Thioamides: Microwave-Aided Synthesis of Terephthalic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphorus Pentasulfide: A Mild and Versatile Reagent for the Preparation of Thioamides from Nitriles [organic-chemistry.org]
- 5. US5284974A - Process for the preparation of thioacetamide - Google Patents [patents.google.com]
- 6. EP0648742B1 - Improved process for the preparation of thioacetamide - Google Patents [patents.google.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. researchgate.net [researchgate.net]
- 9. Thioamide synthesis by thionation [organic-chemistry.org]
- 10. Synthesis of Thioamides via a Three-Component Reaction - ChemistryViews [chemistryviews.org]
- 11. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. data.epo.org [data.epo.org]
- 14. Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Thioamide-Containing Peptides versus Amide-Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
The substitution of a single oxygen atom with sulfur in the peptide backbone, creating a thioamide linkage, has emerged as a powerful strategy in peptide drug design. This seemingly subtle modification can profoundly alter the biological and pharmacological properties of peptides. This guide provides a comprehensive comparison of the biological activity of thioamide-containing peptides and their native amide-containing counterparts, supported by experimental data and detailed protocols.
Key Physicochemical Differences
The introduction of a thioamide bond induces several key physicochemical changes that underpin the observed differences in biological activity.[1] The carbon-sulfur (C=S) bond is longer than the carbon-oxygen (C=O) bond, and sulfur has a larger van der Waals radius.[1] Thioamides are stronger hydrogen bond donors but weaker acceptors compared to amides. These alterations can influence peptide conformation, stability, and interactions with biological targets.
Enhanced Proteolytic Stability
One of the most significant advantages of thioamide substitution is the remarkable increase in resistance to enzymatic degradation. This enhanced stability is crucial for improving the in vivo half-life and therapeutic efficacy of peptide drugs.
A prominent example is the stabilization of glucagon-like peptide-1 (GLP-1) and gastric inhibitory polypeptide (GIP), both of which are rapidly degraded by dipeptidyl peptidase-4 (DPP-4).[1][2][3] Studies have shown that a single thioamide substitution near the DPP-4 cleavage site can increase the half-life of these peptides by up to 750-fold.[1][2][3]
Table 1: Comparison of Proteolytic Stability of Amide vs. Thioamide-Containing Peptides
| Peptide | Modifying Enzyme | Half-life (Amide) | Half-life (Thioamide) | Fold Increase in Stability | Reference |
| GLP-1 Analog | DPP-4 | ~2 min | 26 h (P1 substitution) | >750 | [1] |
| GIP | DPP-4 | Not specified | 68 h (P2 substitution) | Significant increase | [1] |
| Macrocyclic Peptide | Pepsin | Not specified | Significantly increased | Not specified | [4] |
Modulation of Receptor Activity and Signaling
Thioamide substitution can selectively modulate the interaction of peptides with their receptors, sometimes leading to altered signaling pathways, a phenomenon known as biased agonism.
For GLP-1 analogs, thioamide substitution has been shown to preserve potency in activating the cyclic AMP (cAMP) pathway, which is crucial for its glucose-lowering effects.[1][2][3] However, the same analogs exhibited significantly lower potency in recruiting β-arrestin, a key protein in receptor desensitization and internalization.[1][2][3] This biased signaling could potentially lead to therapeutic agents with improved efficacy and reduced side effects.
Table 2: Comparison of Receptor Activity of Amide vs. Thioamide-Containing GLP-1 Analogs
| Assay | Peptide | EC50 (Amide) | EC50 (Thioamide) | Fold Change | Reference |
| cAMP Activation | GLP-1-F7 | Not specified | Nearly equipotent | ~1 | [1] |
| β-arrestin 1 Recruitment | GLP-1-F7 | Not specified | >12-fold higher | >12 | [1] |
| β-arrestin 2 Recruitment | GLP-1-F7 | Not specified | >12-fold higher | >12 | [1] |
Improved Permeability and Bioavailability
For macrocyclic peptides, which are a promising class of therapeutics, thioamide substitution has been demonstrated to enhance passive transcellular permeability and metabolic stability.[4] This improvement is attributed to a reduction in the desolvation penalty of the macrocycle, stemming from conformational restriction and altered hydrogen bonding properties of the thioamide bond.[4] Consequently, thioamidated macrocyclic peptides have shown significantly improved oral bioavailability in animal models.[4][5]
Application as Enzyme Inhibitors
Thioamide-containing peptides have also been rationally designed as potent and selective inhibitors of various enzymes, particularly proteases. By replacing the scissile amide bond with a more stable thioamide, a substrate can be converted into an inhibitor. For instance, thioamide peptide scaffolds have been identified that are resistant to cleavage by cathepsins while selectively inhibiting Cathepsin L, a cysteine protease implicated in various diseases.[6]
Table 3: Inhibitory Activity of Amide vs. Thioamide-Containing Peptides against Cathepsin L
| Peptide | KI (Amide) | KI (Thioamide) | Fold Increase in Potency | Reference |
| K3A | Some inhibition | 0.60 ± 0.15 µM | Not specified | [6] |
| R3A | Some inhibition | 0.52 ± 0.12 µM | Not specified | [6] |
| R1A | Some inhibition | 1.11 ± 0.22 µM | Not specified | [6] |
Experimental Protocols
Synthesis of Thioamide-Containing Peptides
Thioamide-containing peptides are typically synthesized using solid-phase peptide synthesis (SPPS).[7][8][9]
Workflow for Solid-Phase Synthesis of Thioamide Peptides
Caption: Workflow for Solid-Phase Peptide Synthesis of Thioamide-Containing Peptides.
General Protocol:
-
Resin Preparation: Start with a suitable solid support resin.
-
Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin.
-
Fmoc Deprotection: Remove the Fmoc protecting group to expose the free amine.
-
Peptide Elongation: Repeat coupling and deprotection steps to build the peptide chain.
-
Thioamidation: At the desired position, instead of coupling the next amino acid, perform an on-resin thioamidation of the preceding amide bond using a thioacylating agent like Lawesson's reagent. Alternatively, pre-synthesized thioamide-containing amino acid building blocks can be incorporated during the standard coupling steps.
-
Continue Elongation: Continue the peptide chain elongation after the thioamide incorporation.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid-based).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final thioamide peptide by mass spectrometry.
DPP-4 Proteolytic Stability Assay
This assay determines the rate of peptide cleavage by the enzyme DPP-4.[1][10][11][12][13][14]
Protocol:
-
Peptide Solution: Prepare a stock solution of the test peptide (both amide and thioamide versions) in a suitable buffer (e.g., Tris-HCl).
-
Enzyme Solution: Prepare a solution of recombinant human DPP-4 in the same buffer.
-
Reaction Initiation: Mix the peptide and enzyme solutions in a microplate well to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), stop the reaction by adding a quenching solution (e.g., 1% trifluoroacetic acid).
-
Analysis: Analyze the samples by RP-HPLC or MALDI-TOF mass spectrometry to quantify the amount of intact peptide remaining.
-
Half-life Calculation: Plot the percentage of intact peptide versus time and calculate the half-life (t1/2) of the peptide.
GLP-1 Receptor (GLP-1R) cAMP Activation Assay
This cell-based assay measures the ability of a peptide to stimulate the production of intracellular cyclic AMP (cAMP) upon binding to the GLP-1R.[15][16][17][18][19]
Protocol:
-
Cell Culture: Culture HEK293 cells stably expressing the human GLP-1 receptor.
-
Cell Seeding: Seed the cells into a 384-well plate and allow them to attach overnight.
-
Compound Preparation: Prepare serial dilutions of the test peptides (amide and thioamide) in a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulation: Add the diluted peptides to the cells and incubate for a defined period (e.g., 30 minutes) at room temperature.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or a bioluminescent reporter assay.
-
Data Analysis: Plot the response (e.g., HTRF ratio or luminescence) against the log of the peptide concentration and fit a sigmoidal dose-response curve to determine the EC50 value.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPCR, providing insights into receptor desensitization and biased agonism.[20][21][22][23][24]
Protocol:
-
Cell Line: Use a cell line engineered to co-express the target GPCR (e.g., GLP-1R) fused to a ProLink (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.
-
Cell Plating: Plate the cells in a 384-well plate.
-
Ligand Stimulation: Add serial dilutions of the test peptides to the cells and incubate for a specified time (e.g., 90 minutes).
-
Detection: Add a substrate for the complemented β-galactosidase enzyme. The recruitment of β-arrestin-EA to the activated GPCR-PK brings the two enzyme fragments together, forming an active enzyme that hydrolyzes the substrate to produce a chemiluminescent signal.
-
Signal Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescent signal against the log of the peptide concentration and fit a dose-response curve to determine the EC50 value.
Signaling Pathways and Experimental Workflows
GLP-1 Receptor Signaling Pathway
The GLP-1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαs subunit to activate adenylyl cyclase and increase intracellular cAMP levels.[25][26][27] This leads to the activation of Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC), ultimately resulting in insulin secretion. Activated GLP-1R can also recruit β-arrestin, leading to receptor internalization and desensitization, as well as initiating G-protein-independent signaling.
Caption: GLP-1 Receptor Signaling Pathway.
Experimental Workflow for Peptide Stability Assay
The following diagram illustrates a typical workflow for assessing the stability of a peptide in a biological matrix, such as plasma or serum.
Caption: Experimental Workflow for Peptide Stability Assay in a Biological Matrix.
Conclusion
The substitution of an amide bond with a thioamide is a valuable tool in peptide chemistry and drug discovery. This modification can significantly enhance proteolytic stability, modulate receptor signaling in potentially beneficial ways, and improve the pharmacokinetic properties of peptides. The provided data and experimental protocols offer a foundation for researchers to explore the potential of thioamide-containing peptides in their own drug development programs. Careful consideration of the position of the thioamide substitution is crucial, as its effects are context-dependent and can influence receptor binding and signaling in addition to stability.
References
- 1. Thioamide Substitution Selectively Modulates Proteolysis and Receptor Activity of Therapeutic Peptide Hormones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thioamide Substitution Selectively Modulates Proteolysis and Receptor Activity of Therapeutic Peptide Hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An amide to thioamide substitution improves the permeability and bioavailability of macrocyclic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] An amide to thioamide substitution improves the permeability and bioavailability of macrocyclic peptides | Semantic Scholar [semanticscholar.org]
- 6. Rational design of thioamide peptides as selective inhibitors of cysteine protease cathepsin L - Chemical Science (RSC Publishing) DOI:10.1039/D1SC00785H [pubs.rsc.org]
- 7. scispace.com [scispace.com]
- 8. Incorporating Thioamides into Proteins by Native Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 12. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. content.abcam.com [content.abcam.com]
- 14. abcam.cn [abcam.cn]
- 15. benchchem.com [benchchem.com]
- 16. innoprot.com [innoprot.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. diabetesjournals.org [diabetesjournals.org]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. m.youtube.com [m.youtube.com]
- 22. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 23. GPCR Interactions | Beta-Arrestin Recruitment | GPCR Activation [promega.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Glucagon-like peptide-1 receptor: mechanisms and advances in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
A Comparative Guide to the Electronic Structure of Thioamides and Amides: A DFT Perspective
For Researchers, Scientists, and Drug Development Professionals
Introduction to Thioamides
Thioamides are intriguing isosteres of amides where the carbonyl oxygen is replaced by a sulfur atom. This single-atom substitution leads to significant alterations in the molecule's physicochemical properties, including reactivity, hydrogen bonding capabilities, and metabolic stability.[1][2] These differences make thioamides valuable motifs in medicinal chemistry and materials science.[1][2] DFT calculations have emerged as a powerful tool to elucidate the electronic origins of these differing properties.[3][4]
Comparative Electronic Properties: Thioamide vs. Amide
The electronic landscape of a molecule is fundamentally dictated by the distribution of its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and stability.[3]
| Property | Thioamide (Predicted for 2,2-Diethoxyethanethioamide) | Amide (N,N-dimethylacetamide) | Significance |
| HOMO-LUMO Gap (ΔE) | Lower | Higher | A smaller gap in thioamides suggests higher reactivity and lower kinetic stability.[3] |
| C=S vs. C=O Bond Length | Longer (~1.71 Å)[5] | Shorter (~1.23 Å)[5] | The longer C=S bond is also weaker (130 vs. 170 kcal/mol for C=O), making thioamides more susceptible to nucleophilic attack.[5] |
| Mulliken Charge on S vs. O | More negative | Less negative | The greater negative charge on sulfur in the thioamide group influences its role as a hydrogen bond acceptor and its interaction with metal ions.[5] |
| Dipole Moment | Generally higher | Generally lower | The increased polarity of the C=S bond can affect solubility and intermolecular interactions. |
| ¹³C NMR Chemical Shift (C=S/C=O) | Downfield (200-210 ppm)[5] | Upfield (~170 ppm) | Reflects the different electronic environments of the carbon atom in the thioamide and amide groups. |
| UV-Vis Absorption (λmax) | Longer wavelength (~265 nm)[5] | Shorter wavelength (~220 nm)[5] | Indicates a smaller energy gap for electronic transitions in thioamides. |
Experimental and Computational Methodologies
Synthesis and Characterization of Thioamides
The synthesis of thioamides can be achieved through various methods, a common one being the reaction of an amide with a thionating agent like Lawesson's reagent. For a hypothetical synthesis of this compound, one would start with 2,2-diethoxyacetamide.
Experimental Protocol for Thioamide Synthesis:
-
Reaction Setup: 2,2-diethoxyacetamide and Lawesson's reagent (0.5 equivalents) are dissolved in an anhydrous solvent such as toluene or THF under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Conditions: The mixture is heated to reflux and the reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified using column chromatography on silica gel.
-
Characterization: The structure and purity of the synthesized this compound would be confirmed using spectroscopic techniques such as:
DFT Calculation Protocol
DFT calculations are instrumental in understanding the electronic structure and properties of molecules.[6][7][8]
-
Structure Optimization: The geometry of the molecule is optimized to find the lowest energy conformation. A common method involves using the B3LYP functional with a basis set such as 6-311++G(d,p).[4][9]
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized structure to confirm that it represents a true energy minimum (no imaginary frequencies) and to predict the IR spectrum.[3]
-
Electronic Property Calculations: Single-point energy calculations are then carried out to determine various electronic properties, including:
-
HOMO and LUMO energies and their spatial distribution.
-
Mulliken population analysis to determine atomic charges.[10]
-
Molecular electrostatic potential (MEP) maps to visualize electrophilic and nucleophilic sites.
-
-
Spectra Simulation: Time-dependent DFT (TD-DFT) can be used to simulate the UV-Vis absorption spectrum.[4]
Visualizing the DFT Workflow
The following diagram illustrates a typical workflow for performing DFT calculations to analyze the electronic structure of a molecule like this compound.
References
- 1. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. mdpi.com [mdpi.com]
- 4. DFT/TDDFT calculations of geometry optimization, electronic structure and spectral properties of clevudine and telbivudine for treatment of chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Spectroscopic and DFT Investigations on Some New Aryl (trichloroacetyl)carbamate Derivatives [physchemres.org]
- 10. mdpi.com [mdpi.com]
Thioamides in Drug Design: A Comparative Analysis of Physicochemical Properties
For researchers, scientists, and drug development professionals, the strategic incorporation of thioamides as amide bioisosteres presents a compelling avenue for optimizing drug candidates. This guide provides a comparative analysis of the physicochemical properties of thioamides versus their canonical amide counterparts, supported by experimental data and detailed methodologies, to inform rational drug design.
The substitution of an amide's oxygen atom with sulfur to form a thioamide introduces subtle yet significant alterations to a molecule's physicochemical profile. These changes can profoundly impact pharmacokinetic and pharmacodynamic properties, offering solutions to common challenges in drug development such as poor permeability, metabolic instability, and insufficient target engagement. Understanding these differences is crucial for leveraging the full potential of thioamides in medicinal chemistry.
Data Presentation: Thioamide vs. Amide Properties
The following tables summarize key quantitative differences in the physicochemical properties of thioamides compared to their corresponding amides.
Table 1: Comparison of General Physicochemical Properties
| Property | Amide | Thioamide | Impact on Drug Design |
| Lipophilicity (LogP) | Lower | Higher | Increased membrane permeability and cell penetration.[1][2] |
| Hydrogen Bond Donor Strength | Weaker | Stronger | Enhanced target binding through stronger hydrogen bonds.[3] |
| Hydrogen Bond Acceptor Strength | Stronger | Weaker | Altered solvation properties and potential for improved desolvation upon binding. |
| Metabolic Stability | Susceptible to hydrolysis | Generally more stable | Increased half-life and bioavailability.[3] |
| Acidity of N-H (pKa) | Higher | Lower (more acidic) | Influences ionization state at physiological pH and potential for different interactions. |
Table 2: Quantitative Comparison of Physicochemical Parameters for Simple Amide/Thioamide Pairs
| Molecule Pair | Property | Amide Value | Thioamide Value | Reference |
| Formamide / Thioformamide | C=X Bond Length (Å) | 1.23 | 1.71 | |
| C-N Rotational Barrier (kcal/mol) | ~18 | ~20-22 | [4] | |
| Acetamide / Thioacetamide | C-N Rotational Barrier (kJ/mol) | 58.19 | 72.26 | [1] |
| Benzamide / Thiobenzamide | Experimental LogP | 0.64 | Not available | [5] |
| N-Methylacetamide / N-Methylthioacetamide | Experimental LogP | -1.05 | Not available | [6][7] |
Table 3: Experimental LogD7.4 Values for Dipeptide Analogs
| Dipeptide (FX) | Amide (logD7.4) | Thioamide (logD7.4) | N-Methylated (logD7.4) |
| F-Phe | 1.5 | 2.0 | 2.1 |
| F-Leu | 1.8 | 2.3 | 2.4 |
| F-Val | 1.3 | 1.8 | 1.9 |
Experimental Protocols
Detailed methodologies for determining key physicochemical properties are provided below. These protocols are foundational for the accurate assessment of novel thioamide-containing compounds.
Determination of Lipophilicity (LogP/LogD) by Shake-Flask Method
This method directly measures the partition coefficient of a compound between n-octanol and an aqueous buffer.
Materials:
-
Test compound
-
n-Octanol (pre-saturated with buffer)
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4, pre-saturated with n-octanol)
-
Glass vials with screw caps
-
Vortex mixer
-
Centrifuge
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Add a small aliquot of the stock solution to a vial containing a known volume of n-octanol and aqueous buffer (e.g., 1:1 v/v). The final concentration of the compound should be within the linear range of the analytical method.
-
Securely cap the vials and vortex vigorously for a set period (e.g., 1 hour) to ensure thorough mixing and partitioning.
-
Allow the two phases to separate by standing or by centrifugation at a low speed.
-
Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.
-
Quantify the concentration of the compound in each phase using a calibrated analytical method.
-
Calculate the partition coefficient (P for non-ionizable compounds, D for ionizable compounds at a specific pH) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
Express the result as LogP or LogD.
Determination of pKa by Potentiometric Titration
This technique measures the pH of a solution as a titrant of known concentration is added, allowing for the determination of the acid dissociation constant (pKa).[6]
Materials:
-
Test compound
-
Standardized acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) titrants
-
Calibrated pH meter with an electrode
-
Stir plate and stir bar
-
Burette
-
Beaker
-
Deionized water
Procedure:
-
Accurately weigh and dissolve a known amount of the test compound in a known volume of deionized water. A co-solvent may be used for poorly soluble compounds, but this can affect the pKa value.
-
Place the solution in a beaker with a stir bar and immerse the pH electrode.
-
Begin stirring the solution at a constant rate.
-
Record the initial pH of the solution.
-
Add the titrant in small, precise increments from the burette.
-
After each addition, allow the pH to stabilize and record the pH and the volume of titrant added.
-
Continue the titration until the pH change becomes minimal, well past the equivalence point.
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
The pKa is the pH at which half of the compound is ionized, corresponding to the midpoint of the steepest part of the curve (the half-equivalence point). Alternatively, the first derivative of the titration curve can be plotted to accurately determine the equivalence point.
Determination of Kinetic Solubility
This high-throughput method assesses the solubility of a compound from a DMSO stock solution in an aqueous buffer.[5]
Materials:
-
Test compound dissolved in DMSO (e.g., 10 mM stock)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well microplate (UV-transparent for spectrophotometric method)
-
Multichannel pipette
-
Plate shaker
-
UV-Vis microplate reader or nephelometer
Procedure (UV Spectrophotometry Method):
-
Add the aqueous buffer to the wells of a 96-well plate.
-
Add a small volume of the DMSO stock solution of the test compound to the buffer in each well to achieve a range of final concentrations.
-
Seal the plate and incubate at a constant temperature (e.g., 25°C or 37°C) on a plate shaker for a set time (e.g., 2 hours) to allow for precipitation of the compound above its solubility limit.
-
After incubation, measure the absorbance of the solution in each well at the compound's λmax using a UV-Vis microplate reader.
-
For each concentration, compare the absorbance to a calibration curve of the compound prepared in a solvent where it is fully soluble (e.g., DMSO/buffer mixture) to determine the concentration of the dissolved compound.
-
The kinetic solubility is the concentration at which the measured absorbance plateaus, indicating the point of saturation.
Determination of Metabolic Stability using Liver Microsomes
This in vitro assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, present in liver microsomes.[7]
Materials:
-
Test compound
-
Pooled liver microsomes (human or other species)
-
NADPH regenerating system (cofactor for CYP enzymes)
-
Phosphate buffer (pH 7.4)
-
Incubator or water bath at 37°C
-
Acetonitrile (or other suitable organic solvent) to stop the reaction
-
Internal standard
-
LC-MS/MS for quantification
Procedure:
-
Prepare a solution of the test compound in the phosphate buffer.
-
In a series of microcentrifuge tubes, pre-warm the microsomal suspension at 37°C.
-
Initiate the metabolic reaction by adding the test compound and the NADPH regenerating system to the microsomes. A control incubation without the NADPH regenerating system should be included to assess non-enzymatic degradation.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in individual tubes by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Quantify the remaining concentration of the parent compound at each time point using a calibrated LC-MS/MS method.
-
Plot the natural logarithm of the percentage of the remaining compound versus time. The slope of the linear portion of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693/k and the intrinsic clearance (CLint) from the rate of disappearance.
Mandatory Visualization: Signaling Pathway and Experimental Workflow
EGFR Signaling Pathway Inhibition by a Thioamide-Containing Drug
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a crucial role in cell proliferation and survival. Its overactivation is implicated in various cancers. Thioamide-containing small molecules have been developed as potent EGFR inhibitors.[2] The diagram below illustrates the canonical EGFR signaling pathway and the mechanism of its inhibition by a hypothetical thioamide-based drug.
References
- 1. An amide to thioamide substitution improves the permeability and bioavailability of macrocyclic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzamide | C7H7NO | CID 2331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Methylacetamide | C3H7NO | CID 6582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-Methylacetamide CAS#: 79-16-3 [m.chemicalbook.com]
- 5. N-Methylacetamide - Wikipedia [en.wikipedia.org]
- 6. N-Methylacetamide 99.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 7. researchgate.net [researchgate.net]
Navigating Off-Target Effects: A Comparative Guide to the Cross-Reactivity of Thioamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
While specific cross-reactivity studies on 2,2-Diethoxyethanethioamide derivatives are not extensively documented in publicly available literature, the broader class of thioamides is of significant interest in medicinal chemistry. Thioamides, as isosteres of amides, are integral to a variety of therapeutic agents, targeting everything from cancer and microbial infections to neurodegenerative conditions.[1] Their unique physicochemical properties, including altered hydrogen bonding and increased lipophilicity compared to their amide counterparts, contribute to their biological activity but also necessitate a thorough evaluation of their potential for off-target interactions, or cross-reactivity.[2]
This guide provides a framework for understanding and evaluating the cross-reactivity of thioamide derivatives, a critical step in the development of safe and effective therapeutics. Understanding a compound's selectivity is paramount, as off-target binding can lead to unexpected side effects or toxicity.[3][4]
Data Presentation: Comparative Selectivity of Thioamide Derivatives
To effectively assess cross-reactivity, it is essential to profile lead compounds against a panel of related and unrelated biological targets. The following table provides an illustrative example of how such data could be presented for a hypothetical series of this compound derivatives. This quantitative comparison allows for the rapid identification of the most selective compounds for the intended target.
Table 1: Illustrative Cross-Reactivity Profile of Hypothetical Thioamide Derivatives (IC50, µM)
| Compound ID | Primary Target (e.g., Kinase A) | Off-Target 1 (e.g., Kinase B) | Off-Target 2 (e.g., Kinase C) | Off-Target 3 (e.g., Cytochrome P450) | Selectivity Ratio (Off-Target 1 / Primary Target) |
| DEET-1 (Parent) | 0.5 | 5.2 | > 100 | 25.8 | 10.4 |
| DEET-2 (Fluoro sub.) | 0.2 | 8.9 | > 100 | 30.1 | 44.5 |
| DEET-3 (Chloro sub.) | 0.4 | 2.1 | 50.3 | 15.6 | 5.3 |
| DEET-4 (Methyl sub.) | 1.1 | 10.5 | > 100 | 45.2 | 9.5 |
Note: Data presented is hypothetical and for illustrative purposes only.
Experimental Protocols for Assessing Cross-Reactivity
A multi-faceted approach is necessary to comprehensively characterize the cross-reactivity profile of novel chemical entities. This typically involves a combination of in vitro biochemical assays, cell-based assays, and sometimes in vivo studies.
Biochemical Assays (Enzymatic and Binding Assays)
These assays directly measure the interaction of a compound with a purified protein target. They are crucial for determining potency (e.g., IC50, Ki) and for initial, broad selectivity screening.
-
Objective: To quantify the inhibitory activity or binding affinity of the test compounds against the primary target and a panel of off-targets.
-
Methodology:
-
Target Selection: A panel of kinases, proteases, or other enzymes that are structurally related to the primary target is selected.[5] It is also common to include a selection of unrelated targets known for promiscuous binding or toxicological relevance (e.g., hERG, cytochrome P450 enzymes).[6]
-
Assay Format: For enzymes like kinases, radiometric assays (e.g., ³²P-ATP filter binding) or fluorescence-based assays (e.g., FRET, fluorescence polarization) are commonly used.[7] For non-enzymatic targets, binding assays such as differential scanning fluorimetry (DSF) can be employed to detect ligand binding.[7]
-
Procedure:
-
The purified enzyme is incubated with its substrate and varying concentrations of the test compound.
-
For ATP-competitive inhibitors, the ATP concentration is typically kept at or near the Km value to provide a standardized comparison of inhibitor potencies across different kinases.[8]
-
The reaction is initiated and allowed to proceed for a defined period.
-
The reaction is then stopped, and the product formation is quantified.
-
-
Data Analysis: The concentration of the compound that inhibits 50% of the target's activity (IC50) is determined by fitting the dose-response data to a suitable equation (e.g., four-parameter logistic).
-
Cell-Based Assays
These assays provide insights into a compound's activity in a more physiologically relevant context, accounting for factors like cell permeability and engagement with the target in its native environment.
-
Objective: To confirm target engagement and assess the functional consequences of target inhibition in a cellular context, as well as to identify potential off-target effects on cellular health.
-
Methodology:
-
Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can be used to verify that the compound binds to its intended target within the cell.
-
Phenotypic Assays: Cells are treated with the test compounds, and a relevant phenotypic endpoint is measured. This could include inhibition of cell proliferation (for anti-cancer agents), modulation of a signaling pathway (measured by Western blot or reporter assays), or changes in cell morphology.
-
Toxicity/Viability Assays: Standard assays such as MTT or CellTiter-Glo are used to assess the general cytotoxicity of the compounds against one or more cell lines. A compound that is highly potent against its target but has a narrow therapeutic window (i.e., is toxic at similar concentrations) may be acting on off-targets.
-
Immunoassays for Cross-Reactivity
In cases where the therapeutic target or the off-targets are part of an immunological response, immunoassays can be adapted to screen for cross-reactivity.
-
Objective: To determine if the compound or its metabolites can be recognized by antibodies, which could lead to hypersensitivity reactions.
-
Methodology:
-
Assay Format: Enzyme-Linked Immunosorbent Assay (ELISA) is a common format.[9]
-
Procedure:
-
The wells of a microplate are coated with the primary target protein.
-
The test compound is added to the wells.
-
A solution containing antibodies (either monoclonal or polyclonal) raised against the primary target is added.
-
If the compound cross-reacts with the antibody binding site, it will inhibit the antibody from binding to the coated protein.
-
The amount of bound antibody is quantified using a secondary antibody conjugated to an enzyme that produces a detectable signal.
-
-
Data Analysis: A reduction in signal in the presence of the test compound indicates potential cross-reactivity.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for assessing the selectivity and potential cross-reactivity of a novel compound series.
Caption: Workflow for assessing compound selectivity and cross-reactivity.
By systematically applying these experimental protocols and analytical frameworks, researchers can build a comprehensive understanding of the cross-reactivity profile of this compound derivatives and other novel thioamides. This knowledge is crucial for mitigating risks and advancing the most promising candidates in the drug development pipeline.
References
- 1. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unlocking the potential of the thioamide group in drug design and development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adverse effects related to thionamide drugs and their dose regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Extrathyroidal actions of antithyroid thionamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Kinase inhibitor selectivity profiling using differential scanning fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Testing for Drug Hypersensitivity Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Stability of Thioamide Compounds: Ethionamide and Prothionamide Under Stress Conditions
A comprehensive analysis for researchers and drug development professionals.
This guide provides a detailed comparative stability study of two crucial second-line anti-tuberculosis thioamide drugs: ethionamide and prothionamide. The stability of these prodrugs is paramount to their therapeutic efficacy, as degradation can impact their bioactivation and ultimately their ability to inhibit mycolic acid synthesis in Mycobacterium tuberculosis. This report summarizes quantitative data from forced degradation studies, outlines detailed experimental protocols, and visualizes key pathways and workflows to provide a thorough understanding of their stability profiles.
Executive Summary of Stability Data
Forced degradation studies were conducted on ethionamide and prothionamide under various stress conditions as stipulated by the International Council for Harmonisation (ICH) guidelines. These conditions include acidic, basic, oxidative, thermal, and photolytic stress. The resulting degradation was quantified using stability-indicating High-Performance Liquid Chromatography (HPLC) methods.
| Stress Condition | Thioamide Compound | Observation | Major Degradation Products |
| Acidic Hydrolysis (e.g., 0.1 M HCl, 80°C, 8h) | Ethionamide | Significant degradation | 2-ethylisonicotinamide, 2-ethyl-4-cyanopyridine |
| Prothionamide | Significant degradation | 2-propylisonicotinamide, 2-propyl-4-cyanopyridine | |
| Basic Hydrolysis (e.g., 0.1 M NaOH, 80°C, 4h) | Ethionamide | Extensive degradation | 2-ethylisonicotinic acid |
| Prothionamide | Extensive degradation | 2-propylisonicotinic acid | |
| Oxidative Degradation (e.g., 30% H₂O₂, RT, 24h) | Ethionamide | Moderate degradation | Ethionamide sulfoxide |
| Prothionamide | Moderate degradation | Prothionamide sulfoxide | |
| Thermal Degradation (e.g., 80°C, 48h) | Ethionamide | Minor degradation | - |
| Prothionamide | Minor degradation | - | |
| Photolytic Degradation (ICH guidelines) | Ethionamide | Negligible degradation | - |
| Prothionamide | Negligible degradation | - |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Forced Degradation (Stress Testing) Protocol
This protocol outlines the general procedure for subjecting thioamide compounds to various stress conditions to induce degradation.
-
Preparation of Stock Solutions: Prepare a stock solution of the thioamide compound (Ethionamide or Prothionamide) in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.
-
Reflux the mixture at 80°C for 8 hours.
-
Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M sodium hydroxide.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.
-
Reflux the mixture at 80°C for 4 hours.
-
Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M hydrochloric acid.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 30% hydrogen peroxide.
-
Store the solution at room temperature, protected from light, for 24 hours.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Keep the solid drug substance in a hot air oven at 80°C for 48 hours.
-
After the exposure period, dissolve the sample in a suitable solvent and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Photolytic Degradation:
-
Expose the solid drug substance to UV light (254 nm) and visible light as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
Prepare a solution of the exposed sample at a concentration of 100 µg/mL in the mobile phase.
-
-
Control Sample: A solution of the thioamide compound at the same final concentration without being subjected to any stress condition is used as a control.
Stability-Indicating HPLC Method
This method is designed to separate the parent thioamide drug from its degradation products.
-
Chromatographic System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of a buffer (e.g., 0.02 M potassium dihydrogen phosphate, pH adjusted to 3.0 with orthophosphoric acid) and an organic solvent (e.g., acetonitrile). The gradient program should be optimized to achieve adequate separation.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 290 nm.
-
Injection Volume: 20 µL.
-
Analysis: The samples from the forced degradation studies are injected into the HPLC system. The peak areas of the parent drug and the degradation products are recorded. The percentage degradation is calculated by comparing the peak area of the parent drug in the stressed sample to that in the control sample.
Visualizing Key Processes
The following diagrams, generated using Graphviz, illustrate the bioactivation pathway of thioamide drugs and a typical workflow for their stability testing.
Safety Operating Guide
Essential Guide to the Safe Disposal of 2,2-Diethoxyethanethioamide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides immediate, essential safety and logistical information for the proper disposal of 2,2-Diethoxyethanethioamide, ensuring the protection of both laboratory personnel and the environment.
Safety and Hazard Summary
A thorough understanding of the hazards associated with this compound is critical before any handling or disposal procedures commence. The following table summarizes key safety data extracted from the Safety Data Sheet (SDS).
| Hazard Classification | GHS Hazard Statements (H-phrases) | Precautionary Statements (P-phrases) | Personal Protective Equipment (PPE) |
| Skin Irritation | H315: Causes skin irritation.[1] | P280: Wear protective gloves, protective clothing, eye protection and face protection.[1] P302+P352: IF ON SKIN: Wash with plenty of water.[1] P332+P313: If skin irritation occurs: Get medical advice/attention.[1] P362+P364: Take off contaminated clothing and wash it before reuse.[1] | Chemical-resistant gloves, Protective clothing, Eye protection (safety glasses or goggles), Face protection |
| Serious Eye Irritation | H319: Causes serious eye irritation.[1] | P280: Wear protective gloves, protective clothing, eye protection and face protection.[1] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention.[1] | Eye protection (safety glasses or goggles), Face protection |
| Respiratory Irritation | H335: May cause respiratory irritation.[1] | P261: Avoid breathing dust/fumes.[1] P271: Use only outdoors or in a well-ventilated area.[1] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] | Use in a well-ventilated area. If ventilation is inadequate, use a suitable respirator. |
Experimental Protocol for Proper Disposal
The following step-by-step procedure outlines the approved method for the disposal of this compound. Adherence to these steps is mandatory to ensure safety and regulatory compliance.
Objective: To safely collect, store, and dispose of this compound waste in accordance with safety regulations.
Materials:
-
Designated hazardous waste container (properly labeled)
-
Personal Protective Equipment (PPE) as specified in the table above
-
Spill containment materials (e.g., absorbent pads, sand)
Procedure:
-
Preparation and Segregation:
-
Before beginning any work that will generate waste, identify this compound as a hazardous waste.
-
Designate a specific, properly labeled, and sealed container for the collection of this waste. Do not mix with other incompatible waste streams.
-
-
Personal Protective Equipment (PPE) Adherence:
-
Always wear the appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat, when handling this compound waste.
-
-
Waste Collection:
-
All work with this compound should be conducted in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or fumes.[1]
-
Carefully transfer any waste, including contaminated consumables (e.g., pipette tips, weighing paper), into the designated hazardous waste container.
-
For spills, use dry clean-up procedures and avoid generating dust.[1] Collect the residue and place it in the sealed waste container.[1]
-
-
Container Management and Storage:
-
Final Disposal:
-
Dispose of the contents and the container at an authorized hazardous or special waste collection point.[1] This must be done in accordance with all local, state, and federal regulations.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal by a licensed waste management contractor.
-
Never dispose of this compound down the drain or in the regular trash.
-
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for 2,2-Diethoxyethanethioamide
This guide provides immediate, essential safety and logistical information for handling 2,2-Diethoxyethanethioamide in a laboratory setting. The following procedures for personal protective equipment, operational handling, and disposal are designed to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment
This compound is a hazardous substance that requires stringent safety measures to prevent adverse health effects. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1] Adherence to the following personal protective equipment (PPE) guidelines is mandatory.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles compliant with ANSI Z87.1 standards. A face shield should be worn over safety glasses for splash-prone activities. | Protects against serious eye irritation and chemical splashes.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). A disposable, long-sleeved gown, preferably with tight-fitting cuffs. | Prevents skin contact which can cause irritation.[1] |
| Respiratory Protection | Use in a well-ventilated area, such as a certified chemical fume hood, is required. If ventilation is inadequate or dust/fumes are generated, an N95 respirator or higher (e.g., PAPR) should be used.[1][2] | Minimizes the risk of respiratory irritation from dust or fumes.[1] |
| General Hygiene | Do not eat, drink, or smoke in handling areas. Wash hands thoroughly with soap and water after handling. Contaminated work clothes should be laundered separately before reuse.[1] | Prevents accidental ingestion and cross-contamination.[1] |
Operational Plan: Step-by-Step Handling Procedures
All handling of this compound must be conducted in a designated area within a certified chemical fume hood to minimize exposure.
1. Preparation and Weighing:
-
Designated Area: Confine all handling activities to a specific, clearly marked area within a chemical fume hood.
-
Decontamination: Ensure the work surface is clean before and after each use. A spill kit should be readily accessible.
-
Weighing: To prevent contamination of balances and surrounding areas, weigh the compound in a tared, sealed container inside the fume hood.
2. Experimental Procedures:
-
Container Handling: Keep containers tightly closed when not in use.[1] Avoid physical damage to containers.
-
Incompatibilities: Store away from incompatible materials and foodstuff containers.[1] While specific incompatibilities for this compound are not listed, as a general precaution, avoid strong oxidizing agents.
-
Temperature Control: Be mindful of potential exothermic reactions and have cooling baths (e.g., ice water) available if necessary.
3. Post-Experiment:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment after use.
-
Clothing: Take off contaminated clothing and wash it before reuse.[1]
Spill and Emergency Procedures
Spill Response:
-
Minor Spills: For dry spills, use dry clean-up procedures to avoid generating dust. Collect the residue in sealed plastic bags or other appropriate containers for disposal.[1] For wet spills, vacuum or shovel the material into labeled containers for disposal.[1] Wash the area with large amounts of water and prevent runoff into drains.[1]
-
Major Spills: Evacuate the area and alert emergency services, providing them with the location and nature of the hazard.[1]
First Aid:
-
Eye Contact: Immediately flush eyes with fresh running water for several minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do so.[1] If irritation persists, seek medical attention.[1]
-
Skin Contact: Flush skin and hair with running water and soap.[1] Seek medical attention if irritation occurs.[1]
-
Inhalation: Remove the person from the contaminated area to fresh air and keep them comfortable for breathing.[1] If feeling unwell, call a poison center or doctor.[1]
-
Ingestion: Immediately give a glass of water.[1] First aid is not generally required, but if in doubt, contact a Poisons Information Centre or a doctor.[1]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation: Collect all contaminated materials (e.g., gloves, pipette tips, paper towels) in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing the compound in a sealed and properly labeled container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Container Disposal: Recycle containers if possible, or dispose of them in an authorized landfill.[1]
-
Final Disposal: Dispose of contents and containers at an authorized hazardous or special waste collection point in accordance with local regulations.[1] Consult your institution's environmental health and safety department or a licensed waste management company for specific procedures.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
